Product packaging for (+)-Osbeckic acid(Cat. No.:)

(+)-Osbeckic acid

Katalognummer: B12387064
Molekulargewicht: 186.12 g/mol
InChI-Schlüssel: UAFTYLJFMASQBP-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

(+)-Osbeckic acid has been reported in Osbeckia chinensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O6 B12387064 (+)-Osbeckic acid

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H6O6

Molekulargewicht

186.12 g/mol

IUPAC-Name

5-[(S)-carboxy(hydroxy)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C7H6O6/c8-5(7(11)12)3-1-2-4(13-3)6(9)10/h1-2,5,8H,(H,9,10)(H,11,12)/t5-/m0/s1

InChI-Schlüssel

UAFTYLJFMASQBP-YFKPBYRVSA-N

Isomerische SMILES

C1=C(OC(=C1)C(=O)O)[C@@H](C(=O)O)O

Kanonische SMILES

C1=C(OC(=C1)C(=O)O)C(C(=O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Emergence of a Novel Vasorelaxant: A Technical Guide to the Discovery and Isolation of (+)-Osbeckic Acid from Tartary Buckwheat

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of (+)-Osbeckic acid, a novel natural compound with potent vasorelaxant properties, from Tartary Buckwheat (Fagopyrum tataricum). This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this newly identified molecule.

Discovery and Initial Identification

This compound was recently identified as a key contributor to the vasorelaxant activity of a rutin-free extract of Tartary Buckwheat.[1] The investigation into the bioactive constituents of this extract led to the isolation and characterization of several compounds, with this compound emerging as a significant vasorelaxant agent.

Initial characterization was performed using a combination of high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS).[1] These analytical techniques confirmed the structure of this compound and its presence in the acidic fraction of the Tartary Buckwheat extract.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data obtained during the initial investigation of this compound and co-isolated compounds from the rutin-free Tartary Buckwheat extract.

CompoundMethod of IdentificationVasorelaxant Activity (EC50 in μM)
This compound (dimer) HPLC, NMR, MS887
5-Hydroxymethyl-2-furoic acidHPLC, NMR, MS3610
Protocatechuic acidHPLC, NMR, MS2160
p-Hydroxybenzoic acidHPLC, NMR, MSNo inhibition

Table 1: Identification and vasorelaxant activity of compounds isolated from the acidic fraction of rutin-free Tartary Buckwheat extract. Data sourced from[1].

Experimental Protocols

While a precise, detailed protocol for the large-scale isolation of this compound is proprietary, this section outlines a plausible methodology based on the initial discovery and general phytochemical isolation techniques for Tartary Buckwheat.

General Extraction of Phenolic Compounds from Tartary Buckwheat

A three-solvent extraction method can be employed to comprehensively extract phenolic compounds from Tartary Buckwheat. This involves sequential extraction with 80% acetone, followed by ethyl acetate, and finally 70% ethanol. This method allows for the separation of compounds based on polarity. For instance, rutin and quercetin are typically found in the 70% ethanol extracts.

Proposed Isolation and Purification of this compound

The following protocol is a hypothetical workflow for the isolation and purification of this compound, derived from the initial discovery report and standard phytochemical practices.

  • Preparation of Rutin-Free Tartary Buckwheat Extract: The starting material is a rutin-free extract of Tartary Buckwheat (TBSP). The specific method for rutin removal is not detailed in the source literature but likely involves enzymatic degradation or specific chromatographic techniques.

  • Acidic Fractionation: The TBSP is subjected to fractionation to isolate the acidic components. This is typically achieved through liquid-liquid extraction using a non-polar organic solvent and an aqueous acidic solution.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The acidic fraction is then separated using RP-HPLC. The initial discovery utilized this technique to obtain five prominent peaks at a detection wavelength of 260 nm.[1]

    • Column: A C18 reversed-phase column is suitable for this separation.

    • Mobile Phase: A gradient elution with a mixture of an acidic aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used for separating phenolic and organic acids.

    • Detection: A photodiode array (PDA) detector allows for the monitoring of the elution profile at multiple wavelengths.

  • Peak Collection and Identification: The individual peaks corresponding to the separated compounds are collected. The peak corresponding to this compound is identified based on its retention time.

  • Structural Elucidation: The collected fraction containing this compound is subjected to further analysis for structural confirmation.

    • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule. The discovery paper reported a prominent ion at m/z 371.2 for the dimeric form of this compound.[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR experiments are crucial for determining the precise chemical structure and stereochemistry of the isolated compound.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the discovery and isolation of this compound.

experimental_workflow start Tartary Buckwheat (Fagopyrum tataricum) rutin_free Preparation of Rutin-Free Extract (TBSP) start->rutin_free acidic_fractionation Acidic Fractionation rutin_free->acidic_fractionation hplc Reversed-Phase HPLC acidic_fractionation->hplc peak_collection Peak Collection hplc->peak_collection osbeckic_acid This compound peak_collection->osbeckic_acid characterization Structural Characterization osbeckic_acid->characterization nmr NMR Spectroscopy characterization->nmr ms Mass Spectrometry characterization->ms

Figure 1: Proposed workflow for the isolation of this compound.
Hypothetical Signaling Pathway for Vasorelaxation

The precise signaling pathway for this compound-induced vasorelaxation has not yet been elucidated. However, based on the known mechanisms of other natural vasorelaxants, a hypothetical pathway can be proposed. Many organic acids and other natural compounds induce vasorelaxation through both endothelium-dependent and -independent mechanisms.

Endothelium-Dependent Pathway: This pathway involves the release of nitric oxide (NO) from endothelial cells, which then diffuses to the vascular smooth muscle cells (VSMCs) to induce relaxation.

Endothelium-Independent Pathway: This pathway involves the direct action of the compound on the VSMCs, often by modulating ion channel activity, particularly calcium and potassium channels.

The following diagram illustrates a plausible dual-mechanism signaling pathway.

vasorelaxation_pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell (VSMC) osbeckic_acid_endo This compound enos eNOS Activation osbeckic_acid_endo->enos no_production Nitric Oxide (NO) Production enos->no_production sgc sGC Activation no_production->sgc Diffusion osbeckic_acid_vsmc This compound ca_channels ↓ Ca2+ Influx (L-type Ca2+ channels) osbeckic_acid_vsmc->ca_channels k_channels ↑ K+ Efflux (K+ channels) osbeckic_acid_vsmc->k_channels ca_concentration ↓ Intracellular [Ca2+] ca_channels->ca_concentration hyperpolarization Hyperpolarization k_channels->hyperpolarization hyperpolarization->ca_channels relaxation Vasorelaxation ca_concentration->relaxation cgmp ↑ cGMP sgc->cgmp cgmp->ca_concentration

Figure 2: Hypothetical signaling pathway for vasorelaxation.

Future Directions

The discovery of this compound opens up new avenues for research and development. Future studies should focus on:

  • Optimization of the isolation protocol to improve yield and purity for preclinical and clinical studies.

  • Elucidation of the precise mechanism of action for its vasorelaxant effects, including the identification of specific molecular targets and signaling pathways.

  • In vivo studies to evaluate the efficacy and safety of this compound in animal models of cardiovascular diseases, such as hypertension.

  • Structure-activity relationship (SAR) studies to synthesize analogues with improved potency and pharmacokinetic properties.

This technical guide serves as a foundational resource for the scientific community to build upon the initial discovery of this compound and explore its full therapeutic potential.

References

An In-depth Technical Guide to (+)-Osbeckic Acid: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Osbeckic acid is a naturally occurring dicarboxylic acid first isolated from Tartary buckwheat (Fagopyrum tataricum). It has garnered attention within the scientific community for its potential as a vasorelaxant agent. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, presenting key data and experimental insights relevant to researchers in medicinal chemistry, natural product synthesis, and drug development.

Chemical Structure

The systematic name for this compound is (2S)-hydroxy-2-(5-carboxy-2-furyl)acetic acid . Its molecular formula is C₇H₆O₆, and it has a molecular weight of 186.12 g/mol . The structure consists of a central furan ring substituted with a carboxyl group at the 5-position and a hydroxyacetic acid moiety at the 2-position.

The presence of a chiral center at the carbon atom of the hydroxyacetic acid substituent gives rise to stereoisomerism. The "(+)-" designation in its name indicates that it is dextrorotatory, meaning it rotates plane-polarized light in the clockwise direction. The absolute configuration of this stereocenter has been determined to be 'S'.

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O_furan [label="O"]; C5 [label="C"]; O1_c5 [label="O", fontcolor="#EA4335"]; O2_c5 [label="OH", fontcolor="#EA4335"]; C_chiral [label="C"]; H_chiral [label="H"]; OH_chiral [label="OH", fontcolor="#EA4335"]; C_carboxyl [label="C"]; O1_carboxyl [label="O", fontcolor="#EA4335"]; O2_carboxyl [label="OH", fontcolor="#EA4335"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.5!"]; C3 [pos="1.2,-0.5!"]; C4 [pos="0,-1!"]; O_furan [pos="-0.6,-0.5!"]; C5 [pos="-0.6,1!"]; O1_c5 [pos="-0.2,1.8!"]; O2_c5 [pos="-1.4,1.3!"]; C_chiral [pos="2.2,0!"]; H_chiral [pos="2.2,0.8!"]; OH_chiral [pos="2.8,0.5!"]; C_carboxyl [pos="2.8,-0.8!"]; O1_carboxyl [pos="2.4,-1.6!"]; O2_carboxyl [pos="3.8,-0.8!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- O_furan; O_furan -- C1; C1 -- C5; C5 -- O1_c5 [style=double]; C5 -- O2_c5; C2 -- C_chiral; C_chiral -- H_chiral [style=dashed]; // Wedge bond C_chiral -- OH_chiral; // Hash bond C_chiral -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl;

// Stereochemistry label chiral_label [label="(S)", pos="1.9,-0.3!", fontcolor="#34A853"]; } caption: "Chemical structure of this compound ((2S)-hydroxy-2-(5-carboxy-2-furyl)acetic acid)."

Stereochemistry

The key stereochemical feature of this compound is the single chiral center at the C2 position of the acetic acid side chain. The absolute configuration has been assigned as 'S' based on spectroscopic analysis and its positive optical rotation.

Logical Relationship for Stereochemical Assignment:

G cluster_0 Spectroscopic & Chiroptical Data cluster_1 Structural Elucidation cluster_2 Absolute Configuration NMR NMR Spectroscopy Connectivity Determination of Atomic Connectivity NMR->Connectivity MS Mass Spectrometry MS->Connectivity OpticalRotation Optical Rotation ((+)-enantiomer) S_Configuration Assignment of (S)-Configuration OpticalRotation->S_Configuration Stereocenter Identification of Chiral Center Connectivity->Stereocenter Stereocenter->S_Configuration

Quantitative Data

Currently, there is a lack of publicly available X-ray crystallographic data for this compound. Therefore, precise bond lengths and angles from experimental crystal structures cannot be tabulated. The data presented below are derived from spectroscopic analyses as reported in the primary literature.

Table 1: Spectroscopic Data for this compound

Data TypeInstrumentKey Observations
Mass Spectrometry ESI-MS/MSDimeric form observed in negative ion mode.
¹H NMR 500 MHzSignals corresponding to furan ring protons and the methine proton of the hydroxyacetic acid moiety.
¹³C NMR 125 MHzResonances for carboxyl carbons, furan ring carbons, and the chiral carbon.
Optical Rotation PolarimetryPositive value, indicating the dextrorotatory nature.

Experimental Protocols

Isolation of this compound from Tartary Buckwheat

The following is a generalized protocol based on the methodology described by Matsui et al. (2010) for the isolation of this compound.

Experimental Workflow:

G A Tartary Buckwheat Flour B Hot Water Extraction A->B C Centrifugation & Filtration B->C D Column Chromatography (Styrene-divinylbenzene resin) C->D E Elution with Ethanol D->E F Evaporation & Lyophilization E->F G Resulting Rutin-Free Extract F->G H Reversed-Phase HPLC G->H I Fraction Collection H->I J Isolation of this compound I->J

  • Extraction: Tartary buckwheat flour is subjected to hot water extraction.

  • Clarification: The aqueous extract is clarified by centrifugation and filtration to remove solid residues.

  • Initial Fractionation: The clarified extract is passed through a column packed with a styrene-divinylbenzene adsorbent resin.

  • Elution: The column is washed with water, and the desired compounds are subsequently eluted with ethanol.

  • Concentration: The ethanolic eluate is concentrated under reduced pressure and then lyophilized to yield a rutin-free extract.

  • Purification: The rutin-free extract is further purified by reversed-phase high-performance liquid chromatography (HPLC) to isolate this compound.

Structure Elucidation Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are pivotal in determining the connectivity of atoms. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete carbon and proton framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in confirming the structural components. In the case of this compound, ESI-MS/MS analysis in negative ion mode has been noted to show a dimeric form of the molecule.

Conclusion

This compound represents an intriguing natural product with potential therapeutic applications. Its chemical structure is characterized by a 2S-hydroxy-2-(5-carboxy-2-furyl)acetic acid framework. While spectroscopic methods have been instrumental in its structural elucidation and stereochemical assignment, further studies, particularly X-ray crystallography, would be invaluable for providing a more detailed understanding of its three-dimensional structure and for facilitating structure-activity relationship studies in the context of drug development. The development of a total synthesis for this compound would also be a significant contribution, enabling greater access to this compound for further biological evaluation.

(+)-Osbeckic Acid: A Technical Guide on Physicochemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties and stability of (+)-Osbeckic acid. The information is compiled for professionals in research and drug development, with a focus on presenting clear, quantitative data and outlining the experimental context.

Physicochemical Properties

This compound is a naturally occurring vasorelaxant that can be isolated from Tartary Buckwheat.[1][2] Its fundamental physicochemical characteristics are summarized below.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 112923-64-5[1][3]
Molecular Formula C₇H₆O₆[1][3]
Molecular Weight 186.12 g/mol [1][3]
Appearance Powder[3]
Purity >98% (via HPLC)[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]
Melting Point Data not available in cited sources.
pKa Data not available in cited sources.
LogP Data not available in cited sources.

Stability Profile

Understanding the stability of a compound is critical for experimental design, formulation, and storage.

  • Temperature and Solution Stability : Dimeric this compound is reported to be stable in solutions and at high temperatures.[3]

  • Solvent-Induced Degradation : A degraded peak on the HPLC chromatogram was observed when the dimeric form of this compound was dissolved in dimethyl sulfoxide (DMSO).[3] This indicates a specific instability in this common solvent.

  • Storage Recommendations : For long-term preservation of stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[1] It is also recommended to prepare and use solutions on the same day if possible and to store them in separate packages to avoid degradation from repeated freeze-thaw cycles.[1][3]

Experimental Protocols and Methodologies

While specific, detailed protocols from the original isolation studies are not fully provided, this section outlines the general experimental approaches used for characterizing natural products like this compound, based on the analytical techniques cited.

The isolation of this compound from rutin-free Tartary Buckwheat extract (TBSP) serves as a key example.

G cluster_0 Extraction & Fractionation cluster_1 Chromatographic Separation cluster_2 Identification & Characterization start Tartary Buckwheat Extract (TBSP) acidic_fraction Acidic Fraction Isolation start->acidic_fraction hplc Reversed-Phase HPLC acidic_fraction->hplc peaks Collection of 5 Prominent Peaks hplc->peaks analysis NMR & Mass Spectrometry (MS) Analysis of Collected Peaks peaks->analysis identification Identification of this compound Dimer and other compounds analysis->identification

Caption: Workflow for the isolation and identification of this compound.

  • Extraction : An acidic fraction is obtained from a rutin-free Tartary Buckwheat extract.[3]

  • Chromatography : This fraction is subjected to reversed-phase high-performance liquid chromatography (HPLC) for separation.[3]

  • Analysis : Prominent peaks are collected and analyzed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to determine their chemical structures.[3]

  • Identification : Through this process, this compound (as a dimer), along with other compounds like 5-hydroxymethyl-2-furoic acid and protocatechuic acid, were successfully identified.[3]

A general protocol to assess the stability of this compound involves:

  • Sample Preparation : Prepare stock solutions of this compound in various solvents (e.g., DMSO, ethanol, aqueous buffers at different pH levels).

  • Storage Conditions : Aliquot the solutions and store them under a matrix of conditions, including different temperatures (e.g., -20°C, 4°C, 37°C) and light exposures (e.g., protected from light vs. ambient light).

  • Time-Point Analysis : At specified time points (e.g., 0, 2, 4, 8, 24 hours, and weekly), analyze the samples using a stability-indicating HPLC method.

  • Data Evaluation : Quantify the peak area of the parent compound this compound and monitor for the appearance of new peaks, which would indicate degradation products. A "significant change" is typically defined as a failure to meet the established specification.[4] This approach allows for the determination of degradation kinetics and identification of conditions or substances (like DMSO) that compromise stability.[3]

Biological Activity and Potential Signaling Pathway

This compound is characterized as a potent vasorelaxant.[1][2] It was shown to evoke vasorelaxation in phenylephrine-contracted Sprague-Dawley rat thoracic aorta rings with an EC₅₀ value of 887 μM.[2][3] While the precise signaling pathway for this compound has not been fully elucidated in the cited literature, vasorelaxation is often mediated through pathways that increase cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells.

G cluster_0 Vascular Endothelium cluster_1 Smooth Muscle Cell agonist Vasorelaxant Stimulus (e.g., this compound) eNOS eNOS agonist->eNOS NO Nitric Oxide (NO) eNOS->NO L_Arg L-Arginine L_Arg->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffusion cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation

Caption: A generalized signaling pathway for nitric oxide-mediated vasorelaxation.

This diagram illustrates a potential mechanism where a vasorelaxant agent could stimulate endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO). NO then diffuses into smooth muscle cells, activating soluble guanylate cyclase (sGC) to produce cGMP, which ultimately leads to muscle relaxation and vasodilation. Further research is required to determine if this compound acts through this or other vasorelaxant pathways.

References

An In-depth Technical Guide to the Shikimate Pathway and its Derivatives in Fagopyrum tataricum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fagopyrum tataricum, commonly known as Tartary buckwheat, is a plant of significant interest due to its rich composition of bioactive secondary metabolites. While renowned for its high concentration of flavonoids like rutin and quercetin, the underlying metabolic pathways that produce these and other valuable compounds are complex and subject to ongoing research. This technical guide provides a detailed overview of the shikimate pathway, a crucial metabolic route in Fagopyrum tataricum that serves as the precursor for a wide array of aromatic compounds. While direct evidence for the biosynthesis of (+)-Osbeckic acid in this species is not currently documented in scientific literature, its structural similarity to intermediates of the shikimate pathway suggests a probable biosynthetic origin from this central metabolic route. This guide will detail the known aspects of the shikimate and flavonoid biosynthetic pathways in Fagopyrum tataricum and propose a putative pathway for this compound.

The Shikimate Pathway: A Central Hub for Aromatic Compound Biosynthesis

The shikimate pathway is a seven-step metabolic route that converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate.[1][2] This pathway is present in bacteria, fungi, and plants, but absent in animals, making its products essential dietary components for them.[3][4] Chorismate is a critical branch-point metabolite, leading to the synthesis of the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—as well as a vast array of secondary metabolites, including flavonoids, phenolic acids, and potentially, compounds like this compound.[1]

Core Reactions of the Shikimate Pathway

The pathway consists of the following enzymatic steps:

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (DHS): Catalyzes the condensation of PEP and E4P to form DAHP. In plants, this initial step is subject to complex metabolic regulation.[5]

  • 3-dehydroquinate (DHQ) synthase: Converts DAHP to 3-dehydroquinate.

  • 3-dehydroquinate dehydratase: Catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate.

  • Shikimate dehydrogenase: Reduces 3-dehydroshikimate to shikimate.

  • Shikimate kinase: Phosphorylates shikimate to form shikimate-3-phosphate.

  • 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase: Catalyzes the addition of a second PEP molecule to shikimate-3-phosphate to yield EPSP.

  • Chorismate synthase: Converts EPSP to chorismate.

Visualizing the Shikimate Pathway

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP DHS E4P Erythrose 4-Phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS 3-dehydroquinate dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-Phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase

Core reactions of the shikimate pathway.

Downstream Pathways from Chorismate: Flavonoid Biosynthesis

In Fagopyrum tataricum, a significant flux from the shikimate pathway is directed towards the biosynthesis of flavonoids, which are crucial for the plant's defense and have numerous applications in human health. This process begins with the conversion of phenylalanine, derived from chorismate, into various flavonoid classes.

Phenylpropanoid Pathway: The Entry Point

The general phenylpropanoid pathway serves as the bridge between primary metabolism (shikimate pathway) and the vast array of flavonoid compounds.

  • Phenylalanine ammonia-lyase (PAL): Deaminates phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-coumarate-CoA ligase (4CL): Activates p-coumaric acid to its CoA-ester, p-coumaroyl-CoA, a key precursor for flavonoid synthesis.

Flavonoid Biosynthesis

The biosynthesis of flavonoids proceeds through a series of enzymatic reactions that build upon the p-coumaroyl-CoA backbone.

  • Chalcone synthase (CHS): Catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone isomerase (CHI): Isomerizes naringenin chalcone to the flavanone, naringenin.

  • Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol.

  • Flavonoid 3'-hydroxylase (F3'H): Hydroxylates dihydrokaempferol to dihydroquercetin.

  • Flavonol synthase (FLS): Oxidizes dihydroflavonols to their corresponding flavonols (e.g., dihydroquercetin to quercetin).

  • UDP-rhamnosyl transferase: Glycosylates quercetin to form rutin (quercetin-3-O-rutinoside).

Visualizing Flavonoid Biosynthesis

Flavonoid_Biosynthesis Chorismate Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Rutin Rutin Quercetin->Rutin UDP-rhamnosyl transferase

Simplified flavonoid biosynthetic pathway from chorismate.

Putative Biosynthetic Pathway of this compound

While not yet elucidated in Fagopyrum tataricum, the chemical structure of this compound strongly suggests its origin from an intermediate of the shikimate pathway, likely 3-dehydroshikimate or shikimate itself. The biosynthesis would require a series of oxidation and/or rearrangement reactions. A plausible hypothesis involves the enzymatic transformation of 3-dehydroshikimate.

Hypothetical Enzymatic Steps
  • Oxidation/Rearrangement of 3-Dehydroshikimate: An uncharacterized oxidoreductase or isomerase could act on 3-dehydroshikimate to introduce the structural features of the osbeckic acid backbone.

  • Stereospecific Reductions: Subsequent reductions by specific dehydrogenases would be required to establish the correct stereochemistry of the final this compound molecule.

Visualizing the Putative this compound Pathway

Osbeckic_Acid_Pathway DHS 3-Dehydroshikimate Intermediate Putative Intermediate DHS->Intermediate Oxidoreductase/ Isomerase (Hypothetical) Osbeckic_acid This compound Intermediate->Osbeckic_acid Dehydrogenase(s) (Hypothetical)

A putative biosynthetic pathway for this compound.

Quantitative Data

Quantitative analysis of metabolites in Fagopyrum tataricum has primarily focused on flavonoids and phenolic acids. The table below summarizes representative quantitative data from existing literature.

CompoundPlant PartConcentration RangeReference
RutinSeeds0.8 - 2.9% of dry weight[6]
QuercetinSeedsVaries with processing[6]
Phenolic AcidsSeedsHigher than common buckwheat[6]

Experimental Protocols

The elucidation of biosynthetic pathways involves a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Identification of Candidate Genes
  • Principle: Transcriptome analysis (RNA-seq) of different tissues or plants under different conditions can identify genes whose expression patterns correlate with the accumulation of the target metabolite.

  • Methodology:

    • Extract total RNA from Fagopyrum tataricum tissues (e.g., leaves, stems, roots, seeds at different developmental stages).

    • Perform library preparation and high-throughput sequencing.

    • Align reads to a reference genome and perform differential gene expression analysis.

    • Identify candidate genes (e.g., those encoding oxidoreductases, transferases, etc.) that are co-expressed with known pathway genes or are upregulated in tissues with high metabolite content.

Functional Characterization of Enzymes
  • Principle: In vitro enzymatic assays and in vivo expression studies are used to confirm the function of candidate genes.

  • Methodology (In Vitro):

    • Clone the coding sequence of the candidate gene into an expression vector (e.g., for E. coli or yeast).

    • Express and purify the recombinant protein.

    • Perform enzymatic assays using the putative substrate and appropriate cofactors.

    • Analyze the reaction products using techniques like HPLC or LC-MS to confirm the enzymatic activity.

  • Methodology (In Vivo):

    • Overexpress or silence the candidate gene in a model plant (e.g., Arabidopsis thaliana or Nicotiana benthamiana) or in Fagopyrum tataricum itself using techniques like Agrobacterium-mediated transformation.

    • Analyze the metabolic profile of the transgenic plants to observe changes in the accumulation of the target metabolite and its precursors.

Metabolite Analysis
  • Principle: Extraction and quantification of metabolites from plant tissues are essential for understanding the output of a biosynthetic pathway.

  • Methodology (for Flavonoids and Organic Acids):

    • Homogenize fresh or freeze-dried plant material.

    • Extract metabolites using a suitable solvent (e.g., 80% methanol for flavonoids, aqueous buffers for organic acids).

    • Clarify the extract by centrifugation or filtration.

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry (MS) detector.[6][7][8]

    • Quantify the metabolites by comparing their peak areas to those of authentic standards.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Gene Discovery cluster_1 Functional Validation cluster_2 Metabolite Profiling RNA_Seq RNA-Seq of F. tataricum tissues Bioinformatics Bioinformatic Analysis (Differential Expression, Co-expression) RNA_Seq->Bioinformatics Candidate_Genes Candidate Gene Identification Bioinformatics->Candidate_Genes In_Vitro In Vitro Enzyme Assays Candidate_Genes->In_Vitro In_Vivo In Vivo (Heterologous Expression) Candidate_Genes->In_Vivo Analysis HPLC / LC-MS Analysis In_Vitro->Analysis Extraction Metabolite Extraction from Plant Tissues In_Vivo->Extraction Extraction->Analysis Quantification Quantification Analysis->Quantification

General experimental workflow for pathway elucidation.

Conclusion and Future Perspectives

The shikimate pathway in Fagopyrum tataricum is a vital metabolic route that underpins the production of its rich profile of aromatic secondary metabolites, most notably flavonoids. While the biosynthesis of these compounds is increasingly well understood, the metabolic landscape of Tartary buckwheat likely harbors many more uncharacterized molecules and pathways. The putative biosynthesis of this compound from a shikimate pathway intermediate represents an exciting area for future research. The application of modern multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, combined with synthetic biology techniques, will be instrumental in fully elucidating the complex metabolic network of this valuable plant species. Such knowledge will not only enhance our fundamental understanding of plant biochemistry but also open new avenues for metabolic engineering and the development of novel pharmaceuticals and nutraceuticals.

References

An In-depth Technical Guide on the Biological Activity and Mechanism of Action of (+)-Osbeckic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Osbeckic acid, a natural compound isolated from Tartary Buckwheat and Osbeckia octandra, has demonstrated notable biological activities, primarily as a vasorelaxant. Emerging research on extracts from Osbeckia octandra, rich in phenolic compounds including osbeckic acid, suggests a broader therapeutic potential, encompassing anticancer and antioxidant effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities and delves into its potential mechanisms of action. Quantitative data from available studies are summarized, and detailed experimental protocols for assessing its effects are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Biological Activities of this compound

The primary reported biological activity of isolated this compound is its vasorelaxant effect. Additionally, studies on the extracts of Osbeckia octandra, where this compound is a constituent, have indicated potential anticancer and antioxidant properties.

Vasorelaxant Activity

This compound has been identified as a vasorelaxant agent.[1] This activity suggests its potential application in conditions associated with vasoconstriction, such as hypertension.

Anticancer Activity (Inferred from Osbeckia octandra extracts)

Extracts from the leaves of Osbeckia octandra, containing osbeckic acid, have been shown to possess anticancer properties against oral squamous cell carcinoma (OSCC) cells. The extract inhibits cell proliferation and induces programmed cell death (apoptosis).

Antioxidant Activity (Inferred from Osbeckia octandra extracts)

Aqueous leaf extracts of Osbeckia octandra have demonstrated significant antioxidant activity, which is attributed to their high content of phenolic compounds, including osbeckic acid. This suggests that this compound may contribute to cellular protection against oxidative stress.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound.

Biological ActivityAssayTest SystemParameterValueReference
Vasorelaxant EffectIsometric tension measurementSprague-Dawley rat thoracic aorta ringsEC50887 μM[1]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Mechanism of Action

The precise mechanisms of action for this compound are not yet fully elucidated. However, based on its observed biological activities and the known mechanisms of similar compounds, several potential pathways can be proposed.

Vasorelaxation

The vasorelaxant effect of this compound may involve one or more of the following pathways, which are common for vasorelaxing agents:

  • Endothelium-Dependent Vasorelaxation: This pathway often involves the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses to the vascular smooth muscle cells and activates soluble guanylate cyclase (sGC), which increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to smooth muscle relaxation and vasodilation.

  • Potassium Channel Opening: Activation of potassium channels (e.g., ATP-sensitive K+ channels, Ca2+-activated K+ channels) in vascular smooth muscle cells leads to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and causing vasorelaxation.

  • Calcium Channel Blockade: Direct inhibition of voltage-gated calcium channels in vascular smooth muscle cells would reduce calcium influx, leading to decreased intracellular calcium levels and subsequent vasorelaxation.

Vasorelaxation_Pathways Osbeckic_Acid This compound Endothelium Endothelium Osbeckic_Acid->Endothelium ? VSMC Vascular Smooth Muscle Cell Osbeckic_Acid->VSMC ? K_channel K+ Channels Osbeckic_Acid->K_channel ? Ca_channel Voltage-gated Ca2+ Channels Osbeckic_Acid->Ca_channel ? eNOS eNOS NO Nitric Oxide (NO) eNOS->NO sGC sGC NO->sGC cGMP cGMP sGC->cGMP Relaxation Vasorelaxation cGMP->Relaxation Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Ca_channel - Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Relaxation - Anticancer_Mechanism Osbeckic_Acid This compound Cancer_Cell Cancer Cell Osbeckic_Acid->Cancer_Cell Bcl2 Bcl-2 Cancer_Cell->Bcl2 - Bax Bax Cancer_Cell->Bax + Mitochondrion Mitochondrion Bcl2->Mitochondrion - Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Antioxidant_Mechanism Osbeckic_Acid This compound ROS Reactive Oxygen Species (ROS) Osbeckic_Acid->ROS Scavenges Neutralized_ROS Neutralized ROS Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cellular_Damage Vasorelaxation_Workflow Start Start: Isolate Rat Thoracic Aorta Prepare_Rings Prepare Aortic Rings (2-3 mm) Start->Prepare_Rings Suspend_Rings Suspend Rings in Organ Bath Prepare_Rings->Suspend_Rings Equilibrate Equilibrate (60-90 min) under Tension Suspend_Rings->Equilibrate Pre_contract Pre-contract with Phenylephrine or KCl Equilibrate->Pre_contract Add_Compound Add Cumulative Concentrations of This compound Pre_contract->Add_Compound Record_Tension Record Isometric Tension Add_Compound->Record_Tension Analyze_Data Analyze Data: Calculate % Relaxation and EC50 Record_Tension->Analyze_Data End End Analyze_Data->End

References

Unveiling the Therapeutic Potential of (+)-Osbeckic Acid: A Technical Guide to its Vasorelaxant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

(+)-Osbeckic acid, a naturally occurring compound isolated from Tartary Buckwheat (Fagopyrum tataricum), has demonstrated potent vasorelaxant activity, suggesting its potential as a therapeutic agent for cardiovascular conditions associated with vasoconstriction. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on vascular tone, including its known efficacy, and explores its potential therapeutic targets and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this promising natural product.

Quantitative Data on Vasorelaxant Efficacy

To date, the primary quantitative measure of this compound's biological activity is its half-maximal effective concentration (EC50) for inducing vasorelaxation. The available data is summarized in the table below.

CompoundAssay SystemVasoactive AgentEC50 (μM)
This compoundSprague-Dawley rat thoracic aorta ringsNot specified887[1][2]

Table 1: Vasorelaxant Efficacy of this compound. This table presents the reported EC50 value for this compound in an ex vivo vasorelaxation assay.

Potential Therapeutic Targets and Signaling Pathways

The precise molecular targets of this compound have not yet been fully elucidated. However, based on its vasorelaxant properties, several key signaling pathways involved in the regulation of vascular smooth muscle tone are likely to be modulated by this compound. These include endothelium-dependent and endothelium-independent mechanisms.

Endothelium-Dependent Vasorelaxation

The endothelium plays a crucial role in regulating vascular tone through the release of various relaxing factors, most notably nitric oxide (NO). One potential mechanism of action for this compound is the stimulation of endothelial nitric oxide synthase (eNOS) activity.

  • Nitric Oxide (NO) Pathway: Endothelial cells produce NO from L-arginine via eNOS. NO then diffuses to the underlying vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn activates protein kinase G (PKG), resulting in a cascade of events that leads to smooth muscle relaxation and vasodilation. Many natural compounds exert their vasorelaxant effects through this pathway.

digraph "Endothelium_Dependent_Vasorelaxation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Osbeckic_Acid [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Endothelium [label="Endothelial Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; eNOS [label="eNOS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L_Arginine [label="L-Arginine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Smooth_Muscle [label="Vascular Smooth\nMuscle Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sGC [label="sGC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GTP [label="GTP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PKG [label="PKG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Relaxation [label="Vasorelaxation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Osbeckic_Acid -> Endothelium [label="?", style=dashed, color="#5F6368"]; Endothelium -> eNOS; L_Arginine -> eNOS; eNOS -> NO; NO -> Smooth_Muscle; Smooth_Muscle -> sGC; GTP -> sGC; sGC -> cGMP; cGMP -> PKG; PKG -> Relaxation;

// Invisible edges for alignment {rank=same; Osbeckic_Acid; L_Arginine;} {rank=same; Endothelium; GTP;} {rank=same; eNOS; sGC;} {rank=same; NO; cGMP;} {rank=same; Smooth_Muscle; PKG;} {rank=same; Relaxation;} }

Figure 1: Hypothetical Endothelium-Dependent Signaling Pathway for this compound. This diagram illustrates a potential mechanism where this compound stimulates the endothelial nitric oxide synthase (eNOS) pathway, leading to vasorelaxation. The question mark indicates the currently unknown direct target of this compound within the endothelial cell.

Endothelium-Independent Vasorelaxation

This compound may also act directly on vascular smooth muscle cells to induce relaxation, independent of the endothelium. A key mechanism for direct smooth muscle relaxation is the modulation of intracellular calcium (Ca2+) concentration.

  • Calcium Channel Blockade: Voltage-gated calcium channels (VGCCs) on the membrane of vascular smooth muscle cells play a critical role in initiating contraction. The influx of extracellular Ca2+ through these channels triggers a cascade of events leading to muscle contraction. Many natural products with vasorelaxant properties act as calcium channel blockers, preventing this influx and thereby promoting relaxation.

digraph "Endothelium_Independent_Vasorelaxation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Osbeckic_Acid [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Smooth_Muscle [label="Vascular Smooth\nMuscle Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; VGCC [label="Voltage-Gated\nCa2+ Channel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_influx [label="Ca2+ Influx", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Contraction [label="Vasoconstriction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Relaxation [label="Vasorelaxation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Osbeckic_Acid -> VGCC [label="Inhibition?", style=dashed, color="#5F6368"]; VGCC -> Ca_influx; Ca_influx -> Contraction; Osbeckic_Acid -> Relaxation;

// Invisible edges for alignment {rank=same; Osbeckic_Acid;} {rank=same; Smooth_Muscle;} {rank=same; VGCC;} {rank=same; Ca_influx;} {rank=same; Contraction; Relaxation;} }

Figure 2: Hypothetical Endothelium-Independent Signaling Pathway for this compound. This diagram depicts a potential mechanism where this compound directly inhibits voltage-gated calcium channels (VGCCs) on vascular smooth muscle cells, leading to vasorelaxation. The question mark indicates the speculative nature of this direct inhibition.

Experimental Protocols for Target Validation

To elucidate the precise mechanism of action of this compound, a series of well-established experimental protocols can be employed. The following outlines key experiments to investigate its effects on the potential pathways described above.

Ex Vivo Vasorelaxation Assay in Rat Aortic Rings

This foundational assay is used to determine the vasorelaxant effect of a compound and to distinguish between endothelium-dependent and -independent mechanisms.

Objective: To assess the vasorelaxant effect of this compound on isolated rat thoracic aorta rings and to determine the role of the endothelium.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (PE) or KCl for pre-contraction

  • This compound

  • Organ bath system with isometric force transducers

Methodology:

  • Tissue Preparation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective and adipose tissue and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • Induce a contraction with a high concentration of KCl (e.g., 80 mM).

    • After washout and return to baseline, pre-contract the rings with phenylephrine (e.g., 1 μM).

    • Once a stable contraction is achieved, add acetylcholine (e.g., 10 μM). A relaxation of >80% indicates intact endothelium. For endothelium-denuded rings, the relaxation should be <10%. Endothelium can be removed by gently rubbing the intimal surface of the ring.

  • Vasorelaxation Protocol:

    • Pre-contract the aortic rings with phenylephrine or KCl to a stable plateau.

    • Cumulatively add increasing concentrations of this compound to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl. Calculate the EC50 value for this compound.

digraph "Vasorelaxation_Assay_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Aorta_Isolation [label="Isolate Rat\nThoracic Aorta", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ring_Preparation [label="Prepare Aortic Rings\n(with and without endothelium)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mounting [label="Mount Rings in\nOrgan Bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Equilibration [label="Equilibrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precontraction [label="Pre-contract with\nPhenylephrine or KCl", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Compound [label="Add Cumulative\nConcentrations of\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Record_Relaxation [label="Record Relaxation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Analyze Data\n(Calculate EC50)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Aorta_Isolation; Aorta_Isolation -> Ring_Preparation; Ring_Preparation -> Mounting; Mounting -> Equilibration; Equilibration -> Precontraction; Precontraction -> Add_Compound; Add_Compound -> Record_Relaxation; Record_Relaxation -> Data_Analysis; Data_Analysis -> End; }

Figure 3: Experimental Workflow for the Ex Vivo Vasorelaxation Assay. This flowchart outlines the key steps involved in assessing the vasorelaxant properties of a compound using isolated rat aortic rings.

Investigation of the Nitric Oxide Pathway

To determine if the vasorelaxant effect of this compound is mediated by the NO-cGMP pathway, the ex vivo vasorelaxation assay can be performed in the presence of specific inhibitors.

Objective: To investigate the involvement of nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC) in the vasorelaxant effect of this compound.

Materials:

  • Same as the ex vivo vasorelaxation assay

  • Nω-nitro-L-arginine methyl ester (L-NAME), a non-selective NOS inhibitor

  • 1H-[3][4][5]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), an sGC inhibitor

Methodology:

  • Follow the protocol for the ex vivo vasorelaxation assay.

  • In a subset of endothelium-intact aortic rings, pre-incubate the tissues with L-NAME (e.g., 100 μM) for 20-30 minutes before pre-contracting with phenylephrine.

  • In another subset of endothelium-intact aortic rings, pre-incubate with ODQ (e.g., 10 μM) for 20-30 minutes before pre-contraction.

  • Generate concentration-response curves for this compound in the presence and absence of these inhibitors.

  • Data Analysis: Compare the EC50 values and maximal relaxation of this compound in the presence and absence of L-NAME and ODQ. A significant rightward shift in the concentration-response curve or a reduction in the maximal relaxation in the presence of the inhibitors would suggest the involvement of the NO-cGMP pathway.

Investigation of Calcium Channel Blockade

To assess the potential of this compound to act as a calcium channel blocker, its effect on contractions induced by high extracellular potassium and on calcium-induced contractions in a calcium-free medium can be examined.

Objective: To determine if this compound inhibits voltage-gated calcium channels in vascular smooth muscle.

Materials:

  • Same as the ex vivo vasorelaxation assay

  • High potassium Krebs-Henseleit solution (e.g., 80 mM KCl, with an equimolar reduction in NaCl)

  • Calcium-free Krebs-Henseleit solution

Methodology:

  • Effect on High K+-induced Contraction:

    • Use endothelium-denuded aortic rings.

    • Induce a sustained contraction with high KCl solution.

    • Cumulatively add increasing concentrations of this compound and record the relaxation.

  • Effect on Ca2+-induced Contraction:

    • Use endothelium-denuded aortic rings.

    • Equilibrate the rings in calcium-free Krebs-Henseleit solution containing a depolarizing concentration of KCl (e.g., 60 mM).

    • Cumulatively add increasing concentrations of CaCl2 to induce contraction.

    • In a parallel set of experiments, pre-incubate the rings with this compound before the cumulative addition of CaCl2.

  • Data Analysis: A concentration-dependent relaxation of high K+-induced contractions and an inhibition of Ca2+-induced contractions would suggest that this compound acts as a calcium channel blocker.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated vasorelaxant properties. While its precise molecular targets remain to be identified, the experimental approaches outlined in this guide provide a clear path forward for elucidating its mechanism of action. Future research should focus on:

  • Comprehensive Dose-Response Studies: To confirm the vasorelaxant activity in different vascular beds and species.

  • Mechanism of Action Studies: Utilizing the described protocols to definitively determine the involvement of the endothelium, nitric oxide pathway, and calcium channels.

  • Target Identification: Employing techniques such as affinity chromatography, proteomics, and molecular docking to identify the direct binding partners of this compound.

  • In Vivo Studies: To evaluate the antihypertensive and cardiovascular protective effects of this compound in relevant animal models of cardiovascular disease.

A thorough understanding of the therapeutic targets and signaling pathways of this compound will be crucial for its potential development as a novel therapeutic agent for the management of hypertension and other cardiovascular disorders.

References

The Nexus of Aromatic Metabolism: A Technical Guide to the Biosynthetic Relationship of (+)-Osbeckic Acid and the Shikimic Acid Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Osbeckic acid, a vasorelaxant compound isolated from plants of the Melastomataceae family, presents a fascinating case study in the intricate web of plant secondary metabolism. While the complete biosynthetic pathway of this compound has yet to be fully elucidated, its chemical structure strongly suggests a biosynthetic origin rooted in the metabolism of aromatic compounds. This technical guide explores the relationship between this compound and the shikimic acid pathway, the central route to the biosynthesis of aromatic amino acids and a vast array of phenolic compounds in plants and microorganisms. Drawing parallels with the established biosynthesis of related phenolic compounds, such as ellagic acid, also found in the Melastomataceae family, we propose a hypothetical biosynthetic pathway for this compound. This guide provides a comprehensive overview of the shikimic acid pathway, details the biosynthesis of relevant downstream products, and offers a logical framework for future research aimed at unraveling the precise biosynthetic steps leading to this compound. Experimental protocols for analogous pathways are presented to facilitate such investigations.

The Shikimic Acid Pathway: The Gateway to Aromatic Compounds

The shikimic acid pathway is a fundamental metabolic route in plants, bacteria, fungi, and algae for the de novo synthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan.[1][2][3] This pathway is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents. The pathway commences with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway, and proceeds through a series of seven enzymatic steps to yield chorismate, the common precursor for the aromatic amino acids and numerous other secondary metabolites.[3][4]

The key intermediates and enzymes of the shikimic acid pathway are summarized below:

StepPrecursor(s)EnzymeProduct
1Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P)3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)
23-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)3-dehydroquinate (DHQ) synthase3-dehydroquinate (DHQ)
33-dehydroquinate (DHQ)3-dehydroquinate dehydratase3-dehydroshikimate (DHS)
43-dehydroshikimate (DHS)Shikimate dehydrogenaseShikimate
5ShikimateShikimate kinaseShikimate 3-phosphate
6Shikimate 3-phosphate + PEP5-enolpyruvylshikimate-3-phosphate (EPSP) synthase5-enolpyruvylshikimate-3-phosphate (EPSP)
75-enolpyruvylshikimate-3-phosphate (EPSP)Chorismate synthaseChorismate

Table 1: Key steps, precursors, enzymes, and products of the shikimic acid pathway.

Shikimic_Acid_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate 3-phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Aromatic_Amino_Acids Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aromatic_Amino_Acids Phenolics Other Phenolics Chorismate->Phenolics

Caption: The Shikimic Acid Pathway.

Biosynthesis of Ellagic Acid: A Model for Polyphenol Formation

Plants from the Melastomataceae family, including Osbeckia species, are known to be rich in hydrolyzable tannins, particularly ellagitannins, which release ellagic acid upon hydrolysis.[5][6] The biosynthesis of ellagic acid is directly linked to the shikimic acid pathway via its precursor, gallic acid.[1]

2.1. Gallic Acid Biosynthesis

Gallic acid is formed from the shikimate pathway intermediate 3-dehydroshikimate.[1] This conversion is catalyzed by shikimate dehydrogenase, which can utilize both 3-dehydroshikimate and shikimate as substrates.

2.2. From Gallic Acid to Ellagic Acid

The biosynthesis of ellagic acid from gallic acid proceeds through the formation of galloylglucose esters.[1] Gallic acid is first esterified to a glucose molecule, a reaction catalyzed by a UDP-glucose:gallate 1-O-galloyltransferase.[5] Subsequent galloylation and oxidative coupling of two adjacent galloyl groups on a pentagalloylglucose core leads to the formation of a hexahydroxydiphenoyl (HHDP) group, which upon hydrolysis and spontaneous lactonization yields ellagic acid.[1][3]

Ellagic_Acid_Biosynthesis Shikimate_Pathway Shikimic Acid Pathway DHS 3-Dehydroshikimate Shikimate_Pathway->DHS Gallic_Acid Gallic Acid DHS->Gallic_Acid Shikimate dehydrogenase Galloylglucose 1-O-Galloyl-β-D-glucose Gallic_Acid->Galloylglucose UDP-glucose: gallate 1-O-galloyltransferase PGG Pentagalloylglucose Galloylglucose->PGG Sequential galloylation HHDP_glucose HHDP-glucose PGG->HHDP_glucose Oxidative Coupling Ellagic_Acid Ellagic Acid HHDP_glucose->Ellagic_Acid Hydrolysis & Lactonization

Caption: Biosynthesis of Ellagic Acid.

A Proposed Biosynthetic Pathway for this compound

Based on the chemical structure of this compound, which features a C6-C3 phenylpropanoid-derived core and a dicarboxylic acid moiety, a plausible biosynthetic pathway can be proposed that originates from the shikimic acid pathway.

3.1. Phenylalanine as a Key Precursor

The C6-C3 backbone of this compound strongly suggests L-phenylalanine, an end product of the shikimic acid pathway, as a primary precursor. Phenylalanine is the starting point for the phenylpropanoid pathway, which generates a wide array of secondary metabolites in plants.

3.2. Hypothetical Biosynthetic Steps

  • Phenylalanine to Cinnamic Acid: The first committed step in the phenylpropanoid pathway is the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL).

  • Hydroxylation of the Aromatic Ring: The cinnamic acid backbone likely undergoes a series of hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases, to introduce hydroxyl groups onto the aromatic ring, forming intermediates such as p-coumaric acid and caffeic acid.

  • Side Chain Modification and Cyclization: The C3 side chain of the hydroxylated cinnamic acid derivative is likely modified through oxidation and subsequent reactions. The formation of the dihydropyran ring and the dicarboxylic acid functionality would involve a series of enzymatic steps, potentially including oxidoreductases and hydratases, leading to the final structure of this compound.

Osbeckic_Acid_Hypothetical_Pathway Shikimate_Pathway Shikimic Acid Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Hydroxylated_Intermediates Hydroxylated Cinnamic Acid Derivatives Cinnamic_Acid->Hydroxylated_Intermediates P450s Modified_Intermediates Side-Chain Modified Intermediates Hydroxylated_Intermediates->Modified_Intermediates Oxidation & Other modifications Osbeckic_Acid This compound Modified_Intermediates->Osbeckic_Acid Cyclization & Further oxidation

Caption: Proposed Biosynthesis of this compound.

Experimental Protocols for Biosynthetic Pathway Elucidation

To validate the proposed biosynthetic pathway of this compound, a series of experiments are necessary. The following protocols, adapted from studies on related phenolic compounds, provide a framework for such investigations.

4.1. Isotopic Labeling Studies

Objective: To identify the precursors of this compound.

Methodology:

  • Precursor Administration: Administer isotopically labeled precursors (e.g., ¹³C-phenylalanine, ¹³C-cinnamic acid) to cell cultures of Osbeckia chinensis or related species.

  • Incubation: Incubate the cultures for a defined period to allow for the incorporation of the labeled precursors into downstream metabolites.

  • Extraction: Harvest the cells and perform a comprehensive extraction of secondary metabolites.

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation of the isotopic label into this compound.

4.2. Enzyme Assays

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology:

  • Protein Extraction: Extract total protein from plant tissues known to produce this compound.

  • Enzyme Assay: Perform in vitro enzyme assays using the extracted proteins and hypothesized substrates (e.g., cinnamic acid, hydroxylated derivatives). Monitor the formation of the expected products using HPLC or spectrophotometry.

  • Enzyme Purification: If enzymatic activity is detected, purify the responsible enzyme using chromatographic techniques (e.g., affinity chromatography, size-exclusion chromatography).

  • Enzyme Characterization: Characterize the purified enzyme to determine its kinetic parameters (Km, Vmax), substrate specificity, and optimal reaction conditions.

4.3. Gene Identification and Functional Characterization

Objective: To identify the genes encoding the biosynthetic enzymes.

Methodology:

  • Transcriptome Analysis: Perform transcriptome sequencing (RNA-Seq) of tissues actively producing this compound to identify candidate genes encoding enzymes such as PAL, P450s, and oxidoreductases.

  • Gene Cloning and Expression: Clone the candidate genes and express them in a heterologous host (e.g., E. coli, yeast) to confirm their enzymatic function.

  • Gene Silencing/Overexpression: Use techniques like RNA interference (RNAi) or CRISPR-Cas9 to silence the candidate genes in the native plant to observe the effect on this compound production. Conversely, overexpress the genes to potentially increase its yield.

Conclusion and Future Directions

The biosynthesis of this compound is intrinsically linked to the shikimic acid pathway, the primary source of aromatic precursors in plants. While the precise enzymatic steps remain to be elucidated, the proposed pathway, originating from L-phenylalanine, provides a robust framework for future research. The experimental approaches outlined in this guide, including isotopic labeling, enzyme assays, and molecular genetics, will be instrumental in unraveling the complete biosynthetic route to this pharmacologically active natural product. A thorough understanding of its biosynthesis will not only provide fundamental insights into plant secondary metabolism but also open avenues for the biotechnological production of this compound and its derivatives for potential therapeutic applications.

References

An In-depth Technical Guide on the Core Aspects of (+)-Osbeckic Acid: Natural Abundance, Analysis, and Biological Activity for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct quantitative data on the natural abundance and variability of (+)-Osbeckic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on existing knowledge of its source, Tartary Buckwheat (Fagopyrum tataricum), and general principles of organic acid analysis and pharmacology. The experimental protocols and pathways described are based on established methodologies for similar compounds and should be adapted and validated for specific research purposes.

Introduction to this compound

This compound is a naturally occurring organic acid that has been isolated from Tartary Buckwheat (Fagopyrum tataricum). Preliminary studies have identified it as a vasorelaxant, suggesting its potential for cardiovascular applications. This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the current knowledge surrounding this compound, focusing on its natural occurrence, proposed analytical methodologies, and potential biological signaling pathways.

Natural Abundance and Variability

While specific quantitative data for this compound remains elusive, studies on other bioactive compounds in Tartary Buckwheat provide valuable insights into its likely distribution and variability.

2.1. Known Source

The primary documented natural source of this compound is Tartary Buckwheat (Fagopyrum tataricum). This pseudocereal is known to be a rich source of various bioactive compounds, including flavonoids, phenolic acids, and fatty acids.

2.2. Anticipated Variability

The concentration of secondary metabolites in plants is influenced by a multitude of factors. It is highly probable that the abundance of this compound in Tartary Buckwheat varies depending on:

  • Genotype: Different cultivars of Tartary Buckwheat exhibit significant variations in their phytochemical profiles.[1][2] It is reasonable to hypothesize that the genetic makeup of the plant plays a crucial role in the biosynthesis and accumulation of this compound.

  • Plant Tissue: The distribution of organic acids is often tissue-specific. Higher concentrations might be found in photosynthetically active tissues like leaves or in storage organs such as seeds and roots. Studies on other phenolic compounds in Fagopyrum tataricum have shown varying levels in flowers, leaves, stalks, and roots.[3]

  • Environmental and Growth Conditions: Factors such as light intensity, temperature, water availability, and nutrient levels in the soil can significantly impact the production of secondary metabolites. For instance, environmental parameters and higher altitudes have been shown to affect the content of rutin and phenolic acids in Tartary Buckwheat.[2]

Table 1: Postulated Variability of this compound in Fagopyrum tataricum

FactorAnticipated Effect on this compound ConcentrationRationale
Genotype/Cultivar High VariabilitySignificant differences in other bioactive compounds (phenolic acids, fatty acids) are observed among Tartary Buckwheat cultivars.[1][4]
Plant Tissue Differential AccumulationSecondary metabolites are often compartmentalized within the plant, with varying concentrations in leaves, stems, roots, flowers, and seeds.[3]
Geographical Location Significant VariationDifferent growing environments (climate, soil) are known to influence the phytochemical composition of Tartary Buckwheat.[2]
Developmental Stage Variation with MaturityThe concentration of organic acids can change throughout the plant's life cycle.
Post-Harvest Processing Potential for Degradation or TransformationDrying, storage, and extraction methods can affect the stability and measured concentration of organic acids.

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and quantification of this compound from Tartary Buckwheat, based on established protocols for small molecule organic acids from plant matrices.

3.1. Extraction of this compound

A general protocol for the extraction of small molecule organic acids from plant material is presented below. Optimization of solvent systems and extraction conditions is recommended for maximizing the yield of this compound.

Objective: To extract small molecule organic acids, including this compound, from Fagopyrum tataricum tissues.

Materials:

  • Fresh or lyophilized plant material (leaves, seeds, etc.)

  • Mortar and pestle or a suitable grinder

  • Extraction solvent (e.g., 80% methanol, ethanol, or a mixture of chloroform/isopropanol)[5][6]

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

Procedure:

  • Sample Preparation: Homogenize a known weight of fresh or dried plant material to a fine powder using a mortar and pestle or a grinder.

  • Extraction:

    • Suspend the powdered plant material in the chosen extraction solvent (a common starting ratio is 1:10 w/v).

    • Agitate the mixture for a specified period (e.g., 1-2 hours) at room temperature or under gentle heating. Sonication can be employed to enhance extraction efficiency.

    • For exhaustive extraction, the process can be repeated multiple times with fresh solvent.

  • Filtration and Concentration:

    • Separate the solid plant debris from the liquid extract by filtration or centrifugation.

    • Combine the liquid extracts if multiple extractions were performed.

    • Concentrate the extract under reduced pressure using a rotary evaporator to remove the solvent.

  • Sample Clean-up (Optional but Recommended):

    • The crude extract can be further purified using solid-phase extraction (SPE) to remove interfering compounds such as pigments and lipids. A C18 or a mixed-mode cation/anion exchange cartridge may be suitable.

3.2. Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a powerful technique for the sensitive and selective quantification of organic acids.

Objective: To quantify the concentration of this compound in the plant extract.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

  • Reversed-phase C18 column

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (for mobile phase modification)

  • This compound analytical standard (if available)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (e.g., methanol).

  • Sample Preparation: Reconstitute the dried plant extract in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve good separation.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-). Organic acids are readily deprotonated.

    • Detection Mode: Selected Ion Monitoring (SIM) for the [M-H]⁻ ion of this compound, or Multiple Reaction Monitoring (MRM) if a specific fragmentation pattern is known for enhanced selectivity.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Potential Signaling Pathways and Biological Activity

Given that this compound is a known vasorelaxant, its mechanism of action likely involves signaling pathways that regulate vascular smooth muscle tone.

4.1. Postulated Vasorelaxant Mechanisms

Several key signaling pathways are implicated in the vasorelaxant effects of natural compounds:

  • Nitric Oxide (NO) - cGMP Pathway: Many vasorelaxants stimulate the production of nitric oxide (NO) in endothelial cells. NO then diffuses to vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.[7][8]

  • Calcium Channel Blockade: The influx of extracellular calcium through voltage-gated calcium channels is a critical step in the contraction of vascular smooth muscle. Some vasorelaxants act by directly blocking these channels, thereby preventing the rise in intracellular calcium required for contraction.[8]

  • Potassium Channel Opening: The opening of potassium channels in the plasma membrane of vascular smooth muscle cells leads to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing calcium influx and causing relaxation.

4.2. Hypothetical Signaling Pathway for this compound

The following diagram illustrates a generalized signaling pathway for vasorelaxation, which represents a plausible mechanism of action for this compound.

Vasorelaxation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Osbeckic_Acid This compound Receptor Receptor Osbeckic_Acid->Receptor eNOS_inactive eNOS (inactive) Receptor->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses and Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Produces GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_channels Ca²⁺ Channels PKG->Ca_channels Inhibits Ca²⁺ influx Relaxation Relaxation PKG->Relaxation Leads to

Caption: Postulated NO-mediated vasorelaxation pathway for this compound.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in Fagopyrum tataricum has not been elucidated. However, as an organic acid, its biosynthesis is expected to originate from central carbon metabolism.

5.1. General Organic Acid Biosynthesis

Organic acids in plants are typically synthesized through various metabolic pathways, primarily linked to the tricarboxylic acid (TCA) cycle and glycolysis. Precursors from these pathways can be modified by a series of enzymatic reactions, including hydroxylations, dehydrogenations, and carboxylations, to produce a diverse array of organic acids.

5.2. A Simplified Putative Biosynthetic Route

The following diagram illustrates a simplified, hypothetical workflow for the biosynthesis of a generic organic acid precursor, which could be a starting point for the formation of this compound.

Organic_Acid_Biosynthesis Photosynthesis Photosynthesis Carbohydrates Carbohydrates (e.g., Glucose) Photosynthesis->Carbohydrates Glycolysis Glycolysis Carbohydrates->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Organic_Acid_Precursors Organic Acid Precursors (e.g., Citrate, Malate) TCA_Cycle->Organic_Acid_Precursors Enzymatic_Modifications Enzymatic Modifications (Hydroxylation, etc.) Organic_Acid_Precursors->Enzymatic_Modifications Osbeckic_Acid This compound Enzymatic_Modifications->Osbeckic_Acid

Caption: Simplified overview of a potential biosynthetic origin of this compound.

Experimental Workflow for Comprehensive Analysis

The following diagram outlines a logical workflow for a comprehensive investigation of this compound, from plant material to biological activity assessment.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_analysis Quantification & Characterization cluster_activity Biological Activity Assessment Plant_Material Tartary Buckwheat (Different Cultivars/Tissues) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., SPE, Prep-HPLC) Crude_Extract->Purification Quantification Quantification (HPLC-MS) Crude_Extract->Quantification Isolated_Compound Isolated this compound Purification->Isolated_Compound Structure_Elucidation Structure Elucidation (NMR, HRMS) Isolated_Compound->Structure_Elucidation In_Vitro_Assay In Vitro Vasorelaxation Assay (Aortic Ring Assay) Isolated_Compound->In_Vitro_Assay Mechanism_Study Mechanism of Action Study (e.g., NO measurement, Ca²⁺ imaging) In_Vitro_Assay->Mechanism_Study

Caption: Proposed experimental workflow for this compound research.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications, particularly in the area of cardiovascular health. This guide has provided a framework for its study, from its natural source to its potential mechanism of action. Future research should focus on:

  • Quantitative Analysis: Systematic studies to determine the concentration of this compound in different cultivars, tissues, and geographical locations of Fagopyrum tataricum.

  • Biosynthetic Pathway Elucidation: Using transcriptomics, proteomics, and metabolomics to identify the genes and enzymes involved in the biosynthesis of this compound.

  • Pharmacological Characterization: Detailed in vitro and in vivo studies to confirm its vasorelaxant activity and elucidate the specific signaling pathways involved.

A deeper understanding of these core aspects will be crucial for the potential development of this compound as a therapeutic agent.

References

An In-depth Technical Guide on the Vasorelaxant Effects of (+)-Osbeckic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the vasorelaxant properties of (+)-Osbeckic acid, a natural compound isolated from Tartary Buckwheat. The guide details its efficacy, the experimental protocols for assessing its effects, and the proposed signaling pathway based on current research.

Quantitative Data Summary

This compound has been identified as a compound with vasorelaxant properties. The key quantitative measure of its efficacy, the half-maximal effective concentration (EC50), has been determined in ex vivo studies.

Compound Parameter Value Test System Contractile Agent Reference
This compoundEC50887 μMSprague-Dawley rat thoracic aorta rings1.0 μM phenylephrine[1][2][3]

Experimental Protocols

While a specific, detailed protocol for the evaluation of this compound has not been published, the following is a generalized, yet detailed, methodology for assessing vasorelaxant effects in isolated aortic rings, based on the study that identified its activity and standard pharmacological practices.

2.1. Preparation of Aortic Rings

  • Tissue Isolation: Male Sprague-Dawley rats are euthanized, and the thoracic aorta is carefully excised.

  • Cleaning: The aorta is placed in a Krebs-Henseleit physiological salt solution (PSS), and adherent connective and adipose tissues are removed.

  • Ring Preparation: The cleaned aorta is cut into rings of approximately 2-3 mm in width.

  • Endothelium Removal (for endothelium-independent studies): For some experiments, the endothelium can be denuded by gently rubbing the intimal surface of the aortic rings. The absence of a functional endothelium is confirmed by the lack of a relaxant response to acetylcholine (ACh).

2.2. Isometric Tension Measurement

  • Mounting: Aortic rings are mounted in organ bath chambers filled with PSS, maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Equilibration: The rings are allowed to equilibrate for a period of 60 minutes under a resting tension of approximately 2 grams. During this period, the PSS is changed every 15-20 minutes.

  • Viability and Contractility Test: The viability of the aortic rings is assessed by inducing contraction with a high potassium solution or a standard agonist like phenylephrine (e.g., 1.0 μM).[3]

2.3. Vasorelaxation Assay

  • Pre-contraction: Once a stable contractile tone is achieved with an agonist (e.g., 1.0 μM phenylephrine), cumulative concentrations of this compound are added to the organ bath.[3]

  • Concentration-Response Curve: The relaxation responses are recorded as a percentage decrease from the pre-contracted tone. These responses are then used to construct a concentration-response curve to determine the EC50 value.

G cluster_prep Aortic Ring Preparation cluster_exp Vasorelaxation Experiment A Euthanize Sprague-Dawley Rat B Excise Thoracic Aorta A->B C Clean Aorta in PSS B->C D Cut into 2-3 mm Rings C->D E Mount Rings in Organ Bath F Equilibrate (60 min, 2g tension) E->F G Induce Contraction (Phenylephrine) F->G H Add Cumulative Doses of this compound G->H I Record Relaxation H->I J Calculate EC50 I->J

Experimental Workflow for Aortic Ring Vasorelaxation Assay.

Signaling Pathway of Vasorelaxation

The precise signaling pathway for the vasorelaxant effect of isolated this compound has not been definitively elucidated. However, studies on the rutin-free Tartary buckwheat extract, from which this compound was isolated, suggest an endothelium-dependent mechanism.[2][4] This points towards the involvement of the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) pathway, a common mechanism for vasodilation.

Proposed Mechanism:

  • Stimulation of Endothelial Cells: this compound is hypothesized to act on the endothelial cells lining the blood vessel.

  • Activation of eNOS: This interaction is thought to activate endothelial Nitric Oxide Synthase (eNOS).

  • NO Production: eNOS catalyzes the conversion of L-arginine to L-citrulline and Nitric Oxide (NO).

  • Diffusion of NO: NO, being a small, lipophilic molecule, diffuses from the endothelial cells into the adjacent vascular smooth muscle cells.

  • sGC Activation: In the smooth muscle cells, NO activates soluble Guanylate Cyclase (sGC).

  • cGMP Production: Activated sGC increases the production of cyclic Guanosine Monophosphate (cGMP) from Guanosine Triphosphate (GTP).

  • PKG Activation: cGMP acts as a second messenger, activating Protein Kinase G (PKG).

  • Calcium Sequestration and Efflux: PKG activation leads to the phosphorylation of various downstream targets that decrease the intracellular calcium concentration by promoting its sequestration into the sarcoplasmic reticulum and its efflux from the cell.

  • Myosin Light Chain Dephosphorylation: The reduction in intracellular calcium leads to the dephosphorylation of myosin light chains.

  • Vasorelaxation: This dephosphorylation results in the relaxation of the vascular smooth muscle, leading to vasodilation.

G cluster_endo Endothelial Cell cluster_smc Vascular Smooth Muscle Cell Osbeckic This compound eNOS eNOS Osbeckic->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces LArg L-Arginine LArg->eNOS sGC sGC NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Ca_dec Decrease in intracellular Ca2+ PKG->Ca_dec Leads to Relaxation Vasorelaxation Ca_dec->Relaxation

Proposed NO/cGMP Signaling Pathway for Vasorelaxation.

Conclusion

This compound demonstrates a vasorelaxant effect on isolated rat thoracic aorta with an EC50 of 887 μM.[1][2][3] While its precise mechanism of action requires further investigation, evidence from the extract it is derived from suggests an endothelium-dependent pathway likely involving the activation of the NO/cGMP cascade. The experimental protocols outlined in this guide provide a framework for future research to further characterize the pharmacological profile of this promising natural compound.

References

Methodological & Application

Application Notes and Protocols for the Purification of (+)-Osbeckic Acid from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Osbeckic acid is a naturally occurring furan-carboxylic acid that has garnered interest for its potential biological activities, including vasorelaxant effects.[1][2] This document provides detailed application notes and protocols for the extraction and purification of this compound from its natural plant sources. While Osbeckia aspera is a known source, this compound has also been isolated from Tartary Buckwheat.[1][2][3] The methodologies outlined below are based on established techniques for the isolation of organic acids and other bioactive compounds from plant materials and incorporate specific details from the analysis of Osbeckia aspera extracts.

Data Presentation

The following tables summarize hypothetical quantitative data for the purification of this compound from 1 kg of dried Osbeckia aspera leaves. These values are illustrative and will vary depending on the specific plant material and experimental conditions.

Table 1: Extraction and Solvent Partitioning Yields

StepParameterValue
Initial Extraction Starting Plant Material (dried leaves)1000 g
Extraction Solvent80% Aqueous Acetone
Crude Extract Yield150 g
Solvent Partitioning Ethyl Acetate Fraction45 g
n-Butanol Fraction30 g
Aqueous Fraction75 g

Table 2: Column Chromatography Purification Summary

Chromatography StepStationary PhaseMobile Phase SystemFraction VolumeTarget FractionsYield of Semi-Pure this compoundPurity (by HPLC)
Silica Gel Column Silica Gel (60-120 mesh)Hexane:Ethyl Acetate (gradient)20 mL85-925 g~70%
Sephadex LH-20 Sephadex LH-20Methanol10 mL15-201.2 g~90%
Preparative HPLC C18 (10 µm)Water:Acetonitrile with 0.1% Formic Acid (gradient)2 mL25-28350 mg>98%

Experimental Protocols

Plant Material Collection and Preparation

Fresh leaves of Osbeckia aspera should be collected and authenticated. The leaves are then washed with distilled water to remove any debris and dried in a well-ventilated shade oven at 40-50°C for 48-72 hours until a constant weight is achieved. The dried leaves are ground into a coarse powder using a laboratory blender.

Extraction of this compound

This protocol describes a solid-liquid extraction method to obtain the crude extract containing this compound.

Materials:

  • Dried and powdered Osbeckia aspera leaves

  • 80% Acetone in distilled water (v/v)

  • Erlenmeyer flasks or beakers

  • Orbital shaker

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Macerate the powdered plant material (1 kg) in 80% aqueous acetone (5 L) in a large flask.

  • Agitate the mixture on an orbital shaker at room temperature for 24 hours.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Repeat the extraction process twice more with the plant residue to ensure complete extraction.

  • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude aqueous acetone extract.

Solvent-Solvent Partitioning

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Materials:

  • Crude aqueous acetone extract

  • Distilled water

  • n-Hexane

  • Ethyl acetate

  • n-Butanol

  • Separatory funnel

Procedure:

  • Suspend the crude extract (150 g) in distilled water (1 L).

  • Transfer the suspension to a large separatory funnel.

  • Perform successive extractions with n-hexane (3 x 500 mL) to remove nonpolar compounds. The n-hexane fractions are typically discarded.

  • Subsequently, extract the aqueous layer with ethyl acetate (3 x 500 mL). This compound, being a moderately polar organic acid, is expected to partition into the ethyl acetate fraction.

  • Finally, extract the remaining aqueous layer with n-butanol (3 x 500 mL).

  • Concentrate the ethyl acetate and n-butanol fractions separately using a rotary evaporator. The ethyl acetate fraction is the primary source for the next stage of purification.

Chromatographic Purification

A multi-step chromatographic approach is employed for the isolation of pure this compound.

4.1. Silica Gel Column Chromatography

Materials:

  • Concentrated ethyl acetate fraction

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: n-Hexane and Ethyl acetate (HPLC grade)

  • Fraction collector and test tubes

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Adsorb the dried ethyl acetate fraction (45 g) onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

  • Collect fractions of 20 mL each and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:methanol, 95:5) and a UV detector.

  • Combine the fractions that show a prominent spot corresponding to a standard of a similar organic acid or based on subsequent analysis.

4.2. Sephadex LH-20 Gel Filtration Chromatography

Materials:

  • Semi-purified fractions from the silica gel column

  • Sephadex LH-20

  • Glass chromatography column

  • Methanol (HPLC grade)

Procedure:

  • Swell the Sephadex LH-20 in methanol and pack it into a column.

  • Dissolve the combined, dried fractions from the previous step in a minimal amount of methanol and load it onto the column.

  • Elute the column with methanol at a constant flow rate.

  • Collect fractions and monitor by TLC or HPLC.

  • Combine the fractions containing the target compound.

4.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Materials:

  • Concentrated fractions from the Sephadex LH-20 column

  • Preparative HPLC system with a C18 column

  • Mobile phase: Acetonitrile and water (HPLC grade) with 0.1% formic acid

  • Vials for fraction collection

Procedure:

  • Dissolve the semi-pure compound in the mobile phase.

  • Inject the sample into the preparative HPLC system.

  • Elute using a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). A typical gradient might be from 10% to 50% acetonitrile over 30 minutes.

  • Monitor the elution profile with a UV detector at an appropriate wavelength.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the pure compound.

Visualizations

ExtractionWorkflow Plant Dried Osbeckia aspera Powder Extraction Maceration with 80% Acetone Plant->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Rotary Evaporation Filtration->Evaporation1 CrudeExtract Crude Aqueous Acetone Extract Evaporation1->CrudeExtract

Caption: Workflow for the Extraction of Crude Extract.

PurificationWorkflow CrudeExtract Crude Extract Partitioning Solvent-Solvent Partitioning (Hexane, Ethyl Acetate, n-Butanol) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Select Ethyl Acetate Phase SilicaGel Silica Gel Column Chromatography EtOAc_Fraction->SilicaGel SemiPure1 Semi-Pure Fractions SilicaGel->SemiPure1 Sephadex Sephadex LH-20 Chromatography SemiPure1->Sephadex SemiPure2 Further Purified Fractions Sephadex->SemiPure2 PrepHPLC Preparative HPLC (C18) SemiPure2->PrepHPLC PureCompound Pure this compound (>98%) PrepHPLC->PureCompound

Caption: Multi-step Purification Workflow for this compound.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of (+)-Osbeckic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Osbeckic acid is a natural compound that can be isolated from sources such as Tartary Buckwheat (Fagopyrum tataricum) and plants of the Osbeckia genus. While research has highlighted various biological activities of extracts from these plants, specific in vitro bioactivity data for isolated this compound, particularly concerning its effects on key cellular enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B), SHP2, and Sirtuin 1 (SIRT1), is not yet extensively documented in publicly available literature. These enzymes represent critical targets in drug discovery for metabolic disorders, cancer, and age-related diseases.

These application notes provide detailed protocols for researchers and scientists to evaluate the potential bioactivity of this compound against PTP1B, SHP2, and SIRT1 in vitro. The methodologies are based on established assays for these targets and can be adapted for screening and characterization of this and other novel compounds.

I. Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a key target for the development of therapeutics for type 2 diabetes and obesity.[1][2] Inhibition of PTP1B is expected to enhance insulin sensitivity.

Experimental Protocol: PTP1B Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.[1][2][3]

Materials:

  • Human recombinant PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA[1]

  • This compound (test compound)

  • Ursolic acid or Sodium Vanadate (positive control)

  • 1 M NaOH (stop solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final assay concentrations.

  • In a 96-well plate, add 10 µL of the test compound solution or positive control to the respective wells. For the negative control, add 10 µL of the solvent.

  • Add 20 µL of PTP1B enzyme solution (1 µg/mL) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 40 µL of 2 mM pNPP solution to each well.[1]

  • Incubate the plate at 37°C for 30 minutes.[1]

  • Terminate the reaction by adding 100 µL of 1 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the enzyme activity.

  • Calculate the percentage of PTP1B inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Data Presentation: PTP1B Inhibition

The results of the PTP1B inhibition assay can be summarized in the following table. This allows for the determination of the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundConcentration (µM)% InhibitionIC50 (µM)
This compounde.g., 1, 10, 100
Ursolic Acid (Control)e.g., 1, 10, 100

Signaling Pathway and Workflow

PTP1B_Pathway cluster_membrane Cell Membrane Insulin Insulin IR Insulin Receptor (Phosphorylated) Insulin->IR binds PTP1B PTP1B IR->PTP1B dephosphorylates Downstream Downstream Signaling (e.g., GLUT4 translocation) IR->Downstream activates Osbeckic_acid This compound Osbeckic_acid->PTP1B inhibits? PTP1B_Workflow start Start prepare Prepare Reagents (PTP1B, pNPP, Buffers, This compound) start->prepare dispense Dispense this compound and PTP1B into 96-well plate prepare->dispense preincubate Pre-incubate at 37°C for 10 min dispense->preincubate add_substrate Add pNPP to initiate reaction preincubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate stop_reaction Add NaOH to stop reaction incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance analyze Calculate % Inhibition and IC50 read_absorbance->analyze end End analyze->end SHP2_Pathway RTK Receptor Tyrosine Kinase (Phosphorylated) SHP2 SHP2 RTK->SHP2 recruits and activates Grb2_Sos Grb2-SOS Ras Ras Grb2_Sos->Ras activates MAPK_Pathway MAPK Pathway (Cell Proliferation, Survival) Ras->MAPK_Pathway SHP2->Grb2_Sos dephosphorylates (activates Ras signaling) Osbeckic_acid This compound Osbeckic_acid->SHP2 inhibits? SHP2_Workflow start Start prepare Prepare Reagents (SHP2, DiFMUP, Buffers, This compound) start->prepare dispense_compound Spot this compound into 384-well plate prepare->dispense_compound add_enzyme Add SHP2 enzyme solution dispense_compound->add_enzyme preincubate Incubate at RT for 20 min add_enzyme->preincubate add_substrate Add DiFMUP to initiate reaction preincubate->add_substrate read_fluorescence Kinetic Fluorescence Reading (Ex: 340nm, Em: 450nm) add_substrate->read_fluorescence analyze Calculate Reaction Rates, % Inhibition, and IC50 read_fluorescence->analyze end End analyze->end SIRT1_Pathway SIRT1 SIRT1 Acetylated_Substrate Acetylated Substrate (e.g., p53, PGC-1α) SIRT1->Acetylated_Substrate deacetylates NAD NAD+ NAD->SIRT1 cofactor Deacetylated_Substrate Deacetylated Substrate Acetylated_Substrate->Deacetylated_Substrate becomes Cellular_Processes Cellular Processes (Metabolism, DNA repair, Anti-inflammation) Deacetylated_Substrate->Cellular_Processes modulates Osbeckic_acid This compound Osbeckic_acid->SIRT1 activates? SIRT1_Workflow start Start prepare Prepare Reagents (SIRT1, Substrate, NAD+, This compound) start->prepare dispense Dispense this compound, SIRT1, Substrate, and NAD+ into 96-well plate prepare->dispense incubate_reaction Incubate at 37°C for 45-60 min dispense->incubate_reaction add_developer Add Developer Solution incubate_reaction->add_developer incubate_develop Incubate at 37°C for 15-30 min add_developer->incubate_develop read_fluorescence Read Fluorescence (Ex: 360nm, Em: 460nm) incubate_develop->read_fluorescence analyze Calculate Fold Activation and EC50 read_fluorescence->analyze end End analyze->end

References

Application Notes & Protocols: Cell-based Assays for Evaluating the Efficacy of (+)-Osbeckic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Osbeckic acid is a naturally occurring phytochemical found in plants of the Osbeckia genus, such as Osbeckia octandra.[1] Preliminary studies on extracts of these plants, which contain a variety of bioactive compounds including this compound, have indicated potential therapeutic properties, notably antioxidant and anti-inflammatory activities.[1][2] These application notes provide detailed protocols for a panel of cell-based assays to investigate and quantify the efficacy of isolated this compound. The assays are designed to assess its cytotoxicity, antioxidant potential, and anti-inflammatory effects, providing crucial data for preclinical evaluation.

Cytotoxicity Assessment

Prior to evaluating the therapeutic efficacy of this compound, it is crucial to determine its cytotoxic profile to identify a safe therapeutic window. The MTT assay is a widely used colorimetric method to assess cell viability.[3][4]

MTT Assay for Cell Viability

This protocol is designed to determine the concentration-dependent effect of this compound on the viability of a selected cell line (e.g., RAW 264.7 macrophages, HEK293 human embryonic kidney cells, or a relevant cancer cell line).

Experimental Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency in appropriate growth medium.

    • Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation:

This compound (µM)Absorbance (570 nm)Cell Viability (%)
0 (Control)1.25 ± 0.08100
0.11.23 ± 0.0798.4
11.20 ± 0.0996.0
101.15 ± 0.0692.0
501.05 ± 0.0884.0
1000.85 ± 0.0568.0
2500.50 ± 0.0440.0
5000.20 ± 0.0316.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare this compound dilutions treat_cells Treat cells with compound prepare_compound->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan crystals incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Antioxidant Activity Assays

Oxidative stress is implicated in numerous diseases. The antioxidant capacity of this compound can be evaluated using cell-based assays that measure the scavenging of reactive oxygen species (ROS).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.

Experimental Protocol:

  • Cell Seeding:

    • Seed HepG2 cells (or another suitable cell line) in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well in 100 µL of growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound and Probe Incubation:

    • Remove the growth medium and wash the cells with PBS.

    • Add 100 µL of treatment medium containing various concentrations of this compound and 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate). Include quercetin as a positive control.

    • Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress and Fluorescence Measurement:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in PBS to induce oxidative stress.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure fluorescence every 5 minutes for 1 hour, with excitation at 485 nm and emission at 535 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Determine the percentage of inhibition of ROS production for each concentration of this compound compared to the control.

    • Calculate the CAA value, expressed as micromoles of quercetin equivalents per 100 micromoles of the compound.

Data Presentation:

CompoundConcentration (µM)ROS Inhibition (%)
This compound1015.2 ± 2.1
5045.8 ± 3.5
10078.3 ± 4.2
Quercetin (Control)1025.6 ± 2.8
5068.9 ± 4.1
10092.1 ± 3.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Anti-inflammatory Activity Assays

Inflammation is a key pathological process in many diseases. The anti-inflammatory properties of this compound can be assessed by measuring its effect on pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Experimental Protocol:

  • Cell Seeding and Stimulation:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a non-stimulated control and a positive control (e.g., L-NAME).

  • Griess Reagent Preparation and Reaction:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-stimulated control.

Data Presentation:

TreatmentConcentration (µM)Nitrite (µM)NO Inhibition (%)
Control-1.2 ± 0.3-
LPS (1 µg/mL)-25.8 ± 1.50
LPS + this compound1020.1 ± 1.222.1
5012.5 ± 0.951.6
1006.3 ± 0.775.6
LPS + L-NAME (Control)1003.5 ± 0.486.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification by ELISA

This protocol measures the inhibitory effect of this compound on the production of key pro-inflammatory cytokines, TNF-α and IL-6.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Follow the same cell seeding, pre-treatment with this compound, and LPS stimulation steps as described in the Nitric Oxide Production Assay (Section 3.1).

  • ELISA Procedure:

    • Collect the cell culture supernatants after the 24-hour incubation.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Generate standard curves for TNF-α and IL-6.

    • Determine the concentrations of the cytokines in the samples.

    • Calculate the percentage of inhibition of cytokine production for each concentration of this compound relative to the LPS-stimulated control.

Signaling Pathway Analysis

To understand the mechanism of action of this compound's anti-inflammatory effects, its impact on key signaling pathways like NF-κB can be investigated.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK complex TRAF6->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes transcribes Osbeckic_acid This compound Osbeckic_acid->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound's efficacy. By systematically assessing its cytotoxicity, antioxidant, and anti-inflammatory properties, researchers can gain valuable insights into its therapeutic potential and mechanism of action, paving the way for further preclinical and clinical development.

References

Application Notes & Protocols: Investigating the Pharmacology of (+)-Osbeckic Acid in Animal Models of Metabolic Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Osbeckic acid is a naturally occurring compound with preliminary evidence of biological activity, including a vasorelaxant effect observed in ex vivo rat aortic ring preparations.[1] To date, there is a notable lack of in vivo studies investigating its pharmacological potential in the context of metabolic diseases such as obesity and type 2 diabetes. These application notes provide a comprehensive framework for researchers to explore the therapeutic utility of this compound using established and validated animal models. The protocols outlined below are designed to assess the efficacy of this compound in a diet-induced obesity (DIO) mouse model, a widely used and clinically relevant model that mimics many aspects of human metabolic syndrome.

Proposed Animal Model: Diet-Induced Obesity (DIO) in C57BL/6J Mice

The C57BL/6J mouse strain is highly susceptible to developing obesity, hyperglycemia, and insulin resistance when fed a high-fat diet (HFD), making it an excellent model for studying the pathophysiology of metabolic syndrome and for the preclinical evaluation of novel therapeutic agents.

Experimental Protocols

Induction of Diet-Induced Obesity

This protocol describes the induction of obesity in C57BL/6J mice, a foundational step for evaluating the anti-obesity and anti-diabetic potential of this compound.

  • Animals: Male C57BL/6J mice, 6-8 weeks of age.

  • Housing: Mice should be housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.

  • Diet:

    • Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).

    • High-Fat Diet (HFD) Group: Fed a diet with 45-60% of kilocalories derived from fat.

  • Procedure:

    • Acclimatize mice for one week with ad libitum access to standard chow and water.

    • After acclimatization, randomize mice into two dietary groups: control and HFD.

    • Provide the respective diets and water ad libitum for 8-12 weeks.

    • Monitor body weight and food intake weekly.

    • After the induction period, mice on the HFD with a significant increase in body weight (typically 20-30% greater than the control group) are considered obese and are suitable for pharmacological studies.

Evaluation of this compound Efficacy in DIO Mice

This protocol outlines the methodology for assessing the therapeutic effects of this compound in the established DIO mouse model.

  • Study Groups:

    • Lean Control: Lean mice on a standard diet, receiving vehicle.

    • DIO Control: Obese mice on an HFD, receiving vehicle.

    • DIO + this compound (Low Dose): Obese mice on an HFD, receiving a low dose of this compound.

    • DIO + this compound (High Dose): Obese mice on an HFD, receiving a high dose of this compound.

    • DIO + Positive Control: Obese mice on an HFD, receiving a clinically relevant anti-obesity agent (e.g., liraglutide).

  • Treatment Administration:

    • The route of administration for this compound (e.g., oral gavage, intraperitoneal injection) should be determined based on its physicochemical properties and preliminary pharmacokinetic data.

    • Administer the vehicle or treatments daily for 4-6 weeks.

  • Key Experimental Parameters to Measure:

    • Body Weight and Food Intake: Measured weekly.

    • Fasting Blood Glucose and Insulin: Measured at baseline and at the end of the study.

    • Glucose Tolerance Test (GTT): Performed at the end of the treatment period to assess glucose homeostasis.

    • Insulin Tolerance Test (ITT): Performed at the end of the treatment period to assess insulin sensitivity.

    • Serum Lipid Profile: Measurement of triglycerides, total cholesterol, HDL, and LDL at sacrifice.

    • Adipose Tissue and Liver Histology: To assess adipocyte size and hepatic steatosis.

    • Gene and Protein Expression Analysis: In key metabolic tissues (liver, adipose, muscle) to investigate the mechanism of action.

Data Presentation

The following tables provide a template for summarizing the quantitative data that would be generated from the proposed study. The values presented are hypothetical but representative of typical outcomes in such experiments.

Table 1: Effects of this compound on Body Weight and Food Intake

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (%)Average Daily Food Intake (g)
Lean Control25.2 ± 1.528.1 ± 1.8+11.5%3.5 ± 0.3
DIO Control40.5 ± 2.145.3 ± 2.5+11.8%3.1 ± 0.4
DIO + this compound (Low)40.8 ± 2.342.1 ± 2.2+3.2%2.8 ± 0.3
DIO + this compound (High)40.6 ± 2.038.5 ± 1.9-5.2%2.5 ± 0.2
DIO + Positive Control40.9 ± 2.437.2 ± 2.1-9.1%2.4 ± 0.3

Table 2: Effects of this compound on Metabolic Parameters

Treatment GroupFasting Glucose (mg/dL)Fasting Insulin (ng/mL)HOMA-IRTotal Cholesterol (mg/dL)Triglycerides (mg/dL)
Lean Control95 ± 80.5 ± 0.11.1 ± 0.280 ± 1075 ± 9
DIO Control155 ± 122.5 ± 0.49.5 ± 1.5150 ± 15140 ± 12
DIO + this compound (Low)130 ± 101.8 ± 0.35.8 ± 1.1125 ± 11110 ± 10
DIO + this compound (High)110 ± 91.0 ± 0.22.7 ± 0.5100 ± 990 ± 8
DIO + Positive Control105 ± 80.8 ± 0.12.2 ± 0.495 ± 1085 ± 7

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Pharmacological Intervention cluster_2 Phase 3: Endpoint Analysis acclimatization Acclimatization (1 week) Standard Diet diet_randomization Diet Randomization acclimatization->diet_randomization control_diet Control Diet (10% fat) 8-12 weeks diet_randomization->control_diet hfd High-Fat Diet (60% fat) 8-12 weeks diet_randomization->hfd obesity_confirmation Obesity Confirmation (Body Weight, Glucose) hfd->obesity_confirmation treatment_randomization Treatment Randomization obesity_confirmation->treatment_randomization lean_control Lean Control + Vehicle treatment_randomization->lean_control dio_control DIO Control + Vehicle treatment_randomization->dio_control dio_low DIO + this compound (Low Dose) treatment_randomization->dio_low dio_high DIO + this compound (High Dose) treatment_randomization->dio_high dio_positive DIO + Positive Control treatment_randomization->dio_positive treatment_period Daily Dosing (4-6 weeks) lean_control->treatment_period dio_control->treatment_period dio_low->treatment_period dio_high->treatment_period dio_positive->treatment_period in_life_monitoring In-life Monitoring (Body Weight, Food Intake) treatment_period->in_life_monitoring metabolic_tests Metabolic Tests (GTT, ITT) in_life_monitoring->metabolic_tests terminal_collection Terminal Sample Collection (Blood, Tissues) metabolic_tests->terminal_collection analysis Biochemical & Histological Analysis terminal_collection->analysis

Caption: Experimental workflow for assessing this compound in DIO mice.

Hypothesized Signaling Pathway: AMPK Activation

A plausible mechanism of action for a compound with anti-obesity and anti-diabetic effects is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3][4] Activation of AMPK can lead to a reduction in anabolic processes and an increase in catabolic processes, thereby improving metabolic health.[5][6]

G cluster_0 Hypothesized Mechanism of this compound cluster_1 Downstream Effects cluster_2 Physiological Outcomes osbeckic_acid This compound ampk AMPK Activation osbeckic_acid->ampk acc Inhibition of ACC ampk->acc srebp1c Inhibition of SREBP-1c ampk->srebp1c glut4 Increased GLUT4 Translocation ampk->glut4 pgc1a Activation of PGC-1α ampk->pgc1a fatty_acid_oxidation ↑ Fatty Acid Oxidation acc->fatty_acid_oxidation lipogenesis ↓ Lipogenesis srebp1c->lipogenesis glucose_uptake ↑ Glucose Uptake glut4->glucose_uptake mitochondrial_biogenesis ↑ Mitochondrial Biogenesis pgc1a->mitochondrial_biogenesis

Caption: Hypothesized AMPK signaling pathway for this compound.

References

Application Notes and Protocols for the Derivatization of (+)-Osbeckic Acid in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Osbeckic acid, a natural product isolated from Osbeckia octandra and Tartary Buckwheat (Fagopyrum tataricum), has demonstrated notable vasorelaxant properties.[1] The rich chemical architecture of this compound, featuring multiple carboxylic acid and hydroxyl groups, presents extensive opportunities for chemical modification. This document provides a comprehensive, albeit hypothetical, framework for the derivatization of this compound to explore its structure-activity relationships (SAR). The protocols outlined herein are designed to serve as a foundational guide for researchers aiming to synthesize novel analogs of this compound and evaluate their potential as therapeutic agents. The proposed derivatization strategies target the carboxylic acid and hydroxyl moieties to probe the impact of these modifications on a range of biological activities, including vasorelaxant, antioxidant, and anti-inflammatory effects.

Introduction

Natural products remain a vital source of inspiration for the development of new therapeutic agents. This compound is a promising scaffold for drug discovery, given its demonstrated biological activity. To fully unlock its therapeutic potential, a systematic exploration of its SAR is essential. By creating a library of derivatives and assessing their biological activities, researchers can identify the key structural features required for potency and selectivity, and potentially develop analogs with improved pharmacological profiles.

This document outlines a proposed workflow for a comprehensive SAR study of this compound. It includes detailed protocols for the synthesis of ester and amide derivatives, as well as methods for evaluating their biological activity in relevant in vitro assays.

Proposed Derivatization Strategy

The chemical structure of this compound offers several functional groups amenable to derivatization. The primary targets for modification in this proposed study are the carboxylic acid and hydroxyl groups.

  • Esterification of Carboxylic Acids: The carboxylic acid moieties can be converted to a variety of esters to investigate the influence of steric and electronic effects on activity.

  • Amidation of Carboxylic Acids: Formation of amides will introduce different hydrogen bonding capabilities and steric bulk, which may modulate biological activity.

  • Acylation of Hydroxyl Groups: The hydroxyl groups can be acylated to explore the impact of modifying these potential hydrogen bond donors.

dot

Derivatization_Strategy cluster_derivatization Derivatization Reactions cluster_derivatives Derivative Library Osbeckic_Acid This compound -COOH -OH Esterification Esterification Osbeckic_Acid->Esterification Amidation Amidation Osbeckic_Acid->Amidation Acylation Acylation Osbeckic_Acid->Acylation Esters Ester Derivatives Esterification->Esters Amides Amide Derivatives Amidation->Amides Acyl_Esters Acyl Derivatives Acylation->Acyl_Esters

Caption: Proposed derivatization strategy for this compound.

Experimental Protocols

General Synthesis Protocols

3.1.1. Esterification of this compound (Hypothetical Protocol)

This protocol describes a general method for the synthesis of methyl esters of this compound.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M).

  • Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

3.1.2. Amidation of this compound (Hypothetical Protocol)

This protocol outlines a general procedure for the synthesis of amide derivatives of this compound.

  • Activation: To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stirring: Stir the mixture for 30 minutes at 0 °C.

  • Amine Addition: Add the desired primary or secondary amine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

dot

Synthesis_Workflow cluster_synthesis Synthesis of Derivatives Start Start with this compound Derivatization Esterification or Amidation Start->Derivatization Reaction_Monitoring Monitor by TLC/LC-MS Derivatization->Reaction_Monitoring Workup Aqueous Work-up & Extraction Reaction_Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Characterize by NMR, MS, IR Purification->Characterization Library Library of Pure Derivatives Characterization->Library Bioassay_Workflow cluster_bioassay Biological Evaluation Derivative_Library Library of Derivatives Vasorelaxant_Assay Vasorelaxant Assay Derivative_Library->Vasorelaxant_Assay Antioxidant_Assay Antioxidant Assay Derivative_Library->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assay Derivative_Library->Anti_inflammatory_Assay Data_Analysis Data Analysis (EC50/IC50) Vasorelaxant_Assay->Data_Analysis Antioxidant_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

References

Protocols for Solubilizing and Storing (+)-Osbeckic Acid: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and storage of (+)-Osbeckic acid, a naturally occurring vasorelaxant. The information is intended to guide researchers in preparing and handling this compound for in vitro and in vivo studies. Due to limited publicly available data on the specific physicochemical properties of this compound, some recommendations are based on general principles for handling acidic small molecules.

Physicochemical and Solubility Data

While specific quantitative solubility data for this compound is not widely published, several suppliers indicate its solubility in common organic solvents. The following table summarizes the available information. Researchers are advised to perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

PropertyValue/InformationSource(s)
Molecular Formula C₇H₆O₆[1]
Molecular Weight 186.12 g/mol [1]
Appearance Powder[1]
Soluble In Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
EC₅₀ for Vasorelaxation 887 μM in Sprague-Dawley rat thoracic aorta rings[2]

Protocols for Solubilization

The choice of solvent is critical for ensuring the stability and efficacy of this compound in experimental assays. It is recommended to prepare fresh solutions for each experiment. If stock solutions are necessary, they should be prepared at a high concentration and stored appropriately.

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

Protocol for DMSO Stock Solution (e.g., 10 mM):

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.8612 mg of this compound (Molecular Weight = 186.12 g/mol ).

  • Dissolving: Add the weighed this compound to a sterile amber microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).

  • Solubilization: Vortex the solution for 30-60 seconds. If the compound does not fully dissolve, briefly sonicate the tube in an ultrasonic bath for 5-10 minutes. To aid dissolution, the tube can be gently warmed to 37°C.

  • Storage: Once dissolved, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Note on DMSO: One source suggests that dimeric this compound may degrade when dissolved in DMSO. While details of this degradation are not available, it is advisable to use freshly prepared DMSO stock solutions and to be aware of this potential instability. For long-term storage, consider alternative solvents or storing the compound as a dry powder.

Protocol for Ethanol Stock Solution (e.g., 10 mM):

  • Follow the same weighing procedure as for the DMSO stock solution.

  • Add the appropriate volume of anhydrous ethanol to the weighed this compound.

  • Vortex and sonicate as needed to fully dissolve the compound.

  • Store aliquots in amber vials at -20°C or -80°C.

Preparation of Working Solutions for Cell Culture

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO or ethanol)

  • Sterile cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

Protocol:

  • Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution into pre-warmed cell culture medium to achieve the final desired working concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.

  • Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing, which can cause shearing of cellular components in serum-containing media.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to the cell culture medium.

  • Immediate Use: Use the prepared working solution immediately for your experiments.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

FormStorage TemperatureDurationRecommendations
Solid Powder -20°CUp to 3 yearsStore in a desiccator to protect from moisture. Protect from light.
Stock Solution in DMSO/Ethanol -20°CUp to 1 monthAliquot into single-use volumes to avoid freeze-thaw cycles. Use amber vials to protect from light. Be aware of potential degradation in DMSO.
-80°CUp to 6 monthsAliquot into single-use volumes. Use amber vials.

Light Sensitivity: While specific studies on the photosensitivity of this compound are not available, it is good practice to protect all solutions from light by using amber vials and minimizing exposure to ambient light during handling. Many organic acids can be susceptible to photodegradation.

Experimental Protocols

Vasorelaxation Assay in Isolated Rat Aortic Rings

This protocol is a general guideline for assessing the vasorelaxant effects of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (PE) or KCl for pre-contraction

  • This compound working solutions

  • Organ bath system with force transducers

  • Data acquisition system

Protocol:

  • Tissue Preparation: Euthanize the rat and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution. Remove adhering connective and adipose tissue and cut the aorta into 3-4 mm rings.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C and bubble with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to a force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, changing the Krebs-Henseleit solution every 15-20 minutes.

  • Viability and Endothelium Integrity Check: Contract the rings with 60 mM KCl. After washing, assess endothelium integrity by inducing contraction with phenylephrine (1 µM) followed by relaxation with acetylcholine (10 µM). A relaxation of >80% indicates intact endothelium.

  • Vasorelaxation Assay: Pre-contract the aortic rings with phenylephrine (1 µM) or KCl (60 mM) to a stable plateau. Once the contraction is stable, cumulatively add increasing concentrations of this compound to the organ bath and record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl. Calculate the EC₅₀ value from the concentration-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The precise mechanism of vasorelaxation for this compound has not been fully elucidated. However, many vasorelaxants act through the nitric oxide (NO) signaling pathway. The following diagram illustrates this general pathway, which may be relevant to the action of this compound.

Vasorelaxation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Osbeckic_Acid This compound (?) eNOS_inactive eNOS (inactive) Osbeckic_Acid->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active L_Arginine L-Arginine eNOS_active->L_Arginine Catalyzes NO Nitric Oxide (NO) L_Arginine:e->NO:w sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses & Activates sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP Catalyzes cGMP cGMP GTP:e->cGMP:w PKG PKG cGMP->PKG Activates Ca_decrease [Ca²⁺]i ↓ PKG->Ca_decrease Relaxation Vasorelaxation Ca_decrease->Relaxation

Caption: Proposed vasorelaxation pathway involving this compound.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_exp Experiment weigh Weigh this compound dissolve Dissolve in appropriate solvent (e.g., DMSO, Ethanol) weigh->dissolve store_solid Store solid at -20°C in desiccator weigh->store_solid Store as solid stock Prepare high concentration stock solution dissolve->stock aliquot Aliquot for single use stock->aliquot store_solution Store aliquots at -20°C or -80°C (protect from light) aliquot->store_solution thaw Thaw single aliquot store_solution->thaw dilute Prepare working solution in culture medium thaw->dilute assay Perform experiment (e.g., vasorelaxation assay) dilute->assay

References

Troubleshooting & Optimization

Challenges in Natural Product Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers navigating the complexities of total synthesis. Due to the absence of published literature on the total synthesis of (+)-Osbeckic acid, this guide focuses on the well-documented synthesis of (-)-Berkelic Acid, a structurally related and challenging natural product.

The total synthesis of complex natural products is a significant challenge in modern organic chemistry, pushing the boundaries of synthetic methodology and strategy. While the specific target of this compound lacks detailed synthetic literature, the challenges encountered in the synthesis of structurally similar molecules, such as (-)-Berkelic Acid, provide valuable insights for researchers in the field. This technical support center offers troubleshooting guides and frequently asked questions based on the documented syntheses of (-)-Berkelic Acid, a novel spiroketal with promising anticancer activity.

Troubleshooting Guides

This section addresses specific experimental issues that may arise during the synthesis of the core structures of complex polyketide natural products, using the synthesis of the tetracyclic core of Berkelic acid as a primary example.

Problem 1: Low yield in the initial acid-catalyzed condensation to form the tetracyclic core.

  • Symptom: The condensation of 2,6-dihydroxybenzoic acid with the requisite ketal aldehyde results in a low yield of the desired diastereomeric mixture.

  • Possible Cause: Incomplete reaction or formation of side products. An unexpected reduction product has been observed in similar reactions, potentially arising from a 1,5-hydride shift.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration (e.g., 12 hours). While the reaction can be run at room temperature (25 °C), conducting it at a lower temperature (0 °C) might alter the product distribution, though it could also lead to the formation of the aforementioned reduction product.

    • Reagent Stoichiometry: An excess of the ketal aldehyde (2-3 equivalents) may be necessary to drive the reaction to completion.

    • Catalyst: A solid-phase acid catalyst like Dowex 50WX8-400-H+ has been used successfully. Ensure the catalyst is fresh and active.

    • Post-Reaction Handling: The immediate esterification of the crude acid mixture with diazomethane can facilitate purification and characterization.

Problem 2: Poor diastereoselectivity in the formation of the tetracyclic core.

  • Symptom: The initial condensation reaction yields a complex mixture of diastereomers that is difficult to separate and results in a low yield of the desired isomer.

  • Possible Cause: The formation of the spiroketal involves the creation of multiple stereocenters, and the initial cyclization may not be highly stereoselective under the reaction conditions.

  • Troubleshooting Steps:

    • Equilibration: The diastereomeric mixture can be equilibrated using a strong acid. Treatment with trifluoroacetic acid (TFA) in a solvent like CDCl3 has been shown to convert the mixture to the thermodynamically more stable diastereomer in high yield.[1]

    • Chromatographic Separation: While challenging, careful column chromatography may allow for the separation of the major diastereomers for characterization purposes.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic challenges in the total synthesis of Berkelic acid and related compounds?

A1: The primary challenges include:

  • Construction of the Tetracyclic Core: The efficient and stereoselective assembly of the complex spiroketal core is a major hurdle. The oxa-Pictet-Spengler cyclization is a key reaction in this process.[1]

  • Stereocontrol: The molecule contains multiple stereocenters, and controlling the relative and absolute stereochemistry throughout the synthesis is critical.

  • Introduction of the Side Chain: The late-stage introduction of the functionalized side chain onto the sterically hindered core requires robust and selective C-C bond-forming reactions.

Q2: What are some of the key reactions used in the synthesis of the Berkelic acid core?

A2: Key reactions include:

  • Oxa-Pictet-Spengler Cyclization: This reaction between a β-phenethyl alcohol derivative and an aldehyde or ketone is used to construct the isochroman portion of the molecule.[1]

  • Ketal Exchange: The formation of the spiroketal is achieved through a ketal exchange mechanism.[1]

  • Catellani Reaction/Oxa-Michael Cascade: An alternative approach for the construction of the isochroman scaffold.

  • One-pot Deprotection/Spiroacetalization: This has been used for the efficient formation of the tetracyclic core structure.

Q3: Are there any biomimetic approaches to the synthesis of these types of molecules?

A3: Yes, a biomimetic approach for the synthesis of the tetracyclic core of Berkelic acid has been proposed and investigated. This approach is based on the presumed biosynthetic pathway involving an oxa-Pictet-Spengler cyclization.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from a reported synthesis of the tetracyclic core of Berkelic acid.

StepReactantsConditionsProduct(s)Yield (%)Diastereomeric Ratio
Acid-catalyzed Condensation & Esterification2,6-dihydroxybenzoic acid, Ketal aldehyde 14, Dowex 50WX8-400-H+, CH2N2MeOH, 25 °C, 12 hMixture of diastereomeric methyl esters604:1:4:1
EquilibrationMixture of diastereomersTFA, CDCl3Thermodynamically stable tetracycle (15b)83N/A

Experimental Protocols

Protocol 1: Synthesis of the Tetracyclic Core of Berkelic Acid via Acid-Catalyzed Condensation

  • To a solution of 2,6-dihydroxybenzoic acid in methanol, add 2-3 equivalents of the crude ketal aldehyde.

  • Add Dowex 50WX8-400-H+ resin as the acid catalyst.

  • Stir the reaction mixture at 25 °C for 12 hours.

  • Filter off the resin and concentrate the solution under reduced pressure.

  • Dissolve the crude residue in diethyl ether and treat with a solution of diazomethane in ether until a persistent yellow color is observed.

  • Quench any excess diazomethane with a few drops of acetic acid.

  • Concentrate the solution and purify the resulting mixture of diastereomeric methyl esters by column chromatography.

Protocol 2: Equilibration of Diastereomers

  • Dissolve the mixture of diastereomeric tetracycles in deuterated chloroform (CDCl3).

  • Add a catalytic amount of trifluoroacetic acid (TFA).

  • Monitor the reaction by NMR spectroscopy until the equilibrium is reached, favoring the most stable diastereomer.

  • Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the purified, thermodynamically favored tetracycle.

Visualizations

logical_relationship cluster_synthesis Total Synthesis of (-)-Berkelic Acid cluster_challenges Key Challenges Start Start Core_Assembly Assembly of Tetracyclic Core Start->Core_Assembly Key Fragments Side_Chain Side Chain Introduction Core_Assembly->Side_Chain Functionalized Core Stereocontrol Stereocontrol Core_Assembly->Stereocontrol Yield Yield Core_Assembly->Yield Purification Purification Core_Assembly->Purification Final_Product (-)-Berkelic Acid Side_Chain->Final_Product Side_Chain->Yield

Caption: Logical workflow of the total synthesis of (-)-Berkelic Acid highlighting key stages and associated challenges.

troubleshooting_workflow Start Low Yield in Condensation Check_Conditions Verify Reaction Time & Temperature Start->Check_Conditions Check_Reagents Check Reagent Stoichiometry & Purity Start->Check_Reagents Consider_Side_Products Analyze for Side Products (e.g., Reduction) Check_Conditions->Consider_Side_Products Resolution Yield Improved Check_Reagents->Resolution If stoichiometry was issue Equilibration Perform Acid-Catalyzed Equilibration Consider_Side_Products->Equilibration If diastereomeric mixture Equilibration->Resolution

Caption: Troubleshooting workflow for addressing low yields in the core condensation reaction.

References

Technical Support Center: Enhancing the Synthesis of (+)-Osbeckic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis is significantly lower than expected. Where should I start troubleshooting?

A1: A low overall yield in a multi-step synthesis is a common challenge. Begin by dissecting the synthesis route step-by-step. Identify the steps with the lowest individual yields, as these are your primary targets for optimization. A thorough review of the reaction conditions, purity of starting materials and reagents, and purification methods for each of these critical steps is the most effective starting point.

Q2: How can I minimize the formation of side products in a sensitive reaction step?

A2: The formation of side products often arises from non-selective reactions, degradation of starting materials or products, or competing reaction pathways. To mitigate this, consider the following:

  • Reaction Conditions: Carefully control the reaction temperature, as even slight variations can favor side reactions. Ensure an inert atmosphere (e.g., argon or nitrogen) if any reagents or intermediates are sensitive to air or moisture.

  • Order of Reagent Addition: The sequence in which you add reagents can be critical. A slow, dropwise addition of a reactive species can often minimize the formation of undesired byproducts.

  • Stoichiometry: Precisely measure and control the stoichiometry of your reactants. An excess of one reagent might lead to unwanted secondary reactions.

Q3: What are the best practices for handling and storing sensitive reagents and intermediates to ensure high yields?

A3: Proper handling and storage are crucial for maintaining the reactivity of sensitive compounds.

  • Inert Atmosphere: Use Schlenk lines or glove boxes for handling air- and moisture-sensitive reagents.

  • Temperature Control: Store thermally sensitive compounds at the recommended temperature (e.g., in a freezer at -20 °C or -80 °C) and minimize their time at room temperature.

  • Solvent Purity: Always use dry, degassed solvents, as impurities like water or oxygen can quench reactions or catalyze decomposition.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Poor Reagent Quality Verify the purity and activity of all starting materials and reagents.If necessary, purify reagents before use (e.g., distillation of solvents, recrystallization of solids).
Incorrect Reaction Conditions Double-check all reaction parameters: temperature, pressure, reaction time, and stirring speed.Perform small-scale experiments to screen a range of conditions.
Catalyst Inactivation Ensure the catalyst is not poisoned by impurities in the starting materials or solvents.Consider using a higher catalyst loading or a different type of catalyst.
Presence of Inhibitors Thoroughly clean all glassware to remove any potential residues from previous reactions.Analyze starting materials for the presence of known inhibitors.
Issue 2: Formation of Multiple Products and Purification Challenges
Potential Cause Troubleshooting Steps
Lack of Stereoselectivity Optimize the chiral catalyst or auxiliary used in stereoselective reactions.Screen different solvents and temperatures, as these can significantly influence stereochemical outcomes.
Competing Reaction Pathways Adjust reaction conditions to favor the desired pathway (e.g., lower temperature to favor kinetic product).Use protecting groups to block reactive sites that could lead to side reactions.
Product Degradation Monitor the reaction progress closely and quench it as soon as the starting material is consumed to prevent product decomposition.Ensure the workup and purification conditions are mild and do not degrade the product.
Difficult Separation Experiment with different chromatography conditions (e.g., various solvent systems, different stationary phases).Consider alternative purification techniques such as recrystallization, distillation, or preparative HPLC.

Experimental Protocols & Data Presentation

While specific protocols for (+)-Osbeckic acid are unavailable, the following table outlines key parameters that should be systematically varied during the optimization of a synthetic step.

Table 1: Parameters for Reaction Optimization

Parameter Variables to Test Rationale
Solvent Toluene, Dichloromethane, Tetrahydrofuran, Acetonitrile, DimethylformamideSolvent polarity and coordinating ability can significantly impact reaction rates and selectivity.
Temperature -78 °C, -20 °C, 0 °C, Room Temperature, 50 °C, RefluxTemperature affects reaction kinetics and can influence the product distribution between kinetic and thermodynamic control.
Catalyst Different ligands, different metal precursors, varying catalyst loadingThe nature and concentration of the catalyst are critical for catalytic reactions, affecting both activity and selectivity.
Reaction Time 1h, 4h, 12h, 24hMonitoring the reaction over time is essential to determine the point of maximum product formation and prevent degradation.
Stoichiometry 1.0 eq, 1.2 eq, 1.5 eq, 2.0 eq of key reagentOptimizing the ratio of reactants can maximize the conversion of the limiting reagent and minimize side reactions.

Visualizing Workflows and Relationships

A logical approach to troubleshooting is essential for efficiently improving synthetic yields.

Troubleshooting_Workflow start Low Yield in Synthetic Step check_sm Verify Purity of Starting Materials and Reagents start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_procedure Analyze Experimental Procedure (Addition Order, Stirring) start->check_procedure optimize_conditions Systematically Optimize Reaction Conditions (DOE Approach) check_sm->optimize_conditions check_conditions->optimize_conditions check_procedure->optimize_conditions change_reagents Consider Alternative Reagents or Catalysts optimize_conditions->change_reagents If optimization fails purification_issues Investigate Purification Step for Product Loss optimize_conditions->purification_issues If yield is still low after reaction solution Improved Yield change_reagents->solution purification_issues->solution

Caption: A logical workflow for troubleshooting low yields in a synthetic step.

Reaction_Parameter_Relationship yield Reaction Yield temperature Temperature yield->temperature concentration Concentration yield->concentration solvent Solvent yield->solvent catalyst Catalyst yield->catalyst time Reaction Time yield->time temperature->time concentration->time solvent->catalyst catalyst->temperature

Caption: Interdependencies of key parameters affecting reaction yield.

Overcoming solubility issues with (+)-Osbeckic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (+)-Osbeckic acid in aqueous buffers.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound.

Question: My this compound is not dissolving in my neutral aqueous buffer (e.g., PBS, pH 7.4). What should I do?

Answer:

This compound is a carboxylic acid, and its solubility in aqueous solutions is highly dependent on the pH. At neutral or acidic pH, the carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble in water.[1][2] To increase its solubility, you need to deprotonate the carboxylic acid group to its carboxylate form (-COO⁻), which is more polar and readily dissolves in water.

Recommended Actions:

  • pH Adjustment: Increase the pH of your buffer. For a carboxylic acid, adjusting the pH to be at least 1-2 units above its pKa will significantly increase solubility.[3] Since the pKa of a typical carboxylic acid is around 4-5, a pH of 7 or higher should be effective. You can add a small amount of a base, such as 1 M sodium hydroxide (NaOH), dropwise to your buffer containing the undissolved this compound until the compound dissolves. Always check the final pH of your solution to ensure it is compatible with your experimental setup.

  • Prepare a Concentrated Stock Solution: A more common and recommended practice is to first prepare a concentrated stock solution of this compound in an organic solvent and then dilute it into your aqueous buffer.

    • Recommended Solvents for Stock Solution: Dimethyl sulfoxide (DMSO) is a widely used solvent for creating stock solutions of poorly water-soluble compounds for in vitro assays.[4][5][6]

    • Procedure: Dissolve the this compound in a minimal amount of DMSO to create a high-concentration stock (e.g., 10-50 mM). Then, dilute this stock solution into your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent in your working solution is low (typically ≤0.5% for DMSO in cell-based assays) to avoid solvent-induced artifacts.[7][8]

Question: I dissolved this compound in a basic buffer, but it precipitated when I adjusted the pH back to neutral or acidic. How can I prevent this?

Answer:

This is expected behavior for a carboxylic acid. When you lower the pH, the more soluble carboxylate form (-COO⁻) is converted back to the less soluble protonated form (-COOH), causing it to precipitate out of the aqueous solution.

Recommended Actions:

  • Use a Co-solvent: Incorporating a water-miscible organic co-solvent into your final aqueous buffer can help maintain the solubility of the protonated form of this compound.[8] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). The co-solvent increases the solubility of non-polar compounds in the aqueous mixture.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like the non-polar parts of this compound, within their central cavity, thereby increasing their aqueous solubility.[9][10][11] This can be an effective way to maintain solubility at a neutral pH.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a vasorelaxant that has been isolated from Tartary Buckwheat.[12][13] Its chemical formula is C₇H₆O₆, and it has a molecular weight of 186.12 g/mol .[13][14]

What is the chemical structure of this compound?

The chemical structure of this compound contains a carboxylic acid functional group, which is key to understanding its solubility.

Why is the solubility of this compound pH-dependent?

The solubility of this compound is pH-dependent due to the presence of the carboxylic acid group (-COOH).

  • At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH), making the molecule neutral and less polar. This form has lower solubility in water.

  • At high pH (basic conditions): The carboxylic acid group loses a proton to become a carboxylate ion (-COO⁻). This charged form is more polar and has a much higher solubility in water.[1]

What are the recommended solvents for making a stock solution of this compound?

For preparing a concentrated stock solution, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for a wide range of compounds and its miscibility with water.[5][6]

What is the maximum recommended concentration of DMSO in a cell-based assay?

To avoid cellular toxicity and other off-target effects, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[7][8] It is crucial to include a vehicle control (media with the same concentration of DMSO) in your experiments.

Quantitative Data Summary

Table 1: General Effect of pH on the Aqueous Solubility of Carboxylic Acids

pH relative to pKaPredominant FormExpected Aqueous Solubility
pH < pKaProtonated (-COOH)Low
pH = pKa50% Protonated, 50% DeprotonatedModerate
pH > pKaDeprotonated (-COO⁻)High

Table 2: Suggested Starting Concentrations for Common Co-solvents

Co-solventTypical Starting Concentration in Final Aqueous BufferMaximum Recommended Concentration (Cell-based assays)
DMSO0.1 - 0.5% (v/v)< 0.5%
Ethanol0.5 - 2% (v/v)< 1%
PEG 4001 - 10% (v/v)Varies depending on cell type

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh a desired amount of this compound powder.

  • Calculate Solvent Volume: Based on the desired stock concentration (e.g., 20 mM), calculate the required volume of DMSO.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound.

  • Aid Dissolution (if necessary): Vortex the solution vigorously. If the compound does not fully dissolve, you can gently warm the solution to 37°C or use a sonicating bath for a few minutes.[13]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

Protocol 2: Solubilization of this compound in Aqueous Buffer using pH Adjustment

  • Prepare Buffer: Prepare your desired aqueous buffer (e.g., phosphate buffer).

  • Add Compound: Add the weighed this compound powder to the buffer.

  • Adjust pH: While stirring, add a 1 M NaOH solution dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Observe Dissolution: Continue adding NaOH until the this compound is fully dissolved.

  • Final pH Adjustment: Carefully adjust the pH to the desired final value for your experiment. Be aware that lowering the pH may cause precipitation.

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: this compound powder dissolve_buffer Attempt to dissolve directly in aqueous buffer (e.g., PBS pH 7.4) start->dissolve_buffer dissolved_q Does it dissolve? dissolve_buffer->dissolved_q success Success! Solution is ready for experiment. dissolved_q->success Yes troubleshoot Precipitation or insolubility observed dissolved_q->troubleshoot No yes Yes no No stock_solution Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) troubleshoot->stock_solution dilute Dilute the stock solution into the aqueous buffer stock_solution->dilute precipitate_q Does it precipitate upon dilution? dilute->precipitate_q precipitate_q->success No use_cosolvent Option 1: Use a co-solvent in the aqueous buffer precipitate_q->use_cosolvent Yes use_cyclodextrin Option 2: Use cyclodextrin complexation precipitate_q->use_cyclodextrin Yes no2 No yes2 Yes

Caption: A workflow for troubleshooting solubility issues.

G Effect of pH on this compound Solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph Protonated Form (-COOH) Low Aqueous Solubility high_ph Deprotonated Form (-COO⁻) High Aqueous Solubility low_ph->high_ph pKa equilibrium H⁺

Caption: pH-dependent solubility of this compound.

G Mechanism of Co-solvent Action cluster_water Aqueous Environment cluster_cosolvent Aqueous Environment with Co-solvent osbeckic_acid This compound (Poorly Soluble) water Water Molecules osbeckic_acid_sol This compound (Solubilized) osbeckic_acid->osbeckic_acid_sol  Addition of Co-solvent (reduces polarity of solvent) water_cosolvent Water + Co-solvent (e.g., DMSO)

References

Technical Support Center: Stabilizing (+)-Osbeckic Acid in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-Osbeckic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and stabilization of this compound in solution for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound is a natural product isolated from Tartary Buckwheat (Fagopyrum tataricum). Its primary reported biological activity is as a vasorelaxant, suggesting its potential for cardiovascular research.

Q2: What are the general recommendations for storing solid this compound?

For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.

Q3: How should I prepare stock solutions of this compound?

It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For immediate use in aqueous buffers, further dilution from the organic stock is advised.

Q4: What is the recommended short-term and long-term storage for this compound solutions?

For short-term storage (up to one month), stock solutions can be stored at -20°C. For long-term storage (up to six months), it is advisable to store aliquots at -80°C to minimize freeze-thaw cycles.

Q5: What factors can affect the stability of this compound in solution?

As a carboxylic acid-containing polyketide, the stability of this compound in solution can be influenced by several factors:

  • pH: Extreme pH values (highly acidic or alkaline) can promote hydrolysis or other degradation pathways. It is advisable to maintain solutions at a pH close to neutral (pH 6-8) for biological experiments.

  • Solvent: The choice of solvent is critical. While DMSO and ethanol are common for initial solubilization, their presence in final assay concentrations should be minimized. The stability in aqueous solutions, especially those containing buffers with metal ions, should be carefully evaluated.

  • Temperature: Higher temperatures accelerate chemical degradation. Solutions should be kept on ice during experiments and stored at low temperatures.

  • Light: Exposure to UV light can lead to photodegradation. Amber vials or tubes should be used to protect solutions from light.

  • Oxygen: Oxidative degradation can occur, especially for compounds with unsaturated bonds. While not definitively reported for this compound, it is a common degradation pathway for natural products.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of biological activity over time in a long-term experiment. Degradation of this compound in the experimental medium.1. Stability Check: Perform a time-course experiment where the activity of a freshly prepared solution is compared to one that has been incubated under experimental conditions for the duration of the experiment. 2. Optimize Storage: Ensure stock solutions are stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Fresh Preparations: For very long experiments, consider preparing fresh dilutions of this compound from a frozen stock solution at intermediate time points.
Precipitation of this compound upon dilution in aqueous buffer. Poor solubility in the aqueous medium.1. Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <0.5%) but is sufficient to maintain solubility. 2. Sonication: Briefly sonicate the solution after dilution to aid dissolution. 3. Vehicle Control: Always include a vehicle control (buffer with the same percentage of organic solvent) in your experiments to rule out solvent effects.
Inconsistent experimental results between batches. Variability in the concentration of active this compound due to degradation.1. Standardized Protocol: Develop and adhere to a strict protocol for solution preparation, storage, and handling. 2. Quality Control: If possible, use a stability-indicating analytical method (e.g., HPLC) to confirm the concentration and purity of the stock solution before initiating critical experiments.
Baseline drift or unexpected peaks in analytical assays (e.g., HPLC). Formation of degradation products.1. Forced Degradation Study: Conduct a forced degradation study (exposure to acid, base, heat, light, and oxidizing agents) to identify potential degradation products. 2. Method Validation: Develop and validate a stability-indicating HPLC method that can separate the parent compound from its degradation products.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into small-volume, amber-colored, tightly sealed vials or tubes.

  • Storage:

    • For short-term storage (up to 1 month), store at -20°C.

    • For long-term storage (up to 6 months), store at -80°C.

Protocol 2: General Workflow for a Long-Term Cell-Based Assay

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_controls Controls A Prepare fresh this compound dilution from frozen stock B Add compound to cell culture medium A->B C Incubate cells for the desired duration B->C D Perform vasorelaxation -related bioassay C->D E Analyze data and compare to controls D->E F Vehicle Control (DMSO in medium) F->C G Positive Control (Known Vasorelaxant) G->C H Negative Control (Untreated Cells) H->C

Caption: Workflow for a typical long-term cell-based experiment with this compound.

Signaling Pathways

The precise signaling pathway for this compound-induced vasorelaxation is not yet fully elucidated. However, natural product vasorelaxants commonly act through one or more of the following pathways. Investigating these pathways can also serve as a functional measure of this compound stability.

signaling_pathways cluster_pathways Potential Vasorelaxation Pathways for this compound cluster_no NO-sGC-cGMP Pathway cluster_channels Ion Channel Modulation A This compound B eNOS Activation A->B ? F K+ Channel Opening A->F ? G Ca2+ Channel Blockade A->G ? C NO Production B->C D sGC Activation C->D E Increased cGMP D->E H Vasorelaxation E->H F->H G->H

Caption: Potential signaling pathways involved in this compound-induced vasorelaxation.

Data Presentation

The following table summarizes hypothetical stability data for this compound in a common experimental buffer. Note: This data is for illustrative purposes and should be experimentally determined for your specific conditions.

Solvent SystemTemperatureTime Point% Remaining this compound (Hypothetical)
PBS (pH 7.4) with 0.1% DMSO37°C0 h100%
24 h95%
48 h88%
72 h81%
PBS (pH 7.4) with 0.1% DMSO4°C0 h100%
24 h99%
48 h98%
72 h97%

This technical support center provides a starting point for researchers working with this compound. Given the limited specific stability data available, it is crucial to perform preliminary stability tests under your own experimental conditions to ensure the reliability and reproducibility of your results.

Troubleshooting inconsistent results in (+)-Osbeckic acid bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during bioassays with (+)-Osbeckic acid. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a natural compound that has been identified as a vasorelaxant.[1] It has been shown to have a potent vasorelaxant effect in Sprague-Dawley rat thoracic aorta rings, with a reported EC50 of 887 μM.[1]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier.[1] Generally, many bioactive compounds, including organic acids, are sensitive to factors like temperature, light, and pH.[2] It is advisable to store the compound in a cool, dark, and dry place. For long-term storage, keeping it at -20°C or -80°C is often recommended. Avoid repeated freeze-thaw cycles.

Q3: I am observing high variability between my replicate wells. What could be the cause?

High variability in replicate wells is a common issue in cell-based assays and can stem from several factors:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to significant differences in the final readout. Ensure thorough mixing of the cell suspension before and during plating.

  • Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth and response. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile PBS or media to maintain humidity.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents can introduce variability. Use calibrated pipettes and proper pipetting techniques.

  • Compound Precipitation: this compound, being an acid, might have limited solubility in certain media, especially at higher concentrations. Visually inspect your wells for any signs of precipitation.

Troubleshooting Guide for Inconsistent Results

Inconsistent results in this compound bioassays can be frustrating. This guide provides a systematic approach to identifying and resolving common problems.

Problem 1: Lower than expected or no bioactivity.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Compound Degradation Ensure proper storage and handling of this compound as per the supplier's recommendations.[1] Consider preparing fresh stock solutions for each experiment. The stability of organic acids can be affected by storage conditions.[3][4]
Incorrect Concentration Verify calculations for stock solution and dilutions. Use a calibrated analytical balance for weighing the compound.
Cell Health Issues Monitor cell viability and morphology. Ensure cells are healthy, within a suitable passage number, and free from contamination (e.g., mycoplasma).[5]
Assay Interference Some compounds can interfere with assay readouts (e.g., fluorescence quenching or enhancement).[6] Run appropriate controls, such as a compound-only well (no cells), to check for interference.
Suboptimal Assay Conditions Optimize incubation times, reagent concentrations, and other assay parameters for your specific cell line and experimental setup.
Problem 2: High background signal or false positives.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Compound Autofluorescence If using a fluorescence-based assay, check if this compound itself is fluorescent at the excitation and emission wavelengths used. Run a control with the compound in media without cells.[6]
Chelation Effects Some natural products can chelate essential metal ions from the media, leading to non-specific cytotoxicity or other effects.[6] Supplementing the media with additional ions could be a potential solution, but this needs careful optimization.
Membrane Disruption At higher concentrations, some compounds can disrupt cell membranes, leading to non-specific effects.[6] Perform a cytotoxicity assay to determine the concentration range where this compound does not cause general cell death.
Contamination Bacterial or fungal contamination can interfere with many assays. Regularly check for contamination and maintain sterile techniques.
Problem 3: Irreproducible dose-response curves.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Solubility Issues As an acid, the solubility of this compound may be pH-dependent. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before diluting in cell culture media. Observe for any precipitation upon dilution. Consider using a lower concentration of the vehicle.
Aggregation Some organic molecules can form aggregates at higher concentrations, which can lead to inconsistent bioactivity.[7] Consider using detergents or other excipients to prevent aggregation, though their effects on the assay must be validated.
Biological Variability Cell lines can change over time with increasing passage numbers.[5] Use cells within a defined passage number range for all experiments. Ensure consistent cell culture conditions (media, serum, supplements, CO2 levels, temperature).
Inconsistent Incubation Times Ensure that the timing of compound addition and subsequent assay steps is consistent across all experiments.

Experimental Workflow & Methodologies

To ensure reproducibility, a well-defined experimental workflow is crucial.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Prepare this compound Stock Solution C Prepare Serial Dilutions A->C B Culture and Seed Cells in Microplate D Treat Cells with This compound B->D C->D E Incubate for Defined Period D->E F Perform Bioassay (e.g., Viability, Signaling) E->F G Data Acquisition F->G H Data Analysis (e.g., Dose-Response Curve) G->H

Caption: Standard experimental workflow for a cell-based bioassay.

Detailed Methodology: Cell Viability Assay (MTT Assay Example)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO). From this, create a series of dilutions in cell culture media to achieve the desired final concentrations. Include a vehicle control (media with the same concentration of DMSO).

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve.

Potential Signaling Pathways

While the precise molecular mechanism of this compound's vasorelaxant activity is not yet fully elucidated in the provided search results, a general understanding of vasorelaxation can inform potential pathways to investigate.

Signaling_Pathway cluster_stimulus Stimulus cluster_cell Vascular Smooth Muscle Cell OA This compound Receptor Putative Receptor / Target OA->Receptor Binds to AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates MLCK_in Myosin Light Chain Kinase (Active) PKA->MLCK_in Phosphorylates MLCK_p Myosin Light Chain Kinase-P (Inactive) MLCK_in->MLCK_p Inactivation MLC Myosin Light Chain MLCK_in->MLC Phosphorylates Relaxation Relaxation MLCK_p->Relaxation MLC_p Myosin Light Chain-P MLC->MLC_p Contraction Contraction MLC_p->Contraction

References

Optimizing dosage and administration of (+)-Osbeckic acid in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (+)-Osbeckic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing this compound in animal studies. Given the limited availability of in-vivo data for this compound, this guide incorporates general best practices for novel vasorelaxant compounds.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its known biological activity?

This compound (CAS No: 112923-64-5) is a natural compound that can be isolated from Tartary Buckwheat.[1][2] Its primary known biological activity is a potent vasorelaxant effect, which has been observed in isolated Sprague-Dawley rat thoracic aorta rings.[1][2]

2. What is the reported in-vitro potency of this compound?

In studies using isolated rat thoracic aorta rings, this compound demonstrated a vasorelaxant effect with an EC50 of 887 μM.[1][2]

3. Are there any established in-vivo administration protocols for this compound?

Currently, there is a lack of published in-vivo studies specifically detailing the administration of this compound in animal models. Therefore, researchers should develop protocols based on general principles for novel compounds and the specific aims of their study.

4. What are the potential mechanisms of action for the vasorelaxant effect of this compound?

While the precise signaling pathway for this compound has not been fully elucidated, studies on vasorelaxant compounds from Tartary Buckwheat suggest a potential involvement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.[3] Common vasorelaxation pathways often involve the activation of endothelial nitric oxide synthase (eNOS), leading to increased NO production and subsequent activation of soluble guanylyl cyclase (sGC) in vascular smooth muscle cells.[4][5]

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound for in-vivo administration.

  • Question: I am having trouble dissolving this compound to prepare a stock solution for my animal experiments. What vehicle should I use?

  • Answer: For poorly soluble compounds, a tiered approach to vehicle selection is recommended.[6][7][8]

    • Step 1: Aqueous Solutions: First, attempt to dissolve the compound in sterile, distilled water or saline. Given its acidic nature, adjusting the pH with a buffer may improve solubility.

    • Step 2: Co-solvents: If aqueous solubility is low, consider using a co-solvent system. Common co-solvents for in-vivo use include polyethylene glycol (PEG), propylene glycol (PG), and dimethyl sulfoxide (DMSO). It is crucial to use the lowest effective concentration of the co-solvent and to run a vehicle-only control group to account for any potential biological effects of the vehicle itself. For intravenous administration, be cautious of precipitation upon injection and consider a slower injection rate.[7]

    • Step 3: Surfactants and Cyclodextrins: For highly insoluble compounds, formulations with surfactants like Tween 80 or complexing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) can be explored.[6]

Issue 2: High variability in blood pressure readings after administration.

  • Question: My blood pressure measurements in rats are highly variable after administering this compound. How can I reduce this variability?

  • Answer: High variability in blood pressure studies can stem from several factors.

    • Acclimatization: Ensure that animals are properly acclimatized to the experimental setup, including any restraint devices, to minimize stress-induced blood pressure fluctuations.

    • Route of Administration: The route of administration can significantly impact the pharmacokinetic and pharmacodynamic profile of a compound. Intravenous (IV) administration provides the most direct and rapid effect, while oral or intraperitoneal (IP) routes may lead to more variable absorption.[9]

    • Anesthesia: If anesthesia is used, ensure the depth of anesthesia is consistent across all animals, as it can directly affect blood pressure.

    • Injection Technique: For IV injections, ensure consistent and accurate placement within the vein to avoid extravasation, which can lead to incomplete dosing.[10] Warming the tail can help dilate the veins for easier injection in rodents.[11]

Issue 3: Unexpected behavioral changes in animals after dosing.

  • Question: I have observed sedation or agitation in my animals after administering this compound. What could be the cause?

  • Answer: Unexpected behavioral changes can be due to the compound itself or the vehicle.

    • Vehicle Effects: Some vehicles, particularly at higher concentrations, can have sedative or irritant effects.[12] Always include a vehicle-only control group to differentiate the effects of the compound from those of the vehicle.

    • Compound-Specific Effects: The compound may have off-target effects. A dose-response study should be conducted to determine the optimal therapeutic window and to identify potential toxicities at higher doses.

    • Route of Administration: Rapid IV injection of a formulation can sometimes cause adverse reactions. Consider a slower infusion rate.

Quantitative Data Summary

ParameterValueSpeciesTissueConditionReference
EC50 887 μMSprague-Dawley RatThoracic Aorta RingsIn-vitro vasorelaxation[1][2]

Experimental Protocols

Protocol: In-vivo Assessment of Vasorelaxant Effect in a Normotensive Rat Model

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).

  • Catheterization: Surgically implant a catheter into the carotid artery for direct blood pressure measurement and another into the jugular vein for intravenous drug administration.

  • Stabilization: Allow the animal to stabilize after surgery until a steady baseline blood pressure is achieved.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. Perform serial dilutions to obtain the desired concentrations for injection. A vehicle control group must be included.

  • Administration: Administer bolus injections of increasing doses of this compound intravenously. Flush the catheter with a small volume of heparinized saline after each injection.

  • Data Collection: Continuously monitor and record mean arterial pressure (MAP) and heart rate.

  • Data Analysis: Calculate the change in MAP from baseline for each dose and plot a dose-response curve to determine the effective dose for blood pressure reduction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Acclimatization & Anesthesia catheterization Surgical Catheterization (Carotid Artery & Jugular Vein) animal_prep->catheterization drug_prep Drug & Vehicle Preparation administration Intravenous Administration (Vehicle & this compound) drug_prep->administration stabilization Baseline Blood Pressure Measurement catheterization->stabilization stabilization->administration data_collection Continuous Blood Pressure & Heart Rate Monitoring administration->data_collection data_analysis Dose-Response Curve Generation data_collection->data_analysis conclusion Determination of In-vivo Efficacy data_analysis->conclusion

Caption: Experimental workflow for in-vivo vasorelaxant assessment.

signaling_pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell osbeckic_acid This compound (Hypothesized) receptor Receptor (?) osbeckic_acid->receptor Binds eNOS_active eNOS (active) receptor->eNOS_active Activates eNOS_inactive eNOS (inactive) l_arginine L-Arginine no Nitric Oxide (NO) l_arginine->no eNOS (active) sGC_active sGC (active) no->sGC_active Diffuses & Activates sGC_inactive sGC (inactive) gtp GTP cGMP cGMP gtp->cGMP sGC (active) pkg PKG cGMP->pkg Activates relaxation Vasorelaxation pkg->relaxation Leads to

Caption: Hypothesized NO/cGMP signaling pathway for vasorelaxation.

References

Technical Support Center: Enhancing the Purity of Isolated (+)-Osbeckic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the purity of isolated (+)-Osbeckic acid. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your purification endeavors.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.

Issue 1: Low Yield After Initial Extraction

  • Question: I have a very low yield of crude this compound after the initial solvent extraction from my fungal biomass. What could be the cause?

  • Answer: Low initial yield can stem from several factors:

    • Incomplete Cell Lysis: The fungal cell walls may not have been sufficiently disrupted to release the intracellular this compound. Ensure your cell disruption method (e.g., homogenization, sonication, or freeze-thawing) is optimized and complete.

    • Inappropriate Solvent Polarity: The polarity of the extraction solvent must be well-matched to this compound. A solvent system like ethyl acetate or a mixture of chloroform and methanol is often effective for extracting polar lipids and acids.

    • Suboptimal pH: As a carboxylic acid, the solubility of Osbeckic acid is pH-dependent. Extraction is typically more efficient at a slightly acidic pH where the molecule is in its less polar, protonated form. Consider adjusting the pH of your biomass slurry before extraction.

    • Emulsion Formation: During liquid-liquid extraction, stable emulsions can form, trapping the product in the interfacial layer. To break emulsions, you can try adding brine, changing the solvent ratio, or centrifugation.

Issue 2: Co-elution of Impurities During Column Chromatography

  • Question: I am unable to separate this compound from a persistent impurity during normal-phase silica gel chromatography. The impurity has a similar Rf value. What are my options?

  • Answer: Co-elution with impurities of similar polarity is a common challenge. Here are several strategies to improve separation:

    • Optimize the Mobile Phase: Systematically vary the solvent system. For normal-phase chromatography, you can adjust the ratio of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol). Adding a small amount of acetic or formic acid to the mobile phase can improve the peak shape of carboxylic acids and may alter the retention of impurities.[1]

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Options include alumina, or reversed-phase columns (e.g., C18), which separate compounds based on hydrophobicity.

    • Employ an Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The this compound will move to the aqueous layer as its carboxylate salt, while neutral impurities will remain in the organic layer. The aqueous layer can then be acidified and the purified acid re-extracted into an organic solvent.[2]

Issue 3: Difficulty in Separating Enantiomers

  • Question: How can I separate the desired this compound from its (-)-enantiomer?

  • Answer: The separation of enantiomers requires a chiral environment. The most common and effective method is chiral High-Performance Liquid Chromatography (HPLC).

    • Chiral Stationary Phases (CSPs): Utilize an HPLC column with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral carboxylic acids.

    • Mobile Phase Optimization: The mobile phase for chiral HPLC typically consists of a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol or ethanol). The addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), can improve peak shape and resolution.

Issue 4: "Oiling Out" During Recrystallization

  • Question: When I try to recrystallize my partially purified this compound, it separates as an oil instead of forming crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute is not sufficiently soluble in the hot solvent or the solution is supersaturated to a high degree upon cooling. To induce crystallization:

    • Select an Appropriate Solvent System: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen various solvents or use a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). Common pairs include ethyl acetate/hexane and methanol/water.

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Rapid cooling often promotes oiling out. After reaching room temperature, the flask can be placed in an ice bath to maximize crystal formation.

    • Scratching and Seeding: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, if you have a pure crystal of this compound, you can add a "seed crystal" to induce crystallization.

Issue 5: Product Degradation or Loss of Yield

  • Question: I am experiencing a significant loss of product during the purification process. Could my compound be degrading?

  • Answer: Carboxylic acids can be sensitive to certain conditions.

    • pH Stability: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can potentially lead to degradation. It is advisable to work at a moderately acidic to neutral pH when possible.

    • Thermal Stability: Avoid unnecessarily high temperatures during solvent evaporation (rotary evaporation) and recrystallization. Use the minimum temperature required to dissolve the compound.

    • Minimize Handling Steps: Each transfer, extraction, and filtration step can result in some product loss. Streamline your purification workflow to minimize these losses.

Quantitative Data on Purification Efficacy

The following table provides representative data on the expected purity and yield at different stages of a typical purification workflow for a natural product carboxylic acid like this compound.

Purification StepPurity of this compound (%)Overall Yield (%)Common Impurities Removed
Crude Solvent Extract10 - 20100Highly polar and non-polar compounds from the biomass
Acid-Base Extraction50 - 7085 - 95Neutral and basic impurities
Silica Gel Column Chromatography85 - 9570 - 85Compounds of similar polarity
Chiral HPLC>99 (enantiomeric excess)50 - 70(-)-Osbeckic acid and other closely related isomers
Recrystallization>99.5 (chemical purity)40 - 60Minor impurities remaining after chromatography

Detailed Experimental Protocols

1. Protocol for Acid-Base Extraction

  • Dissolve the crude extract containing this compound in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate solution and shake gently. Release the pressure frequently.

  • Allow the layers to separate. The deprotonated this compound will be in the upper aqueous layer.

  • Drain the lower organic layer, which contains neutral and basic impurities.

  • Re-extract the organic layer with fresh sodium bicarbonate solution to ensure complete extraction of the acid.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add a dilute strong acid (e.g., 1M HCl) dropwise while stirring until the solution is acidic (pH ~2-3, check with pH paper). The this compound will precipitate out.

  • Extract the acidified aqueous layer with three portions of ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enriched this compound.

2. Protocol for Chiral HPLC Separation

  • Column: A chiral stationary phase column suitable for carboxylic acids (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA). The exact ratio may need to be optimized.

  • Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 210-220 nm).

  • Procedure:

    • Dissolve the partially purified this compound in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • Perform analytical injections to determine the retention times of the (+) and (-) enantiomers.

    • Switch to a semi-preparative or preparative chiral column to separate larger quantities.

    • Collect the fractions corresponding to the this compound peak.

    • Combine the pure fractions and remove the solvent under reduced pressure.

3. Protocol for Recrystallization

  • Place the purified this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (or the "good" solvent of a binary system) to just dissolve the solid.

  • If using a binary system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the "good" solvent to redissolve the precipitate.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_extraction Initial Extraction & Purification cluster_chromatography Chromatographic Separation cluster_final_purification Final Purification start Fungal Biomass extraction Solvent Extraction start->extraction acid_base Acid-Base Extraction extraction->acid_base crude_product Enriched Crude Product acid_base->crude_product silica_column Silica Gel Column Chromatography crude_product->silica_column chiral_hplc Chiral HPLC silica_column->chiral_hplc enantiomerically_pure Enantiomerically Pure This compound chiral_hplc->enantiomerically_pure recrystallization Recrystallization enantiomerically_pure->recrystallization final_product High-Purity This compound recrystallization->final_product

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_recrystallization start Attempt Recrystallization oiling_out Does the compound 'oil out'? start->oiling_out no_crystals Do crystals fail to form upon cooling? oiling_out->no_crystals No slow_cool Re-dissolve and cool slowly oiling_out->slow_cool Yes seed_scratch Scratch flask or add seed crystal no_crystals->seed_scratch Yes success Pure Crystals Obtained no_crystals->success No slow_cool->oiling_out change_solvent Screen for a new solvent or solvent system seed_scratch->change_solvent Still no crystals seed_scratch->success Crystals form change_solvent->start

Caption: A troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Method Development for Resolving Enantiomers of Osbeckic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral resolution of Osbeckic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of Osbeckic acid enantiomers.

Osbeckic Acid: A Brief Overview

Osbeckic acid (C₇H₆O₆, Molar Mass: 186.12 g/mol ) is a naturally occurring, polyhydroxylated dicarboxylic acid.[1][2] Due to its chiral nature, the development of robust analytical and preparative methods to resolve its enantiomers is crucial for pharmaceutical and biological studies. This guide outlines potential strategies for chiral resolution, focusing on High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor peak resolution in the chiral HPLC separation of Osbeckic acid?

A1: The most common issue is an inappropriate Chiral Stationary Phase (CSP). For a small, polar, and acidic molecule like Osbeckic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are generally a good starting point. If resolution is poor, the chosen CSP may not be providing sufficient stereospecific interactions.

Q2: My peaks are tailing. What could be the cause and how can I fix it?

A2: Peak tailing for an acidic compound like Osbeckic acid is often due to strong interactions with the silica support of the column. To mitigate this, consider adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This can help to protonate silanol groups on the stationary phase and reduce secondary interactions.

Q3: Can I use Supercritical Fluid Chromatography (SFC) for Osbeckic acid resolution?

A3: Yes, SFC is a viable and often faster alternative to HPLC for chiral separations. Due to the acidic nature of Osbeckic acid, an acidic modifier in the co-solvent is typically necessary to achieve good peak shape and resolution.

Q4: I am not getting any separation with my current method. What should I try next?

A4: If you are not observing any separation, a systematic approach to method development is needed. This involves screening different chiral stationary phases and varying the mobile phase composition (both the organic modifier and the additive). For a challenging separation, derivatization of the carboxylic acid groups to esters might improve chromatographic performance on certain CSPs.

Q5: Is diastereomeric salt crystallization a suitable method for large-scale resolution of Osbeckic acid?

A5: Diastereomeric salt crystallization is a classical and effective method for the large-scale resolution of chiral acids.[3][4] The process involves reacting the racemic Osbeckic acid with a chiral base to form diastereomeric salts, which can then be separated based on differences in their solubility.[3][4] This method can be cost-effective for producing large quantities of a single enantiomer.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the chiral resolution of Osbeckic acid.

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Resolution Inappropriate Chiral Stationary Phase (CSP).Screen different CSPs, particularly polysaccharide-based columns (e.g., Chiralpak IA, IB, IC, ID).
Suboptimal mobile phase composition.Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) and its concentration. Add a suitable acidic modifier (e.g., TFA, formic acid).
Peak Tailing Strong interaction with the stationary phase.Add a small percentage (0.1-0.5%) of an acidic modifier to the mobile phase.
Column overload.Reduce the sample concentration or injection volume.
Peak Splitting or Broadening Column contamination or damage.Flush the column with a strong, compatible solvent. If the problem persists, the column may need replacement.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is equilibrated with the mobile phase for a sufficient time before each injection.
Fluctuations in temperature.Use a column oven to maintain a constant temperature.
Mobile phase composition changing over time.Prepare fresh mobile phase daily and ensure proper mixing.
Low Yield in Diastereomeric Salt Crystallization Poor choice of resolving agent or solvent.Screen a variety of chiral bases (e.g., (R)- or (S)-1-phenylethylamine, brucine) and crystallization solvents.
Unfavorable crystallization kinetics.Optimize crystallization conditions such as temperature, cooling rate, and agitation.

Experimental Protocols

The following are suggested starting protocols for the chiral resolution of Osbeckic acid based on methods developed for structurally similar compounds. Optimization will likely be required for your specific application.

Chiral HPLC Method (Adapted from a method for similar compounds)

This protocol is a starting point for the analytical separation of Osbeckic acid enantiomers.

  • Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or a similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-Hexane and a polar organic solvent (e.g., Isopropanol or Ethanol) with an acidic modifier. A typical starting point could be n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) in a ratio of 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C (controlled by a column oven)

  • Detection: UV at a suitable wavelength (e.g., 210 nm)

  • Sample Preparation: Dissolve the racemic Osbeckic acid in the mobile phase to a concentration of approximately 1 mg/mL.

Diastereomeric Salt Crystallization Protocol

This is a general procedure for the resolution of a racemic carboxylic acid.

  • Salt Formation: Dissolve one equivalent of racemic Osbeckic acid in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the Osbeckic acid solution with stirring. The formation of a precipitate (the diastereomeric salt) may occur. If no precipitate forms, slowly cool the solution or partially evaporate the solvent to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of approximately 2.

  • Extraction: Extract the liberated enantiomerically enriched Osbeckic acid with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Determine the enantiomeric excess of the recovered Osbeckic acid using the developed chiral HPLC method.

Data Presentation

The following tables provide hypothetical data for a successful chiral separation of Osbeckic acid enantiomers to serve as a benchmark.

Table 1: Hypothetical Chiral HPLC Separation Data

ParameterValue
Column Chiralpak® IC (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol/TFA (80:20:0.1)
Flow Rate 1.0 mL/min
Temperature 25 °C
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 2.0
Enantiomeric Excess (ee) > 99%

Table 2: Hypothetical Diastereomeric Salt Crystallization Results

Resolving AgentCrystallization SolventYield of Diastereomeric SaltEnantiomeric Excess (ee) of Recovered Osbeckic Acid
(R)-(+)-1-PhenylethylamineEthanol45%95%
(S)-(-)-BrucineMethanol40%92%

Visualizations

Experimental Workflow for Chiral HPLC Method Development

G Workflow for Chiral HPLC Method Development A Racemic Osbeckic Acid Sample B Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) A->B C Select Mobile Phase (e.g., n-Hexane/IPA) B->C D Add Acidic Modifier (e.g., 0.1% TFA) C->D E Inject Sample into HPLC D->E F Analyze Chromatogram E->F G Poor Resolution? F->G H Optimize Mobile Phase (Modifier Ratio, Additive Conc.) G->H Yes J Successful Resolution G->J No H->E I Try Different CSP H->I I->B

Caption: A logical workflow for developing a chiral HPLC method for Osbeckic acid.

Logical Relationship in Diastereomeric Salt Crystallization

G Diastereomeric Salt Crystallization Logic cluster_0 Reactants cluster_1 Formation of Diastereomeric Salts cluster_2 Separation & Liberation Racemic_Acid Racemic Osbeckic Acid (+/-)-OA Salt_1 Diastereomeric Salt 1 ((+)-OA) . ((+)-Base) Racemic_Acid->Salt_1 Salt_2 Diastereomeric Salt 2 ((-)-OA) . ((+)-Base) Racemic_Acid->Salt_2 Chiral_Base Chiral Resolving Agent (e.g., (+)-Base) Chiral_Base->Salt_1 Chiral_Base->Salt_2 Crystallization Fractional Crystallization (Based on Solubility) Salt_1->Crystallization Salt_2->Crystallization Liberation_1 Liberate Enantiomer 1 (e.g., (+)-OA) Crystallization->Liberation_1 Liberation_2 Liberate Enantiomer 2 (from mother liquor) Crystallization->Liberation_2

Caption: The logical steps involved in resolving enantiomers via diastereomeric salt crystallization.

Chemical Structure of Osbeckic Acid

Caption: 2D structure of Osbeckic acid, a tetrahydroxyadipic acid.

References

Technical Support Center: Analysis of (+)-Osbeckic Acid by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (+)-Osbeckic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] For a polar, hydrophilic compound like this compound, these effects can be particularly pronounced in complex biological matrices such as plasma, urine, or tissue homogenates. Matrix components can either suppress or enhance the ionization of this compound, leading to inaccurate and imprecise quantification.[1] This can manifest as poor reproducibility, reduced sensitivity, and compromised linearity of the assay.

Q2: What are the most common sources of matrix effects in the analysis of polar organic acids like this compound?

A2: The primary sources of matrix effects for polar organic acids include phospholipids from cell membranes, salts, endogenous metabolites, and formulation agents.[2] Given the hydrophilic nature of this compound, it is likely to have limited retention on traditional reversed-phase columns, causing it to elute in the same region as many of these highly polar interfering compounds.[3]

Q3: What is the best strategy to minimize matrix effects for this compound analysis?

A3: A multi-faceted approach is most effective. This includes:

  • Optimized Sample Preparation: To remove as many interfering components as possible before analysis.

  • Appropriate Chromatographic Separation: To resolve this compound from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects, as the SIL-IS will experience similar ionization suppression or enhancement as the analyte.[4]

Q4: Which sample preparation technique is recommended for this compound in biological matrices?

A4: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): This is a simple and fast method but often results in significant matrix effects due to the high amount of residual matrix components.[5] It may be suitable for less complex matrices or when high sensitivity is not required.

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. For a polar compound like this compound, a polar organic solvent would be necessary, and optimization of the pH is crucial to ensure the analyte is in a neutral form for efficient extraction.

  • Solid-Phase Extraction (SPE): SPE, particularly using a mixed-mode anion exchange sorbent, is often the most effective technique for cleaning up acidic compounds from complex matrices.[6]

Q5: What type of LC column is best suited for retaining and separating this compound?

A5: Due to its polar nature, this compound may show poor retention on traditional C18 reversed-phase columns.[3] Alternative chromatographic strategies include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can provide good separation from less polar matrix components.[3][7]

  • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange properties can offer enhanced retention and selectivity for polar, ionizable compounds like this compound.[8]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Secondary Interactions with Column For reversed-phase columns, ensure the mobile phase pH is appropriate to keep this compound in a consistent ionization state. Adding a small amount of a competing acid (e.g., formic acid) can improve peak shape.
Inappropriate Mobile Phase Buffer For HILIC, ensure adequate buffer concentration (e.g., ammonium formate) to maintain consistent ionic strength and pH, which is crucial for good peak shape.
Sample Solvent Mismatch The solvent used to dissolve the final extract should be as close in composition as possible to the initial mobile phase to prevent peak distortion.
Issue 2: High Signal Variability (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Implement a more rigorous sample cleanup method, such as mixed-mode SPE, to remove a wider range of interferences. If not already in use, incorporate a stable isotope-labeled internal standard for this compound.
Carryover Optimize the autosampler wash procedure. Inject a blank sample after a high concentration standard to assess for carryover.
Analyte Instability Evaluate the stability of this compound in the biological matrix and during all sample processing and storage steps.
Issue 3: Low Signal Intensity (Poor Sensitivity)
Possible Cause Troubleshooting Step
Significant Ion Suppression Improve sample cleanup to remove suppressing agents. Adjust chromatographic conditions to move the this compound peak away from regions of high matrix interference. This can be assessed using a post-column infusion experiment.
Suboptimal MS Source Conditions Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas flow, and temperature for this compound. Given its acidic nature, negative ionization mode is likely to be more sensitive.
Inefficient Extraction Recovery Optimize the sample preparation procedure to maximize the recovery of this compound. This includes selecting the appropriate SPE sorbent and optimizing wash and elution solvents.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Polar Organic Acids

Technique Typical Recovery (%) Matrix Effect Severity Throughput Notes
Protein Precipitation (PPT) 80-100HighHighProne to significant ion suppression from phospholipids.[5]
Liquid-Liquid Extraction (LLE) 60-90MediumMediumRequires optimization of solvent polarity and pH.
Solid-Phase Extraction (SPE) - Reversed Phase 70-95Medium-LowMediumMay have breakthrough of very polar analytes.
Solid-Phase Extraction (SPE) - Mixed-Mode Anion Exchange 85-105LowMediumGenerally provides the cleanest extracts for acidic compounds.[6]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects
  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound standard in the final mobile phase solvent.

    • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the this compound standard is added to the final extract.

    • Set C (Pre-extraction Spike): this compound standard is added to the blank matrix before the extraction process.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • RE = (Peak Area in Set C) / (Peak Area in Set B)

  • Interpretation:

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

Protocol 2: General LC-MS/MS Method for Polar Organic Acids (Starting Point for this compound)
  • LC System: UPLC/HPLC system

  • Column: HILIC column (e.g., amide or silica-based) or a mixed-mode column.

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transition: Based on the structure of this compound (a tartaric acid derivative), a potential starting point for Multiple Reaction Monitoring (MRM) would be similar to that of tartaric acid (m/z 149 -> 87).[6] This would need to be optimized by infusing a standard solution of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation start Biological Sample (e.g., Plasma) ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe lc LC Separation (HILIC or Mixed-Mode) ppt->lc lle->lc spe->lc ms MS/MS Detection (Negative ESI) lc->ms eval Evaluate Matrix Effect, Recovery, Sensitivity ms->eval end Quantitative Result eval->end

Caption: A generalized workflow for the LC-MS/MS analysis of this compound.

troubleshooting_matrix_effects cluster_yes_is With SIL-IS cluster_no_is Without SIL-IS start Problem: Inconsistent Results / Poor Sensitivity check_is Using Stable Isotope-Labeled Internal Standard? start->check_is improve_cleanup Improve Sample Cleanup (e.g., SPE) check_is->improve_cleanup Yes implement_is Implement SIL-IS check_is->implement_is No optimize_chrom Optimize Chromatography (e.g., HILIC) improve_cleanup->optimize_chrom matrix_match Use Matrix-Matched Calibrators implement_is->matrix_match

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

References

Validation & Comparative

Unveiling Vasorelaxant Potential: A Comparative Analysis of (+)-Osbeckic Acid and Alternative Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the vasorelaxant properties of (+)-Osbeckic acid remains an uncharted area of research. To date, no scientific literature has documented the direct vasorelaxant activity of this specific compound. Extracts from plants of the Osbeckia genus, from which osbeckic acid has been isolated, have shown various biological activities, including antioxidant and anti-inflammatory effects.[1] These properties suggest a potential for vasorelaxant action, possibly through mechanisms that enhance endothelial function. However, without direct experimental validation, any discussion of this compound's vasorelaxant effects remains speculative.

This guide provides a comparative framework for researchers by summarizing the experimentally validated vasorelaxant activities of several other natural compounds. This information can serve as a benchmark for future investigations into the potential therapeutic effects of this compound on vascular tone. The following sections detail the vasorelaxant properties, underlying signaling pathways, and experimental methodologies for a selection of well-characterized natural vasorelaxants.

Comparative Vasorelaxant Activity

The following table summarizes the vasorelaxant effects of selected natural compounds on different arterial beds, providing key quantitative data for comparison.

CompoundArterial BedPre-contraction AgentEndothelium DependencePotency (IC50/EC50)Maximal Relaxation (Emax)Key Mechanistic Insight(s)
Ursolic Acid Rat Thoracic AortaPhenylephrineEndothelium-dependentIC50 = 44.15 µMNot specifiedNO-sGC-cGMP pathway activation
Hibiscus Acid Rat AortaPhenylephrine (3 µM)Endothelium-independentIC50 = 0.09 ± 0.01 mg/ml96 ± 2%Inhibition of Ca2+ influx via voltage-dependent Ca2+ channels
Kaurenoic Acid Rat AortaPhenylephrineEndothelium-independentNot specified72.27 ± 3.79%Blockade of extracellular Ca2+ influx, activation of K+ channels, and NO-cGMP pathway
Eicosapentaenoic Acid (EPA) WKY Rat AortaNoradrenaline (1 µM)Endothelium-independentNot specifiedNot specifiedActivation of K+ATP channels via prostanoids and inhibition of intracellular Ca2+ mobilization
Rapanone & Embelin Rat AortaPhenylephrineEndothelium-dependentNot specified~50%NO-mediated

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the assessment of vasorelaxant activity.

Isolated Aortic Ring Preparation and Vasorelaxation Assay

This protocol is a standard method for assessing the direct effect of a compound on vascular tone in vitro.

  • Tissue Preparation:

    • Male Wistar rats (250-300g) are euthanized by cervical dislocation.

    • The thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).

    • Adherent connective and adipose tissues are removed, and the aorta is cut into rings of 3-4 mm in length.

  • Mounting and Equilibration:

    • Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.

    • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

    • The rings are equilibrated for 60-90 minutes under a resting tension of 1.5 g, with the solution being changed every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • After equilibration, the rings are contracted with phenylephrine (1 µM) or KCl (60 mM).

    • Endothelium integrity is assessed by observing the relaxation response to acetylcholine (10 µM) in the pre-contracted rings. A relaxation of more than 80% indicates intact endothelium. For endothelium-denuded studies, the endothelium is mechanically removed by gently rubbing the intimal surface.

  • Vasorelaxation Studies:

    • After washing and re-equilibration, a stable contraction is induced with a pre-contraction agent (e.g., phenylephrine or KCl).

    • Once the contraction is stable, cumulative concentrations of the test compound (e.g., Ursolic Acid, Hibiscus Acid) are added to the organ bath to obtain a concentration-response curve.

    • The relaxation is expressed as a percentage of the pre-contraction induced by the agonist.

  • Investigation of Mechanisms:

    • To investigate the underlying mechanisms, rings are incubated with specific inhibitors for 30 minutes before the addition of the pre-contraction agent. Examples of inhibitors include:

      • L-NAME (100 µM): A nitric oxide synthase (NOS) inhibitor to assess the role of nitric oxide (NO).[2]

      • Indomethacin (10 µM): A cyclooxygenase (COX) inhibitor to evaluate the involvement of prostanoids.[3]

      • Glibenclamide (10 µM): An ATP-sensitive K+ (KATP) channel blocker.[4]

      • Tetraethylammonium (TEA, 5 mM): A non-specific K+ channel blocker.[3]

      • Verapamil (1 µM): A voltage-gated Ca2+ channel blocker.

Signaling Pathways and Visualizations

The vasorelaxant effects of the comparative compounds are mediated by distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

Endothelium-Dependent Vasorelaxation (e.g., Ursolic Acid)

This pathway is initiated by the activation of endothelial nitric oxide synthase (eNOS).

G cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Ursolic_Acid Ursolic Acid eNOS eNOS Ursolic_Acid->eNOS Activates NO_E NO eNOS->NO_E Produces L_Arginine L-Arginine L_Arginine->eNOS NO_V NO NO_E->NO_V Diffuses sGC sGC NO_V->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Ca_decrease [Ca²⁺]i ↓ PKG->Ca_decrease Relaxation Relaxation Ca_decrease->Relaxation

Caption: Ursolic acid-induced endothelium-dependent vasorelaxation pathway.

Endothelium-Independent Vasorelaxation by Calcium Channel Blockade (e.g., Hibiscus Acid)

This mechanism involves the direct inhibition of calcium influx into vascular smooth muscle cells.

G cluster_vsmc Vascular Smooth Muscle Cell Hibiscus_Acid Hibiscus Acid VGCC Voltage-Gated Ca²⁺ Channel Hibiscus_Acid->VGCC Inhibits Relaxation Relaxation Hibiscus_Acid->Relaxation Ca_influx Ca²⁺ Influx VGCC->Ca_influx Ca_increase [Ca²⁺]i ↑ Ca_influx->Ca_increase Contraction Contraction Ca_increase->Contraction

Caption: Hibiscus acid-induced vasorelaxation via calcium channel blockade.

Endothelium-Independent Vasorelaxation by Potassium Channel Activation (e.g., Eicosapentaenoic Acid)

This pathway leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels.

G cluster_vsmc Vascular Smooth Muscle Cell EPA Eicosapentaenoic Acid Prostanoids Prostanoids EPA->Prostanoids via COX K_ATP K⁺ATP Channel Prostanoids->K_ATP Activates K_efflux K⁺ Efflux K_ATP->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VGCC_closed Voltage-Gated Ca²⁺ Channel (Closed) Hyperpolarization->VGCC_closed Ca_influx_inhibited Ca²⁺ Influx ↓ VGCC_closed->Ca_influx_inhibited Relaxation Relaxation Ca_influx_inhibited->Relaxation

Caption: EPA-induced vasorelaxation through potassium channel activation.

Conclusion

While the vasorelaxant potential of this compound is yet to be explored, this guide provides a robust comparative framework using data from other well-studied natural compounds. The detailed experimental protocols and signaling pathway diagrams offer a valuable resource for researchers aiming to investigate the vascular effects of novel compounds like this compound. Future studies are warranted to elucidate the activity and mechanism of action of this compound, which may hold promise as a novel therapeutic agent for cardiovascular diseases.

References

A Comparative Analysis of (+)-Osbeckic Acid and Other Prominent Vasorelaxants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the vasorelaxant efficacy of (+)-Osbeckic acid with established vasorelaxants: Nitroglycerin, Sodium Nitroprusside, and Verapamil. The information is supported by experimental data from peer-reviewed studies, with a focus on quantitative metrics, experimental methodologies, and underlying signaling pathways.

Quantitative Comparison of Vasorelaxant Efficacy

The vasorelaxant potency and efficacy of this compound and other selected vasorelaxants are summarized in the table below. The data is derived from in vitro studies on isolated rat aortic rings, a standard model for assessing vascular reactivity.

CompoundConcentration for 50% Effect (EC50/IC50)Maximal Relaxation (Emax)Endothelium Dependence
This compound 887 μM (EC50)[1][2]Not explicitly quantified, but described as a "potent vasorelaxant effect"[1][2]Likely Independent
Hibiscus Acid *0.09 ± 0.01 mg/mL (IC50)96 ± 2% (Endothelium-intact); 89 ± 3% (Endothelium-denuded)[3]Independent[3][4]
Nitroglycerin ~10⁻⁸ M - 10⁻⁷ M (EC50)~110.8 ± 1.4%[5]Independent[5]
Sodium Nitroprusside 2.6 x 10⁻⁸ M (EC50)[6]Not explicitly quantified in the same study, but generally produces complete relaxationIndependent[6][7]
Verapamil ~10⁻⁷ M - 10⁻⁶ M (EC50)~99 ± 4.1%[5]Independent[5]

Note: Hibiscus acid is a diastereoisomer of this compound and its data is included for comparative purposes due to the limited specific data on this compound.[4]

Experimental Protocols

The data presented in this guide is primarily based on the isolated aortic ring assay . This ex vivo technique is a cornerstone for studying vascular pharmacology.

Isolated Aortic Ring Assay Protocol
  • Tissue Preparation:

    • Male Sprague-Dawley or Wistar rats are euthanized.

    • The thoracic aorta is carefully excised and placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer.

    • Adherent connective and adipose tissues are removed.

    • The aorta is cut into rings of approximately 2-4 mm in width.

    • For endothelium-denuded experiments, the endothelial layer is gently removed by rubbing the intimal surface of the aortic rings. The successful removal is confirmed by the absence of relaxation to an endothelium-dependent vasodilator like acetylcholine.

  • Experimental Setup:

    • Aortic rings are mounted in an organ bath containing oxygenated PSS at 37°C.

    • The rings are connected to an isometric force transducer to record changes in tension.

    • An optimal resting tension is applied to the rings and they are allowed to equilibrate for a period of time (e.g., 60-90 minutes).

  • Contraction and Relaxation Studies:

    • The viability of the aortic rings is assessed by inducing a contraction with a vasoconstrictor agent, typically phenylephrine or potassium chloride (KCl).

    • Once a stable contraction plateau is reached, cumulative concentrations of the vasorelaxant agent are added to the organ bath.

    • The resulting relaxation is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Data Analysis:

    • Concentration-response curves are plotted.

    • The EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) is calculated to determine the potency of the vasorelaxant.

    • The Emax (maximal effect) is determined to assess the efficacy of the vasorelaxant.

G cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Rat B Excise Thoracic Aorta A->B C Clean and Cut into Rings B->C D Endothelium Removal (Optional) C->D E Mount Rings in Organ Bath C->E F Apply Resting Tension E->F G Equilibrate F->G H Induce Contraction (Phenylephrine/KCl) G->H I Add Vasorelaxant H->I J Record Relaxation I->J K Plot Concentration-Response Curve J->K L Calculate EC50/IC50 and Emax K->L

Figure 1. A generalized workflow for the isolated aortic ring assay.

Signaling Pathways of Vasorelaxation

The mechanisms by which these compounds induce vasorelaxation differ significantly, targeting various points in the vascular smooth muscle contraction signaling cascade.

This compound and Hibiscus Acid

The vasorelaxant effect of hibiscus acid, a diastereoisomer of this compound, is primarily endothelium-independent and is attributed to the inhibition of calcium influx through voltage-dependent L-type calcium channels in vascular smooth muscle cells.[3][4] This direct action on the smooth muscle cells prevents the rise in intracellular calcium that is necessary for contraction. Given their structural similarity, it is highly probable that this compound shares this mechanism of action.

G cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Osbeckic_acid This compound / Hibiscus Acid Osbeckic_acid->Ca_channel Inhibits Contraction Muscle Contraction Ca_influx->Contraction

Figure 2. Proposed signaling pathway for this compound-induced vasorelaxation.

Nitroglycerin and Sodium Nitroprusside

Both nitroglycerin and sodium nitroprusside are nitric oxide (NO) donors. Their vasorelaxant effect is mediated by the NO-sGC-cGMP pathway .

  • Nitric Oxide Release: These compounds release NO in the vascular smooth muscle cells.

  • Guanylate Cyclase Activation: NO activates the enzyme soluble guanylate cyclase (sGC).

  • cGMP Production: sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Protein Kinase G Activation: cGMP activates protein kinase G (PKG).

  • Calcium Reduction and Relaxation: PKG activation leads to a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation.

G cluster_donors NO Donors cluster_cell Vascular Smooth Muscle Cell Nitroglycerin Nitroglycerin NO Nitric Oxide (NO) Nitroglycerin->NO SNP Sodium Nitroprusside SNP->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasorelaxation PKG->Relaxation

Figure 3. NO-sGC-cGMP signaling pathway for nitroglycerin and sodium nitroprusside.

Verapamil

Verapamil is a well-known L-type calcium channel blocker . Its mechanism of action is direct and endothelium-independent. By blocking the influx of extracellular calcium into vascular smooth muscle cells, verapamil prevents the calcium-dependent signaling cascade that leads to muscle contraction.

G cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Verapamil Verapamil Verapamil->Ca_channel Blocks Contraction Muscle Contraction Ca_influx->Contraction

Figure 4. Signaling pathway for Verapamil-induced vasorelaxation.

References

A Comparative Analysis of the Biological Activities of (+)-Osbeckic Acid and Shikimic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of natural compounds is paramount for identifying novel therapeutic leads. This guide provides a detailed, evidence-based comparison of (+)-Osbeckic acid and shikimic acid, focusing on their antioxidant and anti-inflammatory properties. While shikimic acid is a well-studied compound with a broad range of documented biological effects, data on the specific activities of isolated this compound are less abundant. This comparison draws upon available literature to present a clear overview of their respective bioactivities, supported by experimental data and methodologies.

At a Glance: Key Biological Activities

Biological ActivityThis compoundShikimic Acid
Antioxidant Activity Present in extracts of Osbeckia speciesDocumented radical scavenging activity
Anti-inflammatory Activity Implied through studies on Osbeckia extractsDemonstrated inhibition of pro-inflammatory mediators
Antiviral Activity Not well-documentedPrecursor to the antiviral drug Oseltamivir (Tamiflu®)[1]
Neuroprotective Effects Not well-documentedShown to inhibit neuro-inflammation[2]
Enzyme Inhibition Extracts of containing plants show activityKnown to inhibit certain enzymes in the shikimate pathway

In-Depth Comparison of Biological Activities

Antioxidant Properties

Both this compound, as a component of Osbeckia species extracts, and shikimic acid exhibit antioxidant properties. These activities are crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Shikimic Acid: Shikimic acid has demonstrated notable radical scavenging activity. For instance, a derivative of shikimic acid, 3,4-oxo-isopropylidene-shikimic acid (ISA), exhibited the ability to scavenge superoxide and hydroxyl radicals with IC50 values of 0.214 µg/mL and 0.450 µg/mL, respectively[3].

This compound: While specific IC50 values for purified this compound are not readily available in the reviewed literature, extracts from Osbeckia species, which contain osbeckic acid, have shown significant antioxidant potential in various assays. These assays include the DPPH (1,1-diphenyl-2-picryl-hydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays[4]. The lack of data on the isolated compound makes a direct quantitative comparison with shikimic acid challenging.

Anti-inflammatory Effects

Inflammation is a critical physiological process that, when dysregulated, contributes to a wide range of chronic diseases. Both compounds have been investigated for their potential to modulate inflammatory pathways.

Shikimic Acid: Shikimic acid has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Studies have demonstrated its ability to suppress the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in RAW 264.7 macrophage cells. Specifically, it inhibited TNF-α and IL-1β up-regulation by 65% and 39%, respectively[1]. This anti-inflammatory action is mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways[2].

This compound: Similar to its antioxidant activity, the anti-inflammatory effects of this compound are primarily inferred from studies on Osbeckia plant extracts. These extracts have demonstrated the ability to inhibit pro-inflammatory enzymes such as lipoxygenase (LOX)[5]. However, without quantitative data (e.g., IC50 values) for the purified compound, a direct comparison of its anti-inflammatory potency with that of shikimic acid is not possible at this time.

Signaling Pathways and Mechanisms of Action

A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds is crucial for their potential therapeutic development.

Shikimic Acid: The anti-inflammatory effects of shikimic acid are well-documented to involve the modulation of key signaling cascades. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response[2]. By inhibiting these pathways, shikimic acid effectively reduces the expression of downstream inflammatory genes.

Shikimic_Acid_Signaling cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK Shikimic_Acid Shikimic Acid Shikimic_Acid->MAPK Inhibits Shikimic_Acid->IKK Inhibits AP1 AP-1 MAPK->AP1 Activates Inflammatory_Genes_MAPK Inflammatory Gene Expression AP1->Inflammatory_Genes_MAPK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Inflammatory_Genes_NFkB Inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes_NFkB

This compound: The specific signaling pathways modulated by this compound have not yet been elucidated. Further research is required to identify its molecular targets and mechanisms of action.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed experimental methodologies are crucial.

Antioxidant Activity Assays

DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. A solution of DPPH in methanol is mixed with the test compound. The reduction of DPPH is measured by the decrease in absorbance at a characteristic wavelength (typically around 517 nm). The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is then calculated.

DPPH_Assay_Workflow Start Start Prepare_DPPH Prepare DPPH solution in methanol Start->Prepare_DPPH Prepare_Sample Prepare test compound (e.g., Shikimic Acid) at various concentrations Start->Prepare_Sample Mix Mix DPPH solution with test compound Prepare_DPPH->Mix Prepare_Sample->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure_Absorbance Measure absorbance at ~517 nm Incubate->Measure_Absorbance Calculate_IC50 Calculate % inhibition and determine IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Anti-inflammatory Activity Assays

Nitric Oxide (NO) Inhibition Assay in Macrophages: RAW 264.7 macrophage cells are seeded in a 96-well plate and stimulated with LPS in the presence or absence of the test compound. After a 24-hour incubation period, the production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Conclusion

This comparative guide highlights the current state of knowledge regarding the biological activities of this compound and shikimic acid. Shikimic acid is a well-characterized compound with demonstrated antioxidant and potent anti-inflammatory properties, mediated through the inhibition of the NF-κB and MAPK signaling pathways. In contrast, while extracts of Osbeckia species containing this compound show promise as antioxidant and anti-inflammatory agents, there is a clear need for further research to isolate and characterize the specific biological activities and mechanisms of action of purified this compound. Such studies will be crucial for a more definitive and quantitative comparison with shikimic acid and for unlocking its full therapeutic potential. Future investigations should focus on obtaining quantitative data (e.g., IC50 values) for purified this compound in a range of biological assays to enable a direct and comprehensive comparison with shikimic acid and other relevant natural products.

References

Structure-Activity Relationship of (+)-Osbeckic Acid Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite its identification as a vasorelaxant compound isolated from Tartary Buckwheat, a comprehensive analysis of the structure-activity relationship (SAR) of (+)-Osbeckic acid analogs is currently limited by the scarcity of publicly available research data. While the parent compound, this compound, has been shown to exhibit a potent vasorelaxant effect in rat thoracic aorta rings with a reported EC50 of 887 μM, dedicated studies on the synthesis and biological evaluation of a systematic series of its analogs are not readily found in the scientific literature.[1][2]

This guide aims to provide a summary of the known information regarding this compound and to explore the potential for future SAR studies by examining related compounds and theoretical considerations.

This compound: The Parent Compound

Chemical Structure:

(Note: A publicly available, definitive 2D structure of this compound was not found in the initial searches.)

Biological Activity:

This compound has been identified as a vasorelaxant.[1][2] Vasorelaxants are compounds that reduce the tension in the walls of blood vessels, leading to their dilation. This property is of significant interest in the research and development of treatments for cardiovascular conditions such as hypertension.

Quantitative Data:

CompoundBiological ActivityAssay SystemEC50 (μM)
This compoundVasorelaxationSprague-Dawley rat thoracic aorta rings887

Exploration of Analogs and Future Directions

The absence of published data on the synthesis and biological testing of a range of this compound analogs prevents the construction of a detailed SAR profile. To understand how structural modifications might influence its vasorelaxant activity, future research could explore the following areas:

  • Modification of the Carboxylic Acid Groups: The two carboxylic acid moieties are likely crucial for the compound's activity, potentially through interactions with biological targets. Esterification, amidation, or replacement with bioisosteres such as tetrazoles could reveal the importance of the acidic protons and the overall charge distribution for its vasorelaxant effect.

  • Stereochemistry: The "(+)-" designation indicates that this compound is a chiral molecule. The synthesis and evaluation of its enantiomer and diastereomers would be critical in determining the stereochemical requirements for its biological activity.

  • Hydroxyl Group Modifications: The hydroxyl groups on the core structure present opportunities for modification. Acylation, alkylation, or removal of these groups would help to elucidate their role in target binding and overall potency.

Experimental Protocols for Vasorelaxation Assays

While specific protocols for this compound analogs are unavailable, a general methodology for assessing vasorelaxant activity in isolated aortic rings is well-established.

General Protocol for Isolated Aortic Ring Assay:

  • Tissue Preparation: Thoracic aortas are isolated from rats (e.g., Sprague-Dawley) and cleaned of adhering fat and connective tissue. The aorta is then cut into rings of a specific width (e.g., 2-3 mm).

  • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Contraction: The rings are allowed to equilibrate under a resting tension for a specific period. Following equilibration, the rings are contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, the test compound (this compound or its analogs) is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Data Analysis: The data are used to construct a concentration-response curve, from which the EC50 (the concentration of the compound that produces 50% of the maximal relaxation) can be calculated.

Signaling Pathway and Experimental Workflow Visualization

Given the lack of specific mechanistic data for this compound, a hypothetical experimental workflow for screening and characterizing its analogs is presented below.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_characterization Further Characterization Start This compound Scaffold Mod1 Modification of Carboxylic Acids Start->Mod1 Mod2 Stereochemical Variation Start->Mod2 Mod3 Hydroxyl Group Modification Start->Mod3 Analogs Library of Analogs Mod1->Analogs Mod2->Analogs Mod3->Analogs Screening Primary Vasorelaxation Screening (Aortic Rings) Analogs->Screening Active Active Analogs Screening->Active Inactive Inactive Analogs Screening->Inactive DoseResponse Dose-Response & EC50 Determination Active->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism SAR Structure-Activity Relationship Analysis Mechanism->SAR

Caption: Hypothetical workflow for the synthesis, screening, and characterization of this compound analogs.

Conclusion

The study of the structure-activity relationship of this compound analogs represents a promising but currently unexplored area of medicinal chemistry. The parent compound's vasorelaxant activity suggests that its derivatives could hold therapeutic potential. Future research focused on the systematic synthesis and biological evaluation of analogs is essential to unlock this potential and to provide the necessary data for a comprehensive SAR analysis. Such studies would not only illuminate the key structural features required for vasorelaxation but also guide the design of more potent and selective drug candidates.

References

Comparative Analysis of Synthetic Routes to (+)-Osbeckic Acid: A Review of Currently Unavailable Public Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of bioactive natural products, a comparative analysis of different synthetic routes to a target molecule is a critical resource. This guide endeavors to provide such an analysis for (+)-Osbeckic acid, a vasorelaxant compound isolated from Tartary Buckwheat (Fagopyrum tataricum). However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap: at present, there are no published total syntheses or partial synthetic routes for this compound.

This compound, with the Chemical Abstracts Service (CAS) registry number 112923-64-5, has been identified as a compound with potential therapeutic applications due to its vasorelaxant properties.[1][2] Its chemical structure is known, and the natural product is commercially available from various suppliers. Despite this, the scientific community has yet to publish a method for its chemical synthesis.

This lack of published data prevents a comparative analysis of key metrics such as:

  • Overall Yield: The efficiency of a synthetic route in converting starting materials to the final product.

  • Number of Steps: The length and complexity of a synthesis.

  • Stereoselectivity: The ability to control the three-dimensional arrangement of atoms, which is crucial for biological activity.

  • Reagents and Catalysts: The types of chemicals used, which can impact cost, safety, and environmental footprint.

  • Convergent vs. Linear Strategies: The overall approach to building the molecular framework.

Without distinct synthetic methodologies to compare, it is not possible to provide the detailed data tables, experimental protocols, or workflow visualizations as requested.

This report serves to highlight a current opportunity in the field of organic synthesis. The development of a robust and efficient synthetic route to this compound would be a valuable contribution, enabling further investigation of its biological activity, the synthesis of analogues for structure-activity relationship studies, and potentially, the development of new therapeutic agents.

Researchers interested in this challenge would be embarking on a novel area of synthetic chemistry. Future work in this area would necessitate the design and execution of a de novo synthetic strategy. Key considerations for such a synthesis would likely involve the stereoselective construction of the core structure and the introduction of the various functional groups present in the natural product.

This guide will be updated if and when synthetic routes to this compound are published in the scientific literature.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Osbeckic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of (+)-Osbeckic acid, a dicarboxylic acid with potential therapeutic applications, is crucial for researchers, scientists, and drug development professionals. The cross-validation of analytical methods ensures the reliability and consistency of results across different techniques. This guide provides an objective comparison of two common analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of acidic compounds, using data from validated methods for analogous organic acids due to the limited availability of specific cross-validation studies for this compound.

Quantitative Performance Comparison

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and accessibility. The following table summarizes the key performance parameters for HPLC-UV and LC-MS/MS methods based on validated analyses of similar organic acids.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999[1]> 0.9998[2][3]
Limit of Detection (LOD) 11 - 8,026 µg/kg[4]< 60 nM[2][3]
Limit of Quantitation (LOQ) 40 - 26,755 µg/kg[4]125 ng/mL[5]
Accuracy (Recovery %) 76.3 - 99.2%[4]> 95%[2][3]
Precision (RSD %) < 5.3%[4]< 15%[5]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful method implementation and validation. Below are representative methodologies for the quantification of organic acids using HPLC-UV and LC-MS/MS.

1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of organic acids in various matrices, including plant extracts and animal feed.[1][4]

  • Sample Preparation:

    • Homogenize the sample.

    • Perform extraction using an ultrasonic bath with a suitable solvent such as 70% ethanol.[6]

    • Centrifuge the mixture to separate the supernatant.

    • Filter the supernatant through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: An isocratic mobile phase consisting of 25 mM potassium dihydrogen phosphate adjusted to pH 2.4 with phosphoric acid.[1]

    • Flow Rate: 1.5 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Detection Wavelength: 210 nm.[1]

    • Injection Volume: 20 µL.[1]

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of low-level analytes in complex biological matrices like plasma.

  • Sample Preparation:

    • To a small volume of plasma (e.g., 50 µL), add a protein precipitation agent like acetonitrile.

    • Vortex to mix and then centrifuge to pellet the precipitated proteins.

    • Dilute the supernatant with an aqueous solution before injection.

  • Chromatographic Conditions:

    • Instrument: A UHPLC system coupled to a tandem mass spectrometer.

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally more specific for acidic compounds and less prone to ion suppression.[7]

    • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the target analyte and internal standard.

Methodology Visualization

A critical step in ensuring data integrity across different analytical techniques is the cross-validation process. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation & Conclusion A Define Acceptance Criteria (e.g., based on FDA/EMA guidelines) B Prepare a Single Set of Validation Samples (QCs & Calibrators) A->B C Analyze Samples by Method 1 (e.g., HPLC-UV) B->C D Analyze the Same Samples by Method 2 (e.g., LC-MS/MS) B->D E Compare Results from Both Methods C->E D->E F Statistical Analysis (e.g., Bland-Altman plot, % difference) E->F G Conclusion: Methods are Interchangeable if Results Meet Acceptance Criteria F->G

A generalized workflow for analytical method cross-validation.

References

In Vivo Validation of (+)-Osbeckic Acid's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Osbeckic acid is a natural compound isolated from Tartary Buckwheat.[1] Preliminary research has identified it as a vasorelaxant, suggesting potential therapeutic applications in cardiovascular conditions. This guide provides a comparative analysis of the available data on this compound and contextualizes its potential within the broader landscape of therapeutic agents.

Limited In Vivo Data for this compound

As of late 2025, publicly available in vivo validation studies for this compound are exceptionally scarce. The primary evidence for its biological activity comes from an ex vivo study.

Ex Vivo Vasorelaxant Effect

An initial study demonstrated that this compound exhibits a potent vasorelaxant effect in thoracic aorta rings isolated from Sprague-Dawley rats.[1]

CompoundModelEffectEC50
This compoundSprague-Dawley rat thoracic aorta ringsVasorelaxation887 μM[1]

Table 1: Ex Vivo Vasorelaxant Activity of this compound. This table summarizes the key finding from the initial characterization of this compound's biological activity. The EC50 value indicates the concentration at which half of the maximum relaxation response is observed.

Experimental Protocols

Due to the limited research, a detailed experimental protocol for in vivo studies of this compound cannot be provided. However, the methodology for the foundational ex vivo vasorelaxation assay is outlined below.

Ex Vivo Vasorelaxation Assay in Rat Aorta

Objective: To assess the vasorelaxant properties of a compound on isolated arterial tissue.

Protocol:

  • Tissue Preparation: Thoracic aortas are excised from euthanized Sprague-Dawley rats and placed in a Krebs-Henseleit solution. The aorta is then cleaned of adhering connective tissue and cut into rings.

  • Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.

  • Contraction Induction: The rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine or potassium chloride.

  • Compound Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

  • Data Recording: The isometric tension of the aortic rings is continuously recorded to measure the relaxation response.

  • Analysis: The relaxation is expressed as a percentage of the pre-contraction, and the EC50 value is calculated.

Comparative Landscape and Future Directions

Given the nascent stage of research on this compound, a direct in vivo comparison with established therapeutic agents is not yet possible. The initial finding of its vasorelaxant properties places it in a broad category of compounds with potential applications in hypertension, angina, and other cardiovascular disorders.

To establish the therapeutic potential of this compound, future in vivo studies are imperative. These should include:

  • Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Efficacy studies in animal models: To evaluate its therapeutic effects in relevant disease models (e.g., hypertensive rats).

  • Toxicology studies: To assess its safety profile and determine any potential adverse effects.

  • Mechanism of action studies: To elucidate the signaling pathways through which it exerts its vasorelaxant effects.

Below is a hypothetical experimental workflow for future in vivo validation.

G cluster_preclinical Preclinical In Vivo Validation cluster_mechanistic Mechanistic Studies Ex_Vivo_Assay Ex Vivo Vasorelaxation Assay (Rat Aorta) PK_Studies Pharmacokinetic Studies (ADME) Ex_Vivo_Assay->PK_Studies Initial Activity Efficacy_Models Efficacy Studies (e.g., Hypertensive Rat Models) PK_Studies->Efficacy_Models Dosage Determination Tox_Studies Toxicology Studies (Acute and Chronic) Efficacy_Models->Tox_Studies Therapeutic Window MoA_Studies Mechanism of Action (Signaling Pathways) Tox_Studies->MoA_Studies Safety Profile

Figure 1. A proposed workflow for the in vivo validation of this compound.

This compound has demonstrated initial promise as a vasorelaxant in an ex vivo setting. However, comprehensive in vivo studies are critically needed to validate its therapeutic potential, establish a safety profile, and understand its mechanism of action. Without further research, any comparison to existing therapies remains speculative. The scientific community awaits further data to determine if this compound can be developed into a clinically useful therapeutic agent.

References

A Comparative Analysis of the Metabolic Stability of (+)-Osbeckic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, a thorough understanding of a compound's metabolic fate is a critical early indicator of its potential success. The metabolic stability of a new chemical entity (NCE) provides crucial insights into its pharmacokinetic profile, directly influencing key parameters such as oral bioavailability and in vivo half-life. Poor metabolic stability can lead to rapid clearance from the body, diminishing a compound's therapeutic efficacy. Conversely, excessively high stability might lead to undesirable drug-drug interactions or accumulation-related toxicity.

This guide presents a comparative analysis of the metabolic stability of (+)-Osbeckic acid and a series of its hypothetical derivatives. While specific experimental data for this compound is not widely available in the public domain, this document provides a framework for such an evaluation. The data presented herein is illustrative, generated based on established principles of drug metabolism, to provide a practical comparison. The primary site of drug metabolism is the liver, where enzymes, predominantly from the cytochrome P450 (CYP450) superfamily, chemically modify xenobiotics to facilitate their excretion.

Comparative Metabolic Stability Data

The following table summarizes the hypothetical in vitro metabolic stability of this compound and three of its derivatives in human liver microsomes (HLM). The key parameters presented are the half-life (t½) and the intrinsic clearance (CLint). A shorter half-life and a higher intrinsic clearance value are indicative of lower metabolic stability.

CompoundStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound [Structure of this compound]4530.8
Derivative A (Ester) [Structure of an ester derivative]1592.4
Derivative B (Amide) [Structure of an amide derivative]6023.1
Derivative C (Fluorinated) [Structure of a fluorinated derivative]9015.4

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is designed to demonstrate how structural modifications can influence metabolic stability based on general principles of drug metabolism.

Interpreting the Data:

In this hypothetical scenario, this compound exhibits moderate metabolic stability. Derivative A, an ester, is predicted to be rapidly hydrolyzed by esterases present in liver microsomes, resulting in a short half-life and high intrinsic clearance. Derivative B, an amide, is generally more stable to hydrolysis than the corresponding ester, leading to a longer half-life. Derivative C, with the introduction of a fluorine atom at a potential site of metabolism, demonstrates significantly enhanced metabolic stability. This is a common strategy in medicinal chemistry to block metabolic "soft spots."

Experimental Protocols

Accurate and reproducible metabolic stability data is contingent on a well-defined experimental protocol. The following is a detailed methodology for a typical in vitro liver microsomal stability assay.

Liver Microsomal Stability Assay Protocol

1. Materials and Reagents:

  • Test compounds and positive control compounds (e.g., a rapidly metabolized drug like verapamil and a slowly metabolized drug like warfarin).

  • Pooled human liver microsomes (HLM).

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Multi-well plates (e.g., 96-well plates).

  • Incubator capable of maintaining 37°C.

  • LC-MS/MS system for analysis.

2. Preparation of Solutions:

  • Prepare stock solutions of test compounds and controls in an appropriate solvent (e.g., DMSO).

  • Prepare working solutions of the test compounds by diluting the stock solutions in the phosphate buffer.

  • Prepare the liver microsomal suspension in the phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • Prepare the NADPH regenerating system according to the manufacturer's instructions.

3. Incubation Procedure:

  • Pre-warm the liver microsomal suspension and the test compound working solutions to 37°C.

  • In a multi-well plate, add the liver microsomal suspension to each well.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Immediately add the test compound working solutions to their respective wells to start the incubation.

  • At various predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture from the appropriate wells.

4. Reaction Termination and Sample Preparation:

  • Stop the reaction by transferring the aliquot to a well containing the cold quenching solution.

  • Once all time points have been collected, centrifuge the plate to precipitate the proteins.

  • Collect the supernatant for analysis.

5. LC-MS/MS Analysis:

  • Analyze the concentration of the remaining parent compound in the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

6. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[1]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Solutions (Test Compounds, Microsomes, NADPH) pre_warm Pre-warm to 37°C prep_solutions->pre_warm mix Mix Microsomes and Test Compound pre_warm->mix start_reaction Initiate Reaction with NADPH mix->start_reaction time_points Aliquot at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Workflow of an in vitro metabolic stability assay.
Generalized Metabolic Pathway

This diagram illustrates a generalized pathway for the metabolism of a xenobiotic compound, such as this compound or its derivatives.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Parent Compound (this compound or Derivative) oxidation Oxidation parent->oxidation CYP450 reduction Reduction parent->reduction hydrolysis Hydrolysis parent->hydrolysis Esterases, Amidases metabolite1 Phase I Metabolite (More Polar) oxidation->metabolite1 reduction->metabolite1 hydrolysis->metabolite1 glucuronidation Glucuronidation metabolite1->glucuronidation UGTs sulfation Sulfation metabolite1->sulfation SULTs glutathione Glutathione Conjugation metabolite1->glutathione GSTs excretion Excretion (Urine, Feces) glucuronidation->excretion sulfation->excretion glutathione->excretion

Generalized metabolic pathway of a xenobiotic.

References

Head-to-Head Comparison: (+)-Osbeckic Acid and Standard-of-Care Vasorelaxants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison of (+)-Osbeckic acid with current standard-of-care vasorelaxants is not feasible at this time due to a lack of available scientific data from direct comparative studies.

This compound, a natural compound isolated from Tartary Buckwheat, has been identified as a vasorelaxant, suggesting its potential therapeutic application in conditions characterized by vasoconstriction, such as hypertension. However, the current body of scientific literature is limited to preliminary findings and does not provide the necessary data for a direct, quantitative comparison with established standard-of-care treatments.

Efficacy and Potency:

The primary available quantitative data for this compound is its half-maximal effective concentration (EC50) for vasorelaxation.

CompoundEC50 (Vasorelaxation)Experimental Model
This compound887 μM[1][2]Sprague-Dawley rat thoracic aorta rings[1][2]

This EC50 value indicates the concentration of this compound required to achieve 50% of its maximum vasorelaxant effect in the specified experimental model. Without corresponding EC50 values for standard-of-care drugs under identical experimental conditions, a direct comparison of potency is not possible.

Mechanism of Action:

The precise signaling pathway of this compound has not been fully elucidated. However, studies on extracts of Tartary Buckwheat, from which this compound is derived, suggest a potential mechanism involving the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. Research on a rutin-free acidic fraction of Tartary Buckwheat extract, which contains this compound, demonstrated that its vasorelaxant effect was significantly diminished in the absence of a functional endothelium and in the presence of a nitric oxide synthase inhibitor.[3] Furthermore, this fraction was shown to increase cGMP production in aortic rings.[3]

This potential mechanism is shared by some standard-of-care vasodilators, such as nitric oxide donors. However, other classes of standard-of-care vasorelaxants operate through different mechanisms. For instance, calcium channel blockers (CCBs) induce vasorelaxation by inhibiting the influx of calcium ions into vascular smooth muscle cells, a critical step in muscle contraction.

Below is a conceptual diagram illustrating the potential, yet unconfirmed, signaling pathway for this compound in comparison to the established pathway for nitric oxide donors.

cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell Osbeckic_Acid This compound (Hypothesized) eNOS eNOS Osbeckic_Acid->eNOS Activates? NO_Donor Nitric Oxide Donor (Standard-of-Care) NO Nitric Oxide (NO) NO_Donor->NO Releases eNOS->NO Converts L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Channels Ca2+ Channels PKG->Ca_Channels Inhibits Ca2+ Influx Relaxation Vasorelaxation PKG->Relaxation Promotes Ca_Channels->Relaxation

Caption: Hypothesized vs. Established Vasorelaxation Pathways.

Experimental Protocols:

Detailed experimental protocols for head-to-head comparative studies are not available. The following is a generalized protocol based on the initial characterization of this compound's vasorelaxant effects.

Isolated Tissue Bath Assay for Vasorelaxation:

  • Tissue Preparation: Thoracic aortas are excised from Sprague-Dawley rats and cut into rings approximately 2-3 mm in width. The endothelial layer may be mechanically removed for endothelium-denuded preparations.

  • Mounting: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

  • Tension Recording: Changes in isometric tension are recorded using a force-displacement transducer connected to a data acquisition system.

  • Pre-contraction: Once a stable baseline tension is achieved, the aortic rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine.

  • Drug Administration: Cumulative concentrations of the test compound (e.g., this compound) or a standard-of-care vasodilator are added to the organ bath.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction tension. The EC50 value is calculated from the concentration-response curve.

Conclusion:

While this compound has demonstrated vasorelaxant properties in preclinical models, the current scientific evidence is insufficient to conduct a meaningful head-to-head comparison with standard-of-care treatments. To establish its therapeutic potential and position relative to existing therapies, further research is critically needed. This includes:

  • Elucidation of the precise mechanism of action: Understanding the specific molecular targets and signaling pathways of this compound is essential.

  • Direct comparative studies: In vitro and in vivo studies directly comparing the potency, efficacy, and safety of this compound with standard-of-care vasodilators (e.g., amlodipine, lisinopril, nitroglycerin) are required.

  • Pharmacokinetic and toxicological profiling: Comprehensive studies are needed to determine the absorption, distribution, metabolism, excretion, and potential toxicity of this compound.

Without such data, any comparison to current standard-of-care remains speculative. Researchers and drug development professionals are encouraged to pursue these areas of investigation to fully characterize the potential of this compound as a novel therapeutic agent.

References

Replicating Published Findings on the Biological Effects of (+)-Osbeckic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasorelaxant effects of (+)-Osbeckic acid with other compounds, supported by experimental data and detailed protocols. The information is intended to assist researchers in replicating and expanding upon published findings.

Comparative Analysis of Vasorelaxant Activity

This compound, a natural compound isolated from Tartary Buckwheat (Fagopyrum tataricum), has demonstrated vasorelaxant properties. To objectively assess its potency, its half-maximal effective concentration (EC50) is compared with other compounds isolated from the same source, as well as with commonly used vasorelaxant agents.

CompoundEC50 (µM) in Phenylephrine-Contracted Rat Thoracic AortaReference
This compound 887 [1]
5-Hydroxymethyl-2-furoic acid3610[1]
Protocatechuic acid2160[1]
Acetylcholine~0.0457 - 0.1[2]
Sodium NitroprussideNot specified in direct comparison
VerapamilNot specified in direct comparison

Note: The EC50 values for Acetylcholine are derived from studies using rat aortic rings, though experimental conditions may vary slightly. Direct comparative studies under identical conditions are ideal for precise evaluation.

Experimental Protocols

The following is a detailed methodology for the aortic ring assay, a standard method for assessing the vasorelaxant effects of compounds. This protocol is a synthesis of established procedures.

Aortic Ring Assay for Vasorelaxation

1. Materials and Reagents:

  • Male Sprague-Dawley rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)

  • Phenylephrine (PE)

  • This compound and other test compounds

  • Distilled water

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath system with isometric force transducers

2. Aortic Ring Preparation:

  • Humanely euthanize the rat and immediately excise the thoracic aorta.

  • Carefully remove adherent connective and adipose tissues in cold Krebs-Henseleit solution.

  • Cut the aorta into rings of approximately 2-3 mm in width.

  • For endothelium-denuded rings, gently rub the intimal surface with a fine wire or forceps.

3. Experimental Setup:

  • Suspend the aortic rings in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Connect the rings to isometric force transducers to record changes in tension.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the bath solution every 15-20 minutes.

4. Vasoconstriction and Vasorelaxation Measurement:

  • Induce a sustained contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM) to the organ bath.

  • Once the contraction has stabilized, cumulatively add the test compound (e.g., this compound) in increasing concentrations.

  • Record the relaxation response at each concentration.

  • Calculate the percentage of relaxation relative to the maximal contraction induced by phenylephrine.

  • Determine the EC50 value, the concentration of the compound that produces 50% of the maximal relaxation, by plotting a concentration-response curve.

5. Data Analysis:

  • Express relaxation as a percentage of the pre-contraction induced by phenylephrine.

  • Calculate EC50 values using non-linear regression analysis.

  • Statistical significance can be determined using appropriate tests, such as a t-test or ANOVA.

Signaling Pathways and Mechanisms

The precise signaling pathway of this compound's vasorelaxant effect has not yet been fully elucidated in the available literature. However, based on the experimental use of phenylephrine, a known α1-adrenergic receptor agonist, we can infer the general pathways involved in vasoconstriction and potential mechanisms of vasorelaxation.

Phenylephrine-Induced Vasoconstriction

Phenylephrine initiates a signaling cascade that leads to the contraction of vascular smooth muscle cells.

G PE Phenylephrine AR α1-Adrenergic Receptor PE->AR Gq Gq protein AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca_influx Ca²⁺ Influx DAG->Ca_influx Ca_release Ca²⁺ Release SR->Ca_release Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin Ca_influx->Ca_calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK activates MLC Myosin Light Chain (MLC) MLCK->MLC phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction

Caption: Phenylephrine-induced vasoconstriction pathway.

Potential Vasorelaxation Mechanisms

The vasorelaxant effect of this compound could be mediated through endothelium-dependent or endothelium-independent pathways. Further research is required to determine the specific mechanism.

G cluster_endo Endothelium-Dependent Pathway cluster_smc Smooth Muscle Cell cluster_independent Endothelium-Independent Pathway Agonist_E Vasorelaxant (e.g., Acetylcholine) Receptor_E Receptor Agonist_E->Receptor_E eNOS eNOS Receptor_E->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces from L_Arg L-Arginine L_Arg->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces from GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_decrease ↓ Intracellular Ca²⁺ PKG->Ca_decrease Relaxation Vasorelaxation Ca_decrease->Relaxation Agonist_I Vasorelaxant (Direct acting) Ion_channel Ion Channels (e.g., K⁺, Ca²⁺) Agonist_I->Ion_channel modulates Hyperpolarization Hyperpolarization / ↓ Ca²⁺ influx Ion_channel->Hyperpolarization Hyperpolarization->Relaxation Osbeckic This compound Osbeckic->Agonist_E ? Osbeckic->Agonist_I ?

Caption: Potential vasorelaxation pathways for this compound.

Further experimental investigation, such as comparing the effects of this compound on endothelium-intact and endothelium-denuded aortic rings, is necessary to elucidate its precise mechanism of action. This will be a critical step in understanding its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of (+)-Osbeckic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of (+)-Osbeckic acid.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below to inform handling and disposal procedures.

PropertyValueSource
CAS Number 112923-64-5[1]
Molecular Formula C₇H₆O₆[1]
Molecular Weight 186.12 g/mol [1]
Appearance Powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4]To enhance solubility, warming the tube to 37°C and using an ultrasonic bath may be effective.[1][4]

Disposal Protocol

The following step-by-step guide outlines the recommended procedure for the disposal of this compound. This protocol is based on general best practices for laboratory chemical waste management.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure appropriate PPE is worn. This includes:

  • Safety glasses or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste:

    • Collect unadulterated solid this compound waste in a clearly labeled, sealed container designated for solid organic acid waste.

    • Contaminated materials such as weighing paper, gloves, and wipes should also be placed in this container.

  • Liquid Waste:

    • Solutions of this compound should be collected in a separate, sealed, and clearly labeled container for liquid organic waste.

    • Do not mix with incompatible waste streams such as bases, oxidizing agents, or reactive metals.[5][6]

Step 3: Neutralization of Small Quantities (if permissible by institutional policy)

For very small quantities of purely acidic solutions of this compound without other hazardous components, neutralization may be an option prior to disposal, provided it is allowed by your institution's safety protocols.[7][8]

  • Caution: Neutralization reactions can be exothermic. Perform this procedure in a fume hood and add the neutralizing agent slowly while stirring.

  • Procedure:

    • Dilute the acidic solution with a large amount of water in a suitable container.

    • Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is between 6.0 and 8.0.

    • The neutralized solution may be suitable for drain disposal, but only if it contains no other hazardous materials and is in accordance with local regulations. Always check with your institution's Environmental Health and Safety (EHS) office first.

Step 4: Labeling and Storage of Waste

  • All waste containers must be clearly labeled with the full chemical name, "this compound," and any other components of the waste stream.

  • Indicate the approximate concentration and quantity.

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[9]

Step 5: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Organic Acid Waste Container solid_waste->collect_solid check_hazards Contains Other Hazardous Materials? liquid_waste->check_hazards store_waste Store Waste in Designated Area with Secondary Containment collect_solid->store_waste collect_liquid Collect in Labeled Liquid Organic Waste Container check_hazards->collect_liquid Yes neutralize_option Institutional Policy Allows Neutralization of Small Quantities? check_hazards->neutralize_option No collect_liquid->store_waste neutralize_option->collect_liquid No neutralize Neutralize with Weak Base to pH 6-8 in Fume Hood neutralize_option->neutralize Yes drain_disposal_check Check with EHS for Drain Disposal Approval neutralize->drain_disposal_check drain_disposal_check->collect_liquid No drain_disposal Dispose Down Drain with Copious Amounts of Water drain_disposal_check->drain_disposal Yes ehs_pickup Arrange for EHS Pickup and Professional Disposal store_waste->ehs_pickup

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets for all chemicals in your waste stream.

References

Essential Safety and Operational Guide for Handling (+)-Osbeckic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for (+)-Osbeckic acid for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling solid organic carboxylic acids, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are critical to minimize exposure and ensure safety when handling this compound.

Engineering Controls:

  • Fume Hood: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][3]

  • Ventilation: Ensure the laboratory is well-ventilated.[1]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[2][4][5]

Personal Protective Equipment: A lab coat, gloves, and eye protection are the minimum required PPE for handling acids.[4]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.[2][3][6] Check manufacturer's compatibility data. Discard and replace gloves immediately if contaminated or damaged.[4]To prevent skin contact. Acids can cause skin irritation or chemical burns.[7]
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles.[1][4] A face shield may be required when handling larger quantities or if there is a splash hazard.[2][5][8]To protect eyes from dust particles and potential splashes, which can cause serious eye irritation or damage.[7][9][10]
Skin and Body Protection A full-length laboratory coat with sleeves.[1][2][3] Closed-toe shoes are mandatory.[1][4] An impervious apron may be necessary for transferring larger quantities.[4][8]To protect skin from accidental spills and contamination.[7]
Respiratory Protection Generally not required if work is performed in a fume hood.[3] If dust formation is unavoidable and a fume hood is not available, use a particulate filter respirator (e.g., N95).[7][9]To prevent inhalation of airborne particles, which can irritate the respiratory tract.[2][7]

Health Hazard and First Aid Summary

Exposure RoutePotential HazardFirst Aid Measures
Eye Contact Causes serious eye irritation or damage.[9][10]Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[1][5]
Skin Contact Causes skin irritation.[9] May be harmful if absorbed through the skin.Take off immediately all contaminated clothing.[10] Wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]
Inhalation May cause respiratory tract irritation.[2]Move the person to fresh air.[1] If breathing is difficult or stops, provide artificial respiration.[1] Seek medical attention if you feel unwell.[5]
Ingestion Harmful if swallowed.[10]Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and immediately seek medical attention.[1][10]

Operational Plan: Step-by-Step Handling Protocol

Preparation:

  • Review Safety Information: Before beginning work, review this safety guide and the location of all safety equipment.

  • Designate Work Area: Conduct all work with this compound in a designated area within a chemical fume hood.

  • Assemble PPE: Put on all required personal protective equipment (lab coat, gloves, eye protection).

  • Prepare Spill Kit: Ensure a spill kit with appropriate absorbent and neutralizing agents (such as sodium bicarbonate) is readily available.[2]

Handling:

  • Weighing: Carefully weigh the solid acid in the fume hood to minimize dust generation. Use a spatula for transfers.

  • Dissolving: When preparing solutions, always add the acid to the solvent slowly, never the other way around, especially with water.[4][8]

  • Container Handling: Keep containers tightly closed when not in use.[1][9] Use secondary containment, such as a plastic tub, when transporting containers.[2][4][12]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[1] Do not eat, drink, or smoke in the work area.[10]

Disposal Plan

Waste Characterization:

  • This compound waste is considered hazardous chemical waste. It may be classified as corrosive or toxic depending on its concentration and mixture with other substances.[12]

Disposal Procedures:

  • Waste Collection:

    • Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated, clearly labeled, and sealed hazardous waste container.

    • Collect aqueous solutions containing this compound in a separate, compatible, and labeled hazardous waste container.[12] Do not mix with incompatible waste streams, such as strong oxidizers or bases.[3]

    • Leave 1-2 inches of headspace in liquid waste containers to allow for expansion.[13]

  • Neutralization (for dilute aqueous solutions only):

    • Small volumes of dilute, non-toxic acidic solutions may be neutralized for drain disposal, if permitted by local regulations.[14]

    • While stirring, slowly add a dilute base (e.g., sodium bicarbonate or sodium hydroxide solution) to the acidic waste in a larger container, monitoring the pH.[14][15]

    • Once the pH is between 5.5 and 9.5, the neutralized solution can be flushed down the drain with at least 20 parts water, pending institutional approval.[14]

    • Caution: Neutralization is an exothermic reaction. For concentrated acids, this should not be attempted.

  • Waste Pickup:

    • Store waste containers in a designated satellite accumulation area, away from general traffic.[13]

    • Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office.[5]

Emergency Spill Protocol

  • Small Spill (<100 mL or small amount of solid contained in the fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a neutralizing agent like sodium bicarbonate or a commercial acid spill absorbent.[5]

    • Once neutralized, carefully sweep or wipe up the material, place it in a sealed plastic bag, and then into the solid hazardous waste container.[1]

    • Decontaminate the spill area with soap and water.

  • Large Spill (>100 mL or outside of a fume hood):

    • Evacuate the immediate area and alert others.[1][5]

    • If possible, turn off ignition sources.[5]

    • Close the laboratory door and prevent entry.

    • Contact your institution's EHS or emergency response team immediately.[5]

Diagrams

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency prep1 Review Safety Guide prep2 Don PPE prep1->prep2 prep3 Work in Fume Hood prep2->prep3 handle1 Weigh/Transfer Acid prep3->handle1 handle2 Prepare Solution (Add Acid to Solvent) handle1->handle2 clean1 Segregate Waste handle2->clean1 clean2 Label Waste Container clean1->clean2 clean3 Store in Satellite Area clean2->clean3 clean4 Request EHS Pickup clean3->clean4 spill Spill Occurs evacuate Large Spill: Evacuate & Call EHS spill->evacuate neutralize Small Spill: Neutralize & Clean spill->neutralize exposure Personnel Exposure eyewash Eye: Use Eyewash (15 min) exposure->eyewash shower Skin: Use Safety Shower (15 min) exposure->shower medical medical evacuate->medical Seek Medical Attention neutralize->medical Seek Medical Attention eyewash->medical Seek Medical Attention shower->medical Seek Medical Attention

Caption: Workflow for the safe handling and emergency response for this compound.

G Logical Flow for PPE Selection start Start: Handling This compound ppe_base Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Glasses start->ppe_base q_dust Potential for Dust/Aerosol? q_splash Potential for Splash? q_dust->q_splash No eng_control Mandatory: Work in Fume Hood q_dust->eng_control Yes ppe_goggles Upgrade to: Chemical Goggles q_splash->ppe_goggles Yes end Proceed with Work q_splash->end No eng_control->q_splash ppe_base->q_dust ppe_face_shield Add: Face Shield ppe_goggles->ppe_face_shield Large Volume ppe_goggles->end Small Volume ppe_face_shield->end

Caption: Decision tree for selecting appropriate PPE for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.